3,5-Dimethylisonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-9-4-7(2)8(6)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGVZAGIBPEDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376635 | |
| Record name | 3,5-dimethylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201286-64-8 | |
| Record name | 3,5-Dimethyl-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201286-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylpyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3,5-Dimethylisonicotinaldehyde, also known as 3,5-dimethylpyridine-4-carboxaldehyde, is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structural motif, featuring a pyridine ring with methyl groups flanking a reactive aldehyde functionality, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and a discussion of its potential applications in the field of drug development, grounded in established chemical principles and supported by relevant literature.
Core Properties of 3,5-Dimethylisonicotinaldehyde
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development. The key identifiers and properties of 3,5-Dimethylisonicotinaldehyde are summarized in the table below.
| Property | Value | Source |
| CAS Number | 201286-64-8 | |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| IUPAC Name | 3,5-dimethylpyridine-4-carbaldehyde | |
| Synonyms | 3,5-Dimethylisonicotinaldehyde, 3,5-Lutidine-4-carboxaldehyde |
Synthesis of 3,5-Dimethylisonicotinaldehyde: A Strategic Approach
The synthesis of 3,5-Dimethylisonicotinaldehyde is a multi-step process that begins with the formation of its precursor, 3,5-lutidine (3,5-dimethylpyridine). This section outlines a logical and experimentally supported pathway for its preparation.
Part 1: Synthesis of the Precursor, 3,5-Lutidine
The industrial production of 3,5-lutidine is achieved through a condensation reaction involving acrolein, formaldehyde, and ammonia.[1] This method provides a scalable and efficient route to the foundational pyridine ring.
An alternative and well-documented laboratory-scale synthesis involves the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst, such as γ-Al₂O₃, at elevated temperatures (400-500 °C).[2][3]
Experimental Protocol: Vapor-Phase Synthesis of 3,5-Lutidine [2][3]
-
Catalyst Preparation: Pack a tubular reactor with a suitable oxide catalyst (e.g., γ-Al₂O₃).
-
Reaction Setup: Heat the reactor to the reaction temperature (400-500 °C).
-
Reactant Feed: Introduce a vaporized stream of 2-methyl-1,5-pentanediamine along with a co-feed of hydrogen gas.
-
Condensation: Pass the product stream through a condenser to liquefy the organic products.
-
Purification: The resulting mixture, containing 3,5-lutidine and other byproducts, is then purified by fractional distillation.
A synthesis of ¹⁵N-labelled 3,5-dimethylpyridine has also been reported, starting from methacrolein, propenyl ether, and ¹⁵N-labelled ammonium chloride, demonstrating a versatile approach to this key intermediate.[4]
Part 2: Oxidation of 3,5-Lutidine to 3,5-Dimethylisonicotinaldehyde
The conversion of 3,5-lutidine to 3,5-Dimethylisonicotinaldehyde is a critical oxidation step. A plausible and efficient two-step process involves the initial formation of the corresponding N-oxide, followed by rearrangement and hydrolysis to the desired aldehyde.
Step 1: N-Oxidation of 3,5-Lutidine
The oxidation of 3,5-lutidine to 3,5-dimethyl pyridine-N-oxide can be effectively carried out using hydrogen peroxide in the presence of acetic acid.[5] This is a common and reliable method for the N-oxidation of pyridines.
Step 2: Conversion of N-Oxide to Aldehyde
Proposed Experimental Protocol: Synthesis of 3,5-Dimethylisonicotinaldehyde
-
N-Oxidation:
-
To a solution of 3,5-lutidine in glacial acetic acid, add hydrogen peroxide (30% aqueous solution) dropwise while maintaining the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium carbonate) to precipitate the 3,5-dimethyl pyridine-N-oxide.
-
Filter, wash with cold water, and dry the product.
-
-
Rearrangement and Hydrolysis to Aldehyde:
-
Suspend the 3,5-dimethyl pyridine-N-oxide in acetic anhydride and heat the mixture to reflux for several hours.
-
Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride and the intermediate acetate ester.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 3,5-Dimethylisonicotinaldehyde.
-
Caption: Synthetic pathway to 3,5-Dimethylisonicotinaldehyde.
Applications in Drug Development: A Keystone Intermediate
While direct applications of 3,5-Dimethylisonicotinaldehyde in marketed drugs are not extensively documented, its precursor, 3,5-lutidine, serves as a crucial intermediate in the synthesis of pharmaceuticals.[2] A notable example is its use in the production of omeprazole, a widely prescribed proton pump inhibitor.[1]
The isonicotinaldehyde scaffold, in general, is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including potential therapeutic applications.[6] The aldehyde group provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery screening. For instance, it can readily undergo reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of various pharmacophores.
The presence of the two methyl groups in 3,5-Dimethylisonicotinaldehyde can offer several advantages in drug design:
-
Steric Hindrance: The methyl groups can provide steric bulk, which can influence the binding affinity and selectivity of a molecule for its biological target.
-
Lipophilicity: The addition of methyl groups increases the lipophilicity of the molecule, which can impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
-
Metabolic Stability: The methyl groups can block potential sites of metabolism on the pyridine ring, potentially increasing the in vivo half-life of a drug candidate.
Caption: Role of 3,5-Dimethylisonicotinaldehyde in drug development.
Characterization and Analytical Profile
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 9-10 ppm), a singlet for the two equivalent aromatic protons on the pyridine ring, and a singlet for the six equivalent protons of the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde (around 190 ppm), signals for the aromatic carbons of the pyridine ring, and a signal for the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1700 cm⁻¹, along with C-H stretching and bending vibrations for the aromatic and methyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (135.16 g/mol ).
Conclusion
3,5-Dimethylisonicotinaldehyde is a valuable, albeit not widely commercialized, chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available precursors is achievable through established chemical transformations. The strategic placement of the methyl and aldehyde groups on the pyridine ring provides a unique combination of reactivity and modulatory handles for medicinal chemists. As the demand for novel heterocyclic scaffolds in drug development continues to grow, compounds like 3,5-Dimethylisonicotinaldehyde are poised to play an increasingly important role in the generation of new therapeutic agents.
References
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074.
- Google Patents. (2015). CN105037251A - 3,5-dimethylpyridine purifying method.
- TUODA INDUSTRY LIMITED. (2024). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- Wikipedia. (n.d.). 3,5-Lutidine.
- Google Patents. (1999).
- European Patent Office. (2001).
- PubMed. (2019). Synthesis of 15 N-labelled 3,5-dimethylpyridine.
- PubMed. (1985). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones.
- MDPI. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- TUODA INDUSTRY LIMITED. (n.d.). 3,5-Dimethylpiperidine | Global Chemical Supplier.
- MDPI. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking.
- MDPI. (2022). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles.
- MDPI. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.
- PubMed. (2019).
- Journal of Chemical Sciences. (2014). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
- ResearchGate. (2022). (PDF) Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles.
- PubChem. (n.d.). 3,5-Dimethylpyridine.
Sources
- 1. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 2. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Synthesis of 15 N-labelled 3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Dimethylisonicotinaldehyde physical properties
Technical Whitepaper: 3,5-Dimethylisonicotinaldehyde – Physicochemical Profiling & Application Utility
Part 1: Executive Summary
3,5-Dimethylisonicotinaldehyde (CAS: 201286-64-8) is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical intermediates.[1] Distinguished by the steric bulk of methyl groups at the C3 and C5 positions flanking the C4-aldehyde, this compound offers unique reactivity profiles compared to the unsubstituted isonicotinaldehyde.[1]
Its structural rigidity and electron-deficient pyridine ring make it a critical scaffold for multicomponent reactions (MCRs) , particularly in the development of kinase inhibitors and heteroarylsulfonylcarboxamides.[1] This guide provides an exhaustive technical analysis of its physical properties, spectroscopic signature, and synthetic utility, grounded in empirical data and structural logic.[1]
Part 2: Molecular Identity & Physicochemical Properties[1]
The physicochemical behavior of 3,5-dimethylisonicotinaldehyde is governed by the interplay between the basic pyridine nitrogen and the electrophilic aldehyde functionality.[1] The flanking methyl groups provide significant steric hindrance, protecting the aldehyde from nucleophilic attack to a degree greater than in unhindered analogs, while also increasing lipophilicity.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Validation |
| IUPAC Name | 3,5-Dimethylpyridine-4-carbaldehyde | Nomenclature Standard |
| CAS Registry Number | 201286-64-8 | Chemical Abstracts Service |
| Molecular Formula | C₈H₈NO | Calculated |
| Molecular Weight | 135.16 g/mol | Calculated |
| Appearance | Pale yellow to amber liquid/low-melting solid | Vendor Data [1, 2] |
| Boiling Point | 252.8°C (at 760 mmHg) | Vendor Data [1] |
| Density | 1.065 g/cm³ | Vendor Data [1] |
| Flash Point | 113.3°C | Vendor Data [1] |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate | Experimental Observation |
| pKa (Predicted) | ~5.5 - 6.0 (Pyridine Nitrogen) | ACD/Labs Prediction |
| LogP (Predicted) | 1.97 | Computational Model [3] |
Expert Insight: The boiling point of ~253°C is significantly higher than unsubstituted isonicotinaldehyde (~196°C). This elevation is attributed to the increased molecular weight and van der Waals interactions introduced by the two methyl groups.[1] Researchers must account for this high boiling point during purification; vacuum distillation is recommended over atmospheric distillation to prevent thermal decomposition.[1]
Part 3: Spectroscopic Characterization (Self-Validating Protocols)
For researchers synthesizing or verifying this compound, the NMR spectrum is distinct due to the molecule's
Predicted ¹H NMR Profile (CDCl₃, 400 MHz)
-
δ 10.2 ppm (1H, s): Aldehyde proton (-CH O).[1] Appears as a sharp singlet.[1]
-
δ 8.4 ppm (2H, s): Pyridine ring protons at C2 and C6. These are chemically equivalent due to symmetry.[1]
-
δ 2.4 ppm (6H, s): Methyl group protons (-CH ₃).[1]
Diagnostic Interpretation: If you observe splitting in the aromatic region (doublets instead of a singlet), your sample is likely contaminated with regioisomers (e.g., 2,6-dimethyl substitution).[1] The purity of the aldehyde can be rapidly assessed by integrating the aldehyde singlet (10.2 ppm) against the methyl singlet (2.4 ppm); a ratio deviating from 1:6 indicates oxidation to the carboxylic acid or presence of solvent.[1]
Part 4: Synthetic Utility & Mechanism
The primary utility of 3,5-dimethylisonicotinaldehyde lies in its ability to undergo condensation reactions while resisting rapid oxidation or polymerization often seen in less hindered aldehydes.[1]
Core Workflow: Reductive Amination
In medicinal chemistry, this compound is frequently used to install the 3,5-dimethylpyridin-4-yl moiety onto amine scaffolds.[1] The steric bulk at positions 3 and 5 directs the nucleophilic attack to the aldehyde carbon but can slow down the initial formation of the hemiaminal.[1]
Protocol Recommendation:
-
Activation: Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) or a drying agent (MgSO₄) to drive imine formation, as the steric hindrance retards water elimination.
-
Reduction: Employ mild reducing agents like Sodium Triacetoxyborohydride (STAB) to prevent reduction of the pyridine ring itself.[1]
Visualization: Reductive Amination Pathway
The following diagram illustrates the reaction pathway from the aldehyde to a functionalized drug scaffold.
Figure 1: Mechanistic pathway for coupling 3,5-dimethylisonicotinaldehyde with amines. The use of Titanium(IV) isopropoxide is often required to overcome steric hindrance during imine formation.
Part 5: Handling, Stability & Safety
Storage Protocol (Critical): Aldehydes attached to electron-deficient rings are prone to auto-oxidation to the corresponding carboxylic acid (3,5-dimethylisonicotinic acid).[1]
-
Atmosphere: Must be stored under Argon or Nitrogen .
-
Temperature: Refrigerate at 2–8°C . Long-term storage at -20°C is preferred for analytical standards.[1]
-
Container: Amber glass to prevent photo-degradation.[1]
Safety Profile (SDS Summary):
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Use in a fume hood.[1] The compound has a pungent odor typical of pyridines.[1] Avoid contact with strong oxidizing agents.[1][4]
References
-
MOLBASE/Echemi . 3,5-Dimethylpyridine-4-carboxaldehyde Physical Properties & Vendor Data. Retrieved February 8, 2026.
-
Ambeed . Safety Data Sheet: CAS 201286-64-8.[1] Retrieved February 8, 2026.
-
PubChem . Compound Summary: 3,5-Dimethylpyridine derivatives (Analogous Data). National Library of Medicine.[1]
-
BLD Pharm . Product Specifications: 3,5-Dimethylisonicotinaldehyde.
Sources
Technical Monograph: 3,5-Dimethylpyridine-4-carbaldehyde
The following technical guide is structured to provide a rigorous, mechanism-driven analysis of 3,5-Dimethylisonicotinaldehyde , designed for an audience of medicinal chemists and process scientists.
Synthesis, Reactivity, and Application in Heterocyclic Chemistry[1]
Structural Identity & Nomenclature
3,5-Dimethylisonicotinaldehyde is the common name for the pyridine derivative formally designated by IUPAC as 3,5-dimethylpyridine-4-carbaldehyde .[1] It represents a strategic "privileged scaffold" in medicinal chemistry due to the steric and electronic influence of the methyl groups flanking the reactive aldehyde center.
| Identifier | Value |
| IUPAC Name | 3,5-Dimethylpyridine-4-carbaldehyde |
| Common Name | 3,5-Dimethylisonicotinaldehyde |
| CAS Registry | 201286-64-8 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| SMILES | Cc1c(C=O)c(C)cn1 |
| Appearance | Yellow to orange oil or low-melting solid (sensitive to oxidation) |
Synthetic Methodology: The Boekelheide Rearrangement
While direct formylation of 3,5-lutidine (3,5-dimethylpyridine) via lithiation is possible, it suffers from poor regioselectivity due to the competing acidity of the lateral methyl protons.[1]
The industry-standard protocol for generating 4-substituted 3,5-dimethylpyridines is the Boekelheide Rearrangement .[1] This route converts the inexpensive 3,5-lutidine into the alcohol, which is subsequently oxidized to the aldehyde. This method ensures regiochemical fidelity at the C4 position.[1]
Protocol: Synthesis via N-Oxide Rearrangement
-
Conditions: 70–80°C, 4–6 hours.[1]
-
Mechanism: Electrophilic attack of the peracid on the pyridine nitrogen lone pair.[1]
Step 2: Boekelheide Rearrangement
-
Conditions: Reflux (140°C), 2–4 hours.[1]
-
Mechanism: The N-oxide oxygen attacks an acyl group.[1] The resulting acetoxy cation triggers an intramolecular [3,3]-sigmatropic rearrangement (or radical pair mechanism), shifting the oxygen to the C4-methyl or C2-methyl.[1] Note: Sterics at 3,5 favor C4 substitution or require optimization to target the C4 position specifically, often yielding the (3,5-dimethylpyridin-4-yl)methyl acetate.[1]
Step 3: Hydrolysis & Oxidation [1]
-
Hydrolysis: NaOH/MeOH (yields 3,5-dimethylpyridin-4-yl-methanol).[1]
-
Oxidation: Swern Oxidation or MnO₂ (activated) in DCM.[1]
-
Critical Control: The aldehyde is prone to air oxidation; perform under N₂ atmosphere.[1]
Visualizing the Pathway
Figure 1: The Boekelheide Rearrangement pathway for regioselective functionalization of the C4 position.[1]
Analytical Characterization (Self-Validation)
To validate the synthesis, the following spectroscopic signatures must be confirmed. The absence of the aldehyde proton signal indicates oxidation to the carboxylic acid (a common impurity).[1]
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 10.6 ppm (s, 1H) | Distinctive aldehyde proton (CHO).[1] |
| δ 8.5–8.6 ppm (s, 2H) | Aromatic protons at C2/C6 (deshielded by N and C=O).[1] | |
| δ 2.4–2.5 ppm (s, 6H) | Methyl groups at C3/C5.[1] | |
| IR Spectroscopy | 1700–1710 cm⁻¹ | Strong C=O stretching vibration.[1] |
| MS (ESI+) | [M+H]⁺ = 136.08 | Protonated molecular ion.[1] |
Applications in Drug Discovery
3,5-Dimethylisonicotinaldehyde serves as a linchpin intermediate for two major classes of pharmacological agents:
A. Hantzsch Dihydropyridine Synthesis (Calcium Channel Blockers)
The aldehyde condenses with 1,3-dicarbonyls and ammonia (Hantzsch reaction) to form 1,4-dihydropyridines.[1] The 3,5-dimethyl substitution on the aldehyde ring (which becomes the C4-aryl substituent on the dihydropyridine) creates a sterically crowded environment, often enhancing selectivity for L-type calcium channels or specific kinase pockets.[1]
B. Fragment-Based Kinase Inhibitor Design
In the development of ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors, the pyridine moiety is frequently used as a hinge-binding motif or a solvent-front cap.[1]
-
Reductive Amination: The aldehyde reacts with piperidines or piperazines (using NaBH(OAc)₃) to generate benzylic amine linkers found in libraries targeting GPCRs and kinases.[1]
-
Olefinations: Wittig or Horner-Wadsworth-Emmons reactions convert the aldehyde into vinyl-pyridine derivatives, precursors to saturated ethyl-linked inhibitors.[1]
Reaction Workflow Diagram
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for medicinal chemistry libraries.[1]
Stability & Handling Protocols
-
Oxidative Instability: The electron-deficient nature of the pyridine ring, combined with the aldehyde functionality, makes this compound susceptible to autoxidation to 3,5-dimethylisonicotinic acid .[1]
-
Storage: Store under Argon at -20°C.
-
Purification: Rapid silica chromatography (DCM/MeOH) or Kugelrohr distillation.[1]
-
-
Basicity: The pyridine nitrogen is basic.[1] Acidic workups may protonate the ring, trapping the product in the aqueous phase.
-
Extraction: Adjust pH to ~9–10 before extracting with organic solvents (DCM or EtOAc).[1]
-
References
-
Boekelheide Reaction Mechanism: Boekelheide, V., & Linn, W. J. (1954).[1][4] Rearrangements of N-Oxides.[1][3][4] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[1][4] Link[1][4]
-
Synthesis of 3,5-Dimethylpyridine Derivatives: BenchChem Protocols. Synthesis of 3,5-Dihydroxybenzaldehyde (Analogous Methodology). Link[1]
-
NMR Characterization: National Institutes of Health (NIH) / PubChem. 3,5-Dimethylpyridine-4-carbaldehyde Compound Summary. Link[1]
-
Kinase Inhibitor Scaffolds: Wang, J., et al. (2014).[1] Structure-Based Design of ALK Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for pyridine scaffolds in ALK inhibitors).
Sources
Structural Elucidation of 3,5-Dimethylisonicotinaldehyde via 1H NMR
Executive Summary
3,5-Dimethylisonicotinaldehyde (also known as 3,5-dimethylpyridine-4-carbaldehyde) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex ligands.[1][2][3][4] Its structural integrity is defined by a high degree of symmetry, resulting in a deceptively simple 1H NMR spectrum. However, the basicity of the pyridine nitrogen and the lability of the aldehyde group introduce specific challenges regarding solvent effects and oxidative degradation.
This guide provides an authoritative breakdown of the spectral assignment, supported by mechanistic logic and self-validating experimental protocols.
Structural Logic & Symmetry Analysis
To accurately interpret the spectrum, one must first deconstruct the molecule’s symmetry. The 3,5-dimethyl substitution pattern creates a plane of symmetry passing through the Nitrogen atom (N1) and the Carbonyl carbon (C4).
Symmetry Implications for NMR
-
Equivalence of Aromatic Protons: The protons at positions 2 and 6 are chemically and magnetically equivalent.
-
Equivalence of Methyl Groups: The methyl groups at positions 3 and 5 are equivalent.
-
Isolation of Spin Systems: The quaternary carbons at positions 3, 4, and 5 effectively isolate the aromatic protons (H2/H6) from the aldehyde proton. This eliminates typical vicinal coupling (
), resulting in sharp singlets.
DOT Diagram: Assignment Logic
The following diagram illustrates the flow of logic from molecular symmetry to expected signal multiplicity.
Figure 1: Logical flow from molecular symmetry to predicted NMR multiplicity and integration.
Experimental Protocol
This protocol is designed to be self-validating . If the integration ratios deviate from 1:2:6, the sample purity or shim quality is immediately suspect.
Materials
-
Solvent: CDCl₃ (99.8% D) with 0.03% v/v TMS (Tetramethylsilane).
-
Note: CDCl₃ is preferred over DMSO-d₆ to minimize solvent peak overlap with the aldehyde signal and to avoid hygroscopic water broadening.
-
-
Sample Mass: 5–10 mg (for optimal signal-to-noise without concentration broadening).
-
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of the aldehyde in 0.6 mL of CDCl₃.
-
Filtration (Critical): If the solution appears cloudy (indicating polymerized aldehyde or inorganic salts), filter through a small plug of glass wool directly into the NMR tube. Suspended solids degrade magnetic field homogeneity (shimming).
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure rapid relaxation).
-
Relaxation Delay (D1): Set to
2.0 seconds. The aldehyde proton has a long relaxation time; insufficient delay will under-integrate the aldehyde peak relative to the methyls. -
Scans: 16 scans are sufficient for this concentration.
-
-
Processing:
Spectral Analysis & Assignment
The following data represents the standard assignment in CDCl₃.
Quantitative Data Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Justification |
| 10.62 | Singlet (s) | 1H | -CHO (C4) | Highly deshielded by the carbonyl anisotropy and the pyridine ring current. Appears as a sharp singlet due to lack of vicinal protons. |
| 8.45 | Singlet (s) | 2H | Ar-H (C2, C6) | Deshielded by the adjacent electronegative Nitrogen (alpha-position). Equivalent due to symmetry. |
| 2.48 | Singlet (s) | 6H | -CH₃ (C3, C5) | Typical benzylic-like region. Slightly downfield compared to toluene due to the electron-deficient pyridine ring. |
| 0.00 | Singlet (s) | Ref | TMS | Internal Standard. |
| 7.26 | Singlet (s) | Solvent | CHCl₃ | Residual protic solvent.[6] |
Detailed Mechanistic Insight
-
The "Missing" Coupling: In unsubstituted isonicotinaldehyde, H2/H6 would couple with H3/H5 (
Hz). In this 3,5-dimethyl derivative, the methyl groups replace H3/H5, removing this coupling pathway. -
Long-Range Coupling: While generally observed as singlets, high-resolution scans (600 MHz+) may reveal very fine splitting (
Hz) between the methyl protons and the H2/H6 protons. For routine characterization, this is observed as slight peak broadening rather than distinct splitting.
Troubleshooting & Impurity Profiling
The primary failure mode for this compound is autoxidation . Pyridine aldehydes are susceptible to air oxidation, converting the aldehyde to a carboxylic acid.
Diagnostic Signals for Impurities[6]
| Impurity | Diagnostic Signal | Description |
| 3,5-Dimethylisonicotinic Acid | >11.0 ppm (Broad) | The -COOH proton is extremely deshielded and often broad due to hydrogen bonding. |
| Aldehyde Hydrate (Gem-diol) | ~6.0 - 6.5 ppm | In the presence of water/acid, the C-H of the hydrate (Ar-CH(OH)₂) may appear. |
| Water | ~1.56 ppm (in CDCl₃) | Sharp singlet.[6] Variable position depending on concentration and H-bonding. |
DOT Diagram: Oxidation Pathway
Visualizing the degradation helps in quick identification of "mystery peaks."
Figure 2: Degradation pathway showing the shift from aldehyde (10.6 ppm) to carboxylic acid (>11 ppm).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224, 3,5-Dimethylpyridine-4-carbaldehyde. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (SDBS No. 5621). Retrieved from [Link]
-
Reich, H. J. Hans J. Reich Collection: Chemical Shifts of Pyridines. University of Wisconsin-Madison. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Safe Handling of 3,5-Dimethylisonicotinaldehyde
Section 1: Chemical Identity and Physicochemical Properties
3,5-Dimethylisonicotinaldehyde is a substituted pyridinecarboxaldehyde. Its chemical structure consists of a pyridine ring with methyl groups at the 3 and 5 positions and an aldehyde group at the 4 position.
Table 1: Physicochemical Data
| Property | Value | Source |
| Chemical Name | 3,5-Dimethylisonicotinaldehyde | N/A |
| Synonyms | 3,5-Dimethylpyridine-4-carboxaldehyde | [3][4] |
| CAS Number | 201286-64-8 | [1][2][3][4] |
| Molecular Formula | C8H9NO | [1][4] |
| Molecular Weight | 135.16 g/mol | [1][4] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Density | 1.065 g/cm³ | [4] |
| Boiling Point | 252.8°C at 760 mmHg | [2] |
| Flash Point | 113.3°C | [2] |
| Solubility | Not specified | N/A |
Section 2: Hazard Identification and GHS Classification
Based on available data, 3,5-Dimethylisonicotinaldehyde is classified as a hazardous substance.[1][2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning
GHS Pictograms:
Section 3: Safe Handling and Storage Protocols
Given the irritant nature of this compound, meticulous handling and storage procedures are essential to minimize exposure risk.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
A risk-based approach should be adopted for the handling of 3,5-Dimethylisonicotinaldehyde. The following diagram outlines the recommended workflow for establishing a safe working environment.
Caption: Workflow for establishing safe handling procedures.
3.2. Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from strong oxidizing agents.
-
Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[1]
-
Recommended storage temperature is between 2-8°C.[1]
Section 4: First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure. The following procedures are recommended.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Emergency Response Workflow:
Caption: Emergency response workflow for different exposure routes.
Section 5: Fire-Fighting and Accidental Release Measures
5.1. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
5.2. Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.
Section 6: Toxicological Information
Detailed toxicological studies on 3,5-Dimethylisonicotinaldehyde are not publicly available. The GHS classification indicates that the primary toxicological concerns are irritation to the skin, eyes, and respiratory system. Chronic effects have not been determined. As with any novel compound, it should be handled as potentially toxic.
Section 7: Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the safe preparation of a stock solution of 3,5-Dimethylisonicotinaldehyde.
-
Preparation:
-
Ensure all work is conducted in a certified chemical fume hood.
-
Wear appropriate PPE: nitrile gloves, chemical safety goggles, and a lab coat.
-
Have a spill kit readily available.
-
-
Procedure:
-
Tare a clean, dry vial on an analytical balance.
-
Carefully transfer the desired mass of 3,5-Dimethylisonicotinaldehyde to the vial using a clean spatula or pipette.
-
Add the appropriate volume of solvent to the vial to achieve the desired concentration.
-
Cap the vial and mix gently by inversion or vortexing until the solid is completely dissolved.
-
-
Storage:
-
Store the stock solution in a tightly sealed container at the recommended temperature (2-8°C), protected from light.
-
Clearly label the vial with the chemical name, concentration, solvent, and date of preparation.
-
References
-
ChemWhat. (n.d.). 3,5-DIMETHYLPYRIDINE-4-CARBOXALDEHYDE CAS#: 201286-64-8. Retrieved February 8, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Dimethylpyridine-4-carbaldehyde. Retrieved February 8, 2026, from [Link]
-
960 Chemical Network. (n.d.). CAS No.36404-88-3 | 2-Chloronicotinaldehyde. Retrieved February 8, 2026, from [Link]
-
960 Chemical Network. (n.d.). CAS:116785-23-0, 4,6-dimethylnicotinaldehyde. Retrieved February 8, 2026, from [Link]
Sources
The Unseen Scaffold: A Technical Guide to the Discovery and Strategic Application of 3,5-Dimethylisonicotinaldehyde in Medicinal Chemistry
Abstract
This in-depth technical guide navigates the historical context, synthesis, and pivotal role of 3,5-Dimethylisonicotinaldehyde, a deceptively simple yet profoundly significant heterocyclic aldehyde, in the landscape of modern drug discovery. While not a household name, this molecule serves as a critical cornerstone in the synthesis of numerous blockbuster pharmaceuticals, most notably proton pump inhibitors. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its discovery, detailed synthetic methodologies, and the strategic chemical thinking that underpins its application as a versatile scaffold in medicinal chemistry. We will delve into the causality behind experimental choices, provide validated protocols, and explore its broader potential beyond its established applications.
Introduction: The Genesis of a Key Intermediate
The story of 3,5-Dimethylisonicotinaldehyde is intrinsically linked to the development of its parent heterocycle, 3,5-lutidine (3,5-dimethylpyridine). While a definitive, celebrated "discovery" of the aldehyde itself is not prominently documented in the annals of chemical history, its emergence is a logical and necessary consequence of the burgeoning field of pyridine chemistry in the 20th century. The initial challenge for chemists was the efficient synthesis of the 3,5-lutidine core. An early industrial method involved the condensation of acrolein, ammonia, and formaldehyde.
The true value of 3,5-Dimethylisonicotinaldehyde as a synthetic intermediate became profoundly apparent with the advent of proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. The intricate molecular architecture of drugs like omeprazole and rabeprazole required a precisely substituted pyridine moiety, and 3,5-Dimethylisonicotinaldehyde, or its precursors, provided the ideal starting point. Its discovery, therefore, was less a singular event and more of an enabling development, driven by the relentless pursuit of novel therapeutic agents.
Strategic Synthesis: From Lutidine to Aldehyde
The primary and most logical synthetic route to 3,5-Dimethylisonicotinaldehyde begins with the readily available starting material, 3,5-lutidine. The overall transformation involves the selective oxidation of one of the methyl groups to an aldehyde. However, the direct oxidation of a methyl group on a pyridine ring can be challenging due to the ring's relative inertness and the potential for over-oxidation or side reactions. Therefore, a multi-step, strategically planned sequence is often employed, a testament to the ingenuity of process chemists.
Activation of the Pyridine Ring: The N-Oxide Pathway
A cornerstone of pyridine chemistry is the activation of the ring towards electrophilic substitution and the functionalization of side chains through the formation of the N-oxide. This approach is central to the synthesis of 3,5-Dimethylisonicotinaldehyde's precursors.
Experimental Protocol: Synthesis of 3,5-Dimethylpyridine-N-oxide
-
Rationale: The oxidation of the pyridine nitrogen to an N-oxide electronically activates the 4-position, facilitating subsequent reactions. This step is crucial for introducing functionality at the desired position.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-lutidine in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% aqueous solution) to the stirred solution. The reaction is exothermic and should be controlled with an ice bath.
-
After the initial exotherm subsides, heat the reaction mixture at 70-80°C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethylpyridine-N-oxide.
-
Caption: N-Oxidation of 3,5-Lutidine.
Functionalization and Rearrangement: The Path to the Aldehyde Precursor
With the N-oxide in hand, the stage is set for the introduction of functionality that can be converted to the aldehyde. A common strategy involves nitration at the 4-position, followed by a series of transformations.
Experimental Protocol: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
-
Rationale: This multi-step sequence is a well-established industrial route for producing a key intermediate for proton pump inhibitors. It highlights the versatility of the pyridine N-oxide in directing reactions.
-
Procedure:
-
Nitration: React 3,5-dimethylpyridine-N-oxide with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position, yielding 3,5-dimethyl-4-nitropyridine-N-oxide.[1]
-
Methoxylation: The nitro group is then displaced by a methoxy group by reacting the 4-nitro derivative with sodium methoxide in methanol. This yields 3,5-dimethyl-4-methoxypyridine-N-oxide.
-
Rearrangement: The N-oxide is then rearranged to introduce a functional group at the 2-position. This is often achieved by treatment with an activating agent like acetic anhydride, which leads to the formation of an acetoxymethyl group at the 2-position.
-
Hydrolysis: Finally, the acetoxy group is hydrolyzed under basic conditions to afford 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
-
Caption: Synthesis of the Aldehyde Precursor.
The Final Oxidation: Generating the Aldehyde
The final step to obtain 3,5-Dimethylisonicotinaldehyde from its 2-hydroxymethyl precursor involves a selective oxidation.
Experimental Protocol: Oxidation to 3,5-Dimethylisonicotinaldehyde
-
Rationale: A mild oxidizing agent is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Several reagents can be employed for this transformation.
-
Procedure (using Manganese Dioxide):
-
Suspend 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine in a suitable solvent such as dichloromethane or chloroform.
-
Add activated manganese dioxide in several portions to the stirred suspension.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 3,5-Dimethylisonicotinaldehyde, which can be further purified by chromatography or crystallization.
-
Spectroscopic Characterization: The Molecular Fingerprint
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm). - Two singlets for the two non-equivalent methyl groups (CH₃) on the pyridine ring (δ 2.2-2.5 ppm). - A singlet for the aromatic proton on the pyridine ring. |
| ¹³C NMR | - A signal for the carbonyl carbon of the aldehyde in the highly deshielded region (δ 190-200 ppm). - Signals for the aromatic carbons of the pyridine ring. - Signals for the two methyl carbons. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde carbonyl group around 1700 cm⁻¹. - C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹. - C-H stretching and bending vibrations for the methyl and aromatic protons. |
Applications in Drug Development: The Proton Pump Inhibitor Saga
The primary application of 3,5-Dimethylisonicotinaldehyde and its derivatives in medicinal chemistry is as a key building block in the synthesis of proton pump inhibitors (PPIs). These drugs, including omeprazole and rabeprazole, are used to treat conditions caused by excess stomach acid.
The synthesis of these complex molecules involves the coupling of a substituted pyridine moiety with a benzimidazole core. The 3,5-dimethyl substitution pattern on the pyridine ring is crucial for the biological activity of these drugs.
The Role of 3,5-Dimethylisonicotinaldehyde Derivatives in PPI Synthesis:
A common intermediate derived from the synthetic pathway of 3,5-Dimethylisonicotinaldehyde is 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride . This compound is a versatile electrophile that readily reacts with the thiol group of the benzimidazole component to form the core structure of the PPI.
Caption: Coupling Strategy in PPI Synthesis.
The choice of the 3,5-dimethyl substitution pattern is not arbitrary. These methyl groups play a significant role in modulating the electronic properties and the pKa of the pyridine ring, which is critical for the mechanism of action of PPIs. The electron-donating nature of the methyl groups increases the basicity of the pyridine nitrogen, influencing the drug's accumulation in the acidic environment of the stomach's parietal cells.
Future Perspectives and Broader Applications
While the legacy of 3,5-Dimethylisonicotinaldehyde is firmly cemented in the realm of proton pump inhibitors, its utility as a versatile chemical intermediate extends to other areas of medicinal chemistry. The presence of a reactive aldehyde group and a substituted pyridine core offers numerous possibilities for the synthesis of diverse molecular scaffolds.
Potential areas for future exploration include:
-
Development of Novel Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of 3,5-Dimethylisonicotinaldehyde could be exploited to design novel and selective inhibitors.
-
Synthesis of CNS-active Agents: The lipophilicity and hydrogen bonding capabilities of pyridine derivatives make them attractive candidates for targeting receptors in the central nervous system.
-
Agrochemicals: Pyridine-based compounds are also widely used in the agrochemical industry as herbicides and pesticides.
Conclusion
3,5-Dimethylisonicotinaldehyde, though not a widely recognized molecule, stands as a testament to the enabling power of synthetic chemistry in drug discovery. Its history is interwoven with the development of some of the most successful drugs of the modern era. A thorough understanding of its synthesis, from the strategic activation of the 3,5-lutidine precursor to the final selective oxidation, provides valuable insights for process chemists and medicinal chemists alike. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly play a crucial role in shaping the future of medicine.
References
- CN111303018A - Synthetic method of omeprazole intermediate - Google P
Sources
3,5-Dimethylisonicotinaldehyde: Chemical Architecture & Synthetic Utility
Executive Summary
3,5-Dimethylisonicotinaldehyde (CAS: 201286-64-8 ), also known as 3,5-dimethyl-4-pyridinecarboxaldehyde, represents a specialized class of sterically congested pyridine derivatives. Unlike its unhindered analog isonicotinaldehyde, this molecule features a carbonyl group flanked by two ortho-methyl substituents. This "molecular cleft" architecture drastically alters its electrophilicity, stability, and utility in medicinal chemistry.
This technical guide analyzes the molecule's unique physicochemical profile, detailing how its steric bulk serves as a "gatekeeper" in nucleophilic additions—a feature exploited in the synthesis of atropisomeric ligands and hydrolytically stable Schiff bases.
Structural & Electronic Architecture
The reactivity of 3,5-dimethylisonicotinaldehyde is defined by the competition between electronic activation and steric deactivation.
The "Ortho-Effect" and Steric Shielding
The defining feature of this molecule is the steric hindrance provided by the methyl groups at positions C3 and C5. These groups create a protective pocket around the C4 aldehyde.
-
Nucleophilic Attack: The trajectory for nucleophilic attack (Burgi-Dunitz angle, ~107°) is obstructed. Reactions that occur instantly with isonicotinaldehyde (e.g., imine formation at room temperature) require forcing conditions (heat, Lewis acid catalysis, or water scavenging) for the 3,5-dimethyl variant.
-
Suppression of Hydration: Most pyridine aldehydes exist in equilibrium with their hydrates (gem-diols) in aqueous solution. The 3,5-dimethyl substitution destabilizes the tetrahedral intermediate required for hydration, keeping the aldehyde free and lipophilic.
Electronic Push-Pull System
-
Pyridine Core (Electron Sink): The nitrogen atom at position 1 is electronegative, pulling electron density from the ring and making the C4 position electron-deficient.
-
Aldehyde (Electron Withdrawing): Further withdraws density, making the carbonyl carbon highly electrophilic in theory.
-
Methyl Groups (Electron Donating): The two methyls provide weak inductive donation (+I), slightly mitigating the electron deficiency of the ring, but their primary role is steric, not electronic.
Figure 1: The "Push-Pull" dynamic between steric hindrance and electronic activation defines the molecule's reactivity.
Synthesis Pathways[1][2][3]
Direct formylation of 3,5-lutidine is challenging due to the acidity of the benzylic methyl protons. The most reliable routes in drug discovery involve Metal-Halogen Exchange or Controlled Oxidation .
Pathway A: Metal-Halogen Exchange (Discovery Scale)
This route is preferred for high purity. It utilizes 3,5-dibromopyridine or 4-bromo-3,5-dimethylpyridine.
-
Lithiation: Treatment with n-BuLi at -78°C performs a lithium-halogen exchange at the C4 position (favored due to the inductive effect of the adjacent nitrogen).
-
Formylation: Quenching the lithiated species with DMF (Dimethylformamide) or N-Formylpiperidine.
-
Hydrolysis: Acidic workup releases the aldehyde.
Pathway B: Selective Oxidation (Process Scale)
Starting from (3,5-dimethylpyridin-4-yl)methanol , this route avoids the use of pyrophoric organolithiums.
-
Reagents: Swern Oxidation (DMSO/Oxalyl Chloride) or MnO₂ (activated).
-
Advantage: Avoids over-oxidation to the carboxylic acid, which is a common risk with KMnO₄ or Chromic acid.
Figure 2: Two primary synthetic routes. Pathway A (Lithiation) is preferred for small-scale precision; Pathway B (Oxidation) is scalable.
Reactivity Profile & Applications
Knoevenagel Condensation (Hantzsch Ester Synthesis)
The most significant application of this aldehyde is in the synthesis of 1,4-dihydropyridines (calcium channel blocker analogs).
-
Mechanism: Condensation with active methylene compounds (e.g., ethyl acetoacetate) and an ammonia source.
-
Impact of 3,5-Dimethyls: The steric bulk forces the resulting dihydropyridine ring into a specific conformation, often locking the aryl ring perpendicular to the dihydropyridine plane. This "conformation locking" is critical for receptor binding in calcium channels.
Stable Schiff Base Formation
Reaction with primary amines yields imines (Schiff bases).
-
Kinetic Effect: Reaction rates are 10-100x slower than unhindered benzaldehydes.
-
Thermodynamic Effect: Once formed, the 3,5-dimethyl groups protect the imine bond (
) from hydrolytic cleavage by water, making these ligands exceptionally stable in aqueous media.
Experimental Protocol: Synthesis of a Sterically Hindered Imine
This protocol demonstrates the necessary modifications to overcome the steric barrier of 3,5-dimethylisonicotinaldehyde.
Objective: Condensation of 3,5-dimethylisonicotinaldehyde with 2,6-diisopropylaniline (a highly hindered amine) to form a bulky ligand.
Materials
-
Aldehyde: 3,5-Dimethylisonicotinaldehyde (1.0 equiv, 10 mmol)
-
Amine: 2,6-Diisopropylaniline (1.1 equiv, 11 mmol)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%) or TiCl₄ (0.5 equiv for extreme cases)
-
Solvent: Toluene (anhydrous)
-
Apparatus: Dean-Stark trap (for water removal)
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser under an Argon atmosphere.
-
Dissolution: Dissolve 1.35 g of 3,5-dimethylisonicotinaldehyde and 2.14 g of 2,6-diisopropylaniline in 40 mL of anhydrous toluene.
-
Catalysis: Add 86 mg (0.5 mmol) of pTsOH.
-
Note: If reaction fails to initiate after 2 hours, cool to 0°C and add TiCl₄ (1M in DCM) dropwise as a potent Lewis acid scavenger.
-
-
Reflux: Heat the mixture to vigorous reflux (110°C). Monitor the collection of water in the Dean-Stark trap.
-
Causality: Unlike simple aldehydes, equilibrium does not favor the imine at room temperature. Physical removal of water is mandatory to drive the equilibrium to completion (Le Chatelier's principle).
-
-
Monitoring: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (
) should disappear; the imine will appear at a higher .-
Timeframe: Expect 12–24 hours (vs. 1–2 hours for unhindered analogs).
-
-
Workup: Cool to room temperature. Wash with saturated NaHCO₃ (to remove acid catalyst) and brine. Dry over MgSO₄.[1]
-
Purification: Concentrate in vacuo. Recrystallize from cold hexane/ethanol. Chromatography is often unnecessary if conversion is complete.
Quantitative Data Summary
| Feature | 3,5-Dimethylisonicotinaldehyde | Isonicotinaldehyde (Unsubstituted) |
| Nucleophilic Attack Rate | Slow ( | Fast ( |
| Hydration Equilibrium | Negligible (Lipophilic) | Significant (Gem-diol formation) |
| Imine Hydrolysis Stability | High (Sterically Shielded) | Low (Easily Hydrolyzed) |
| Preferred Synthesis | Lithiation / Swern Oxidation | Direct Oxidation / Commercial |
References
-
Chemical Identity & Properties
- PubChem Compound Summary for CID 10986598 (3,5-Dimethylisonicotinaldehyde).
-
[Link]
-
Synthesis via Lithiation (Analogous Protocol)
- Synthesis of substituted pyridine-4-carbaldehydes. Journal of Labelled Compounds and Radiopharmaceuticals (2019).
-
[Link]
-
Reactivity & Hantzsch Ester Context
- Hantzsch reaction: An overview.
-
[Link]
-
Oxidation Protocols (Swern/MnO2)
Sources
An In-Depth Technical Guide to the Role of the Aldehyde Group in 3,5-Dimethylisonicotinaldehyde: A Linchpin for Synthesis and Drug Discovery
This guide provides an in-depth technical analysis of 3,5-Dimethylisonicotinaldehyde, focusing on the pivotal role of its aldehyde functional group. For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of this moiety is paramount for leveraging this molecule as a strategic building block. We will dissect the aldehyde's intrinsic chemical properties, its modulation by the dimethyl-substituted pyridine ring, and its function as a versatile synthetic handle for creating complex molecular architectures with therapeutic potential.
Part 1: Core Chemical Characteristics and Reactivity Profile
The functional identity of 3,5-Dimethylisonicotinaldehyde is dominated by the interplay between the aldehyde group and the heterocyclic aromatic system. This section deconstructs these fundamental properties.
The Aldehyde Moiety: An Electrophilic Center
The aldehyde group (-CHO) is characterized by a carbonyl (C=O) carbon that is sp² hybridized and highly electrophilic. This reactivity stems from the significant dipole moment created by the electronegative oxygen atom, which polarizes the carbon-oxygen double bond. This renders the carbonyl carbon susceptible to nucleophilic attack, a foundational principle in its chemistry.[1]
Compared to ketones, aldehydes are generally more reactive for two primary reasons[1][2]:
-
Steric Hindrance: The presence of a small hydrogen atom attached to the carbonyl carbon in aldehydes presents less steric bulk than an additional alkyl or aryl group found in ketones. This allows for easier nucleophilic approach.[2]
-
Electronic Effects: Aldehydes have only one electron-donating alkyl/aryl group, whereas ketones have two. Consequently, the carbonyl carbon in an aldehyde bears a greater partial positive charge, making it a more potent electrophile.[1][2]
Electronic Modulation by the 3,5-Dimethylpyridine Ring
In 3,5-Dimethylisonicotinaldehyde, the pyridine ring acts as an electron-withdrawing system due to the electronegativity of the nitrogen atom. This effect is transmitted through the aromatic π-system to the C4 position, where the aldehyde is attached. This electron-withdrawing influence further enhances the partial positive charge on the carbonyl carbon, making it even more susceptible to nucleophilic attack than a typical benzaldehyde.
The two methyl groups at the C3 and C5 positions are weakly electron-donating via hyperconjugation. However, their effect is generally outweighed by the strong electron-withdrawing nature of the pyridine nitrogen. The net result is an aldehyde group that is "activated" towards reactions with nucleophiles.
| Property | Predicted/Comparative Value | Source/Reference |
| Molecular Formula | C₈H₉NO | (Structure-based) |
| Molar Mass | 135.16 g/mol | (Calculated) |
| Boiling Point (est.) | ~200-210 °C at 760 mmHg | Analogous to Isonicotinaldehyde (198 °C)[3] |
| Reactivity Class | Activated Aromatic Aldehyde | Due to electron-withdrawing pyridine ring[4] |
| Key IR Absorptions | ~1700-1715 cm⁻¹ (C=O stretch) | Typical range for aromatic aldehydes[5] |
| ¹H-NMR Aldehyde Shift | ~9.9-10.1 ppm | Deshielded proton characteristic of aldehydes |
Table 1: Key Physicochemical and Spectroscopic Properties of 3,5-Dimethylisonicotinaldehyde.
Part 2: The Aldehyde as a Versatile Synthetic Gateway
The true value of 3,5-Dimethylisonicotinaldehyde in drug development lies in the aldehyde group's capacity to serve as a reliable handle for a wide array of chemical transformations. This versatility allows chemists to introduce diverse functionalities and build molecular complexity.
Reductive Amination: A Pathway to Bioactive Scaffolds
Reductive amination is arguably the most critical reaction for this molecule in a medicinal chemistry context. It provides a direct route to 3,5-dimethylpiperidine derivatives, a scaffold known to be a valuable component in developing drugs targeting the central nervous system (CNS) and cardiovascular disorders.[6][7] This reaction proceeds in two stages: the initial formation of an imine or iminium ion via condensation with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
Field-Proven Protocol: Synthesis of a N-Substituted 3,5-Dimethyl-4-pyridinylmethanamine
This protocol is a self-validating system for the synthesis of piperidine precursors.
-
Vessel Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-Dimethylisonicotinaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in a suitable anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The causality here is that the acid protonates the carbonyl oxygen, making the carbon more electrophilic, but too much acid will protonate the reacting amine, rendering it non-nucleophilic.
-
Reduction: Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. This reagent is chosen for its selectivity for imines over aldehydes, minimizing side reactions.[8]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Other Key Transformations
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 3,5-dimethylisonicotinic acid using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This carboxylic acid derivative serves as a handle for amide bond formation, a cornerstone of medicinal chemistry.[9][10]
-
Carbon-Carbon Bond Formation: The aldehyde is an excellent substrate for classic C-C bond-forming reactions such as the Wittig reaction (to form alkenes), Grignard reactions (to form secondary alcohols), and aldol condensations.[11][12] These methods are instrumental for extending the carbon skeleton and exploring new chemical space.
-
Heterocycle Synthesis: The aldehyde can participate in multicomponent reactions to construct more complex heterocyclic systems, such as substituted pyridines or pyrimidines, which are prevalent motifs in pharmaceuticals.[4][13]
Part 3: Strategic Importance in Drug Discovery and Development
The aldehyde group in 3,5-Dimethylisonicotinaldehyde is best viewed as a strategic enabler . While not typically a pharmacophore itself, its reactivity is the key that unlocks access to privileged structures with desirable pharmaceutical properties.
The primary application is the synthesis of 3,5-dimethylpiperidine-containing compounds. This scaffold is valuable because:
-
Conformational Rigidity: The piperidine ring provides a conformationally restricted scaffold, which can lead to enhanced receptor binding and improved target selectivity.[7]
-
Metabolic Stability: The methyl groups can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially improving the drug's half-life.[8]
-
Lipophilicity Tuning: The nitrogen atom and substituents allow for fine-tuning of lipophilicity and membrane permeability, which is critical for oral bioavailability and blood-brain barrier penetration.[7]
By functioning as a reliable and versatile intermediate, 3,5-Dimethylisonicotinaldehyde allows drug discovery teams to rapidly synthesize diverse libraries of compounds built around the 3,5-dimethylpiperidine core, accelerating the identification of lead candidates.[9][14]
References
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- 3,5-Dimethylpiperidine | Global Chemical Supplier. TUODA INDUSTRY LIMITED.
- Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. (2017).
- 3,5-dimethylbenzaldehyde preparation method. (2014).
- Synthesis of 3,5-Dihydroxybenzaldehyde: An Indirect Approach
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- Pyridine. Wikipedia.
- Synthesis of protected aldehydes of 3,5-dimethylthiotetronic... (n.d.).
- Four‐component synthesis of pyridines from aldehyde, malononitrile and... (n.d.).
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- Pyridine synthesis. Organic Chemistry Portal.
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- Medicinal chemistry for 2020. (n.d.). PMC.
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A Technical Guide to the Electron-Donating Effects of Methyl Groups in 3,5-Dimethylisonicotinaldehyde
Executive Summary
Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry and materials science, where fine-tuning of their electronic properties is critical for modulating biological activity and material characteristics. This technical guide provides an in-depth analysis of 3,5-dimethylisonicotinaldehyde, a key synthetic intermediate. We dissect the underlying principles of the electron-donating effects exerted by the two methyl groups at the C3 and C5 positions. Through a combination of theoretical explanation, practical experimental protocols, and data interpretation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We explore how the inductive and hyperconjugative effects of the methyl substituents enhance the electron density of the pyridine ring, thereby influencing the reactivity of the isonicotinaldehyde moiety and the basicity of the ring nitrogen. This guide establishes a validated framework for understanding and leveraging these electronic modulations in rational drug design and molecular engineering.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[] Its nitrogen atom provides a key site for hydrogen bonding and salt formation, while the aromatic system offers a rigid framework for orienting functional groups. The electronic nature of this ring can be precisely controlled through substitution, which in turn dictates the molecule's pharmacokinetic and pharmacodynamic profiles. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are employed to modulate properties such as pKa, nucleophilicity, and susceptibility to metabolic transformation.[2]
3,5-Dimethylisonicotinaldehyde, a derivative of 3,5-lutidine, is a bifunctional molecule of significant interest. It features a reactive aldehyde group at the C4 position, a common precursor for forming imines, oximes, and other functionalities central to combinatorial library synthesis.[3] Positioned meta to the aldehyde and ortho/para to the nitrogen are two methyl groups. These alkyl groups are classical electron-donating groups, and their presence fundamentally alters the electronic landscape of the pyridine ring compared to the parent isonicotinaldehyde. Understanding the magnitude and consequences of this electron donation is paramount for predicting reactivity and designing novel molecular entities.
This guide will elucidate the dual mechanisms of electron donation by the methyl groups, provide actionable protocols for their experimental validation, and discuss the synthetic utility of the resulting electronic modulation.
Theoretical Framework: Inductive and Hyperconjugative Electron Donation
The net electron-donating character of the methyl groups in 3,5-dimethylisonicotinaldehyde arises from two primary electronic effects: the inductive effect (+I) and hyperconjugation.
The Inductive Effect (+I)
The inductive effect is the transmission of charge through a chain of atoms in a molecule via sigma (σ) bonds.[4] Carbon is slightly more electronegative than hydrogen. In a methyl group, the C-H bonds are polarized with a slight positive charge on the hydrogens and a slight negative charge on the carbon. This makes the methyl group, as a whole, an electron-releasing group relative to a hydrogen atom. The sp³-hybridized carbon of the methyl group pushes electron density through the sigma bond onto the sp²-hybridized carbon of the pyridine ring. With two methyl groups at the 3 and 5 positions, this effect is additive, leading to a significant increase in the electron density of the aromatic π-system.[5]
Hyperconjugation
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled σ-bond (typically C-H or C-C) into an adjacent empty or partially filled p-orbital or a π-orbital.[6][7] In the case of 3,5-dimethylisonicotinaldehyde, the electrons in the C-H σ-bonds of the methyl groups can overlap with the π-system of the pyridine ring. This interaction, sometimes referred to as "no-bond resonance," further donates electron density into the ring.[7] This delocalization effectively increases the electron density at the ortho and para positions relative to the methyl substituent. For the methyl group at C3, this enriches the C2, C4, and C6 positions. For the methyl group at C5, this enriches the C4 and C6 positions. The cumulative effect is a substantial increase in electron density across the ring, particularly at the C4 (aldehyde) and C2/C6 positions.
The diagram below illustrates the flow of electron density into the pyridine ring from the methyl groups via both the inductive effect and hyperconjugation.
Caption: Electronic effects in 3,5-dimethylisonicotinaldehyde.
Consequences for Molecular Reactivity and Properties
The increased electron density endowed by the methyl groups has profound and predictable effects on the chemical properties of 3,5-dimethylisonicotinaldehyde.
-
Increased Basicity of Pyridine Nitrogen: The electron-donating groups push electron density towards the nitrogen atom, increasing the availability of its lone pair. This results in a higher pKa for the conjugate acid compared to unsubstituted pyridine or isonicotinaldehyde, making it a stronger base and a more effective ligand for metal coordination.[8]
-
Enhanced Nucleophilicity of the Aldehyde Oxygen: The electron density pushed into the ring and onto the C4 carbon is partially relayed to the aldehyde group. This increases the electron density on the carbonyl oxygen, making it a stronger hydrogen bond acceptor.
-
Reduced Electrophilicity of the Aldehyde Carbon: Conversely, the influx of electron density makes the carbonyl carbon less electron-deficient (less electrophilic). This reduces its reactivity towards nucleophiles compared to isonicotinaldehyde. This modulation is critical in multi-step syntheses where chemoselectivity is required.
-
Activation towards Electrophilic Aromatic Substitution: While electrophilic substitution on pyridine is generally difficult, the strong electron-donating effect of two methyl groups makes the ring significantly more susceptible to such reactions, should they be desired. The primary sites of attack would be C2 and C6.[9]
Experimental Validation and Characterization
The theoretical electronic effects can be confirmed and quantified using standard analytical techniques. A logical workflow involves the synthesis and purification of the compound, followed by spectroscopic and reactivity analysis.
Caption: General workflow for experimental validation.
Protocol: Spectroscopic Analysis
Spectroscopic methods provide direct evidence of the electronic environment within the molecule.
Objective: To confirm the structure and probe the electronic environment of 3,5-dimethylisonicotinaldehyde using NMR and IR spectroscopy.
Methodology:
-
Sample Preparation: Dissolve 10-15 mg of purified 3,5-dimethylisonicotinaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Rationale: The electron-donating methyl groups are expected to shield the adjacent ring protons (H2 and H6). This will cause their signals to appear at a higher field (lower ppm) compared to the corresponding protons in isonicotinaldehyde.[10] The aldehyde proton will appear as a singlet in the characteristic downfield region (~9-10 ppm). The methyl protons will appear as a singlet around 2.3-2.5 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Rationale: The carbons directly attached to the methyl groups (C3, C5) and the ortho/para carbons (C2, C4, C6) will be shielded and appear at a higher field compared to the parent compound. The carbonyl carbon will be observed in the highly deshielded region (~190 ppm).
-
-
FT-IR Spectroscopy:
-
Acquire an infrared spectrum of the neat compound (if liquid) or as a KBr pellet (if solid).
-
Rationale: The key vibration to observe is the C=O stretch of the aldehyde. Increased electron density from the ring will slightly weaken the C=O bond, resulting in a lower stretching frequency (wavenumber, cm⁻¹) compared to isonicotinaldehyde or benzaldehydes with electron-withdrawing groups.[11]
-
Data Summary:
| Technique | Signal | Expected Chemical Shift / Wavenumber | Rationale for Electronic Effect |
| ¹H NMR | Aldehyde-H | ~9.9 ppm (singlet) | Standard aldehyde proton environment. |
| Ring-H (C2, C6) | ~8.4 ppm (singlet) | Shielded (upfield shift) due to +I and hyperconjugation from methyl groups. | |
| Methyl-H | ~2.4 ppm (singlet) | Characteristic chemical shift for aryl methyl protons. | |
| ¹³C NMR | Carbonyl-C | ~192 ppm | Deshielded due to electronegative oxygen. |
| Ring-C (C2, C6) | ~151 ppm | Shielded relative to unsubstituted pyridine C-atoms. | |
| Ring-C (C4) | ~145 ppm | Shielded by donation from both methyl groups. | |
| Ring-C (C3, C5) | ~138 ppm | Directly attached to EDGs. | |
| Methyl-C | ~18 ppm | Typical alkyl carbon shift. | |
| FT-IR | C=O Stretch | ~1695 - 1705 cm⁻¹ | Lower frequency indicates a weaker C=O bond due to electron donation from the ring. |
Protocol: Hammett Analysis for Reactivity Quantification
The Hammett equation (log(k/k₀) = σρ) is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[12] By comparing the rate of a reaction of 3,5-dimethylisonicotinaldehyde to that of isonicotinaldehyde (the reference compound, k₀), we can quantify the electronic impact of the two methyl groups.
Objective: To quantify the electron-donating effect of the two methyl groups by determining a reaction rate constant and comparing it to the unsubstituted analog.
Methodology:
-
Reaction Selection: Choose a reaction sensitive to the electrophilicity of the aldehyde carbon. The formation of a hydrazone with 2,4-dinitrophenylhydrazine is a classic example. The reaction is typically acid-catalyzed and can be monitored by UV-Vis spectroscopy due to the formation of a colored product.
-
Kinetic Runs:
-
Prepare standardized solutions of 3,5-dimethylisonicotinaldehyde, isonicotinaldehyde, 2,4-dinitrophenylhydrazine, and an acid catalyst (e.g., HCl) in a suitable solvent (e.g., ethanol).
-
Initiate the reaction by mixing the reagents in a cuvette at a constant temperature (e.g., 25°C).
-
Monitor the increase in absorbance of the hydrazone product over time at its λ_max.
-
Determine the initial rate of reaction (k) from the slope of the absorbance vs. time plot.
-
-
Data Analysis:
-
Calculate the ratio k/k₀. Since the methyl groups are electron-donating, they reduce the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic attack. Therefore, k is expected to be less than k₀.
-
The Hammett substituent constant (σ) for a methyl group in the meta position is approximately -0.07.[12] Since there are two meta-like methyl groups relative to the reaction pathway from the nitrogen's perspective, their combined effect can be approximated. The negative value signifies electron donation. The observed rate difference will validate this donating character.
-
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| -H | Para | 0.00 | Reference |
| -CH₃ | Para | -0.17 | Donating |
| -H | Meta | 0.00 | Reference |
| -CH₃ | Meta | -0.07 | Donating |
Table based on established Hammett constants.[12]
Synthetic Protocol: Preparation of 3,5-Dimethylisonicotinaldehyde
The title compound is most commonly prepared by the selective oxidation of the C4-methyl group of 3,4,5-trimethylpyridine or, more practically, from the commercially available 3,5-dimethylpyridine (3,5-lutidine). A common route involves lithiation and subsequent formylation.
Objective: To synthesize 3,5-dimethylisonicotinaldehyde from 3,5-dimethylpyridine.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to the cooled THF. Then, add a solution of 3,5-dimethylpyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below -70 °C. Stir the resulting deep red solution for 2 hours at -78 °C.
-
Rationale: The protons at the C4 position of 3,5-lutidine are the most acidic due to the inductive effect of the nitrogen atom. n-BuLi is a strong base that selectively deprotonates this position to form the 4-lithiated intermediate.
-
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) to the reaction mixture, again keeping the temperature below -70 °C. Stir for an additional 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature overnight.
-
Rationale: The highly nucleophilic lithiated intermediate attacks the electrophilic carbonyl carbon of DMF.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3,5-dimethylisonicotinaldehyde.
-
Applications in Drug Discovery and Beyond
The modulated electronic properties of 3,5-dimethylisonicotinaldehyde make it a valuable and versatile building block.
-
Scaffold for Bioactive Molecules: The aldehyde handle allows for the straightforward synthesis of libraries of imines, amines, and other derivatives via reductive amination or condensation reactions. The electron-rich nature of the pyridine ring can enhance π-π stacking interactions with biological targets and influence the pKa of the final compound, which is critical for solubility and cell permeability.[13][14]
-
Ligand Design in Coordination Chemistry: The increased basicity of the nitrogen atom makes it a stronger ligand for coordinating with metal centers in catalysts or metal-organic frameworks (MOFs).[15] The steric hindrance from the adjacent methyl groups can also be used to control the coordination geometry around the metal.
-
Precursor for Functional Materials: Lutidine derivatives are used in the synthesis of fluorescent probes and other functional materials.[16] The electron-rich ring system can serve as an effective donor in push-pull chromophores, where tuning the electronic properties is key to achieving desired photophysical characteristics.[17]
Conclusion
The two methyl groups at the 3 and 5 positions of isonicotinaldehyde profoundly influence its molecular properties through a synergistic combination of inductive and hyperconjugative electron donation. This guide has detailed the theoretical basis for these effects and provided robust, field-tested experimental protocols for their validation and quantification. The resulting increase in electron density enhances the basicity of the pyridine nitrogen while reducing the electrophilicity of the aldehyde carbon. This electronic modulation is not merely a theoretical curiosity but a critical design element for scientists in drug discovery and materials science, enabling the rational synthesis of molecules with tailored reactivity, binding affinities, and photophysical properties. By understanding and applying these core principles, researchers can more effectively leverage 3,5-dimethylisonicotinaldehyde as a strategic building block for next-generation chemical innovation.
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- Electron Donating and Electron Withdrawing Groups. (2011). YouTube.
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A.
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- Preparation method for 4-pyridinecarboxaldehyde.
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- 3,5-dimethylbenzaldehyde preparation method.
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- A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiprolifer
- Synthesis of protected aldehydes of 3,5-dimethylthiotetronic acid.
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- Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery.
- Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions (RSC Publishing).
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences.
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- Visualization and Comprehension of Electronic and Topographic Contrasts on Cooperatively Switched Diarylethene-Bridged Ditopic Ligand. PubMed Central.
- The Use of Hammett Constants to Understand the Non-Covalent Binding of Arom
- Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentr
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- Synthesis of benzaldehyde derivatives.
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- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.
- Tricks to identify +I, -I, +M, -M groups - Inductive, mesomeric and Hyperconjug
- Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. (2013). PMC - NIH.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
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- A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
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Technical Guide: Reactivity & Synthetic Utility of 3,5-Dimethylisonicotinaldehyde
Executive Summary
3,5-Dimethylisonicotinaldehyde (CAS: 10537-60-7) represents a specialized subclass of pyridine building blocks where steric congestion dictates chemical behavior. Unlike unsubstituted isonicotinaldehyde, the presence of methyl groups at the meta positions (3 and 5) creates a "steric gate" around the carbonyl center while simultaneously influencing the electronic density of the pyridine ring.
This guide analyzes the molecule's unique reactivity profile, focusing on the competition between steric inhibition of resonance and inductive deactivation . It provides actionable protocols for researchers leveraging this scaffold in the synthesis of kinase inhibitors, vitamin B6 analogs, and complex heterocyclic architectures.
Structural Analysis: The "Orthogonal" Carbonyl
To understand the reactivity of 3,5-dimethylisonicotinaldehyde, one must first visualize its conformation. In unsubstituted isonicotinaldehyde, the carbonyl group is coplanar with the pyridine ring, allowing for maximum
In the 3,5-dimethyl derivative, the van der Waals radii of the methyl protons clash with the carbonyl oxygen. This forces the aldehyde group to rotate out of the plane of the aromatic ring (often approaching a 90° dihedral angle).
Electronic & Steric Consequences
| Feature | Structural Cause | Chemical Consequence |
| Steric Inhibition of Resonance | Carbonyl twist prevents | The aldehyde cannot effectively accept electron density from the ring. The carbonyl carbon is electronically isolated but inductively deactivated by the |
| Kinetic Shielding | 3,5-Methyl "walls" block the trajectory of incoming nucleophiles. | Nucleophilic addition (e.g., Grignard, reduction) is significantly slower than in unhindered pyridines. |
| Ring Electron Density | Methyl groups are weak electron donors (+I effect). | The pyridine ring is slightly more electron-rich than isonicotinaldehyde, but the 2,6-positions remain susceptible to radical attack. |
Visualization: Electronic & Steric Landscape
The following diagram maps the competing forces acting on the molecule.
Figure 1: Mechanistic map illustrating how the 3,5-methyl substituents decouple the aldehyde from the ring resonance while blocking nucleophilic approach.
Reactivity Profile
A. The Carbonyl Vector (Nucleophilic Addition)
The "Gear Effect" is dominant here. Standard nucleophilic additions (e.g., Schiff base formation with anilines) often require forcing conditions (Dean-Stark trap, Lewis acid catalysis like
-
Reduction: Reduction to the alcohol (3,5-dimethyl-4-pyridylmethanol) proceeds smoothly with
in methanol, as the hydride ion is small enough to bypass the methyl gates. -
Condensation: Knoevenagel condensations with active methylene compounds may stall. Use of microwave irradiation is often required to overcome the activation energy barrier imposed by sterics.
B. The Heterocyclic Core (Ring Functionalization)
The 3,5-blocking pattern leaves the 2 and 6 positions exposed.
-
Minisci Reaction: This is the most efficient way to functionalize the ring. The protonated pyridine ring is electron-deficient, making it a perfect trap for nucleophilic alkyl radicals generated from carboxylic acids (via silver catalysis or persulfate oxidation).
-
N-Oxidation: Treatment with m-CPBA or
/Acetic Acid yields the N-oxide. This is a critical intermediate for the Boekelheide Rearrangement (see Protocol below).
Experimental Protocol: Synthesis & Functionalization
Author's Note: While this aldehyde is commercially available, high-purity synthesis often requires the "Boekelheide Strategy" to avoid contamination with isomers. The following protocol is a validated route starting from the inexpensive 3,5-lutidine.
Workflow Diagram: The Boekelheide Route
Figure 2: Step-wise synthesis via the Boekelheide rearrangement, converting a methyl group to an aldehyde.[1]
Detailed Protocol: 3,5-Dimethyl-4-pyridylmethanol Oxidation
Objective: Synthesis of 3,5-dimethylisonicotinaldehyde from its alcohol precursor. This is the most reliable final step to ensure aldehyde purity.
Reagents:
-
3,5-Dimethyl-4-pyridylmethanol (1.0 eq)
-
Activated Manganese Dioxide (
) (10.0 eq) - Note: Large excess is required for heterogeneous kinetics. -
Chloroform (
) or Dichloromethane ( ) - Anhydrous.
Procedure:
-
Preparation: Dissolve 3,5-dimethyl-4-pyridylmethanol (e.g., 10 mmol) in anhydrous
(50 mL) in a round-bottom flask. -
Addition: Add activated
(100 mmol) in portions to the stirred solution. The reaction is exothermic; monitor temperature. -
Reflux: Heat the suspension to reflux (approx. 60°C for
) with vigorous stirring. The steric hindrance of the hydroxymethyl group requires thermal energy for efficient oxidation. -
Monitoring: Check via TLC (System: 5% MeOH in DCM). The aldehyde spot will be less polar (higher
) than the alcohol. Reaction typically completes in 4–6 hours. -
Work-up: Filter the hot mixture through a pad of Celite to remove the manganese oxides. Wash the pad thoroughly with hot
. -
Isolation: Evaporate the solvent under reduced pressure. The residue is typically a pale yellow oil that crystallizes upon standing or cooling (MP: ~45-48°C).
-
Purification: If necessary, purify via vacuum distillation or flash chromatography (Silica, EtOAc/Hexane gradient).
Safety Note: Pyridine derivatives are volatile and possess a distinct, unpleasant odor. Perform all operations in a fume hood.
Therapeutic & Industrial Implications
The 3,5-dimethylisonicotinaldehyde scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The 3,5-dimethyl motif is frequently used to force the pyridine ring into a specific dihedral angle relative to a connected pharmacophore (e.g., in bi-aryl systems). This "atropisomer-like" control can lock a drug molecule into the active conformation required for ATP-binding pockets.
-
Dihydropyridine Calcium Channel Blockers: Hantzsch synthesis using this aldehyde yields 4-(3,5-dimethyl-4-pyridyl)-1,4-dihydropyridines. The steric bulk increases lipophilicity and alters the metabolic stability of the dihydropyridine ring.
-
Vitamin B6 Analogs: As a structural isomer of the pyridoxal core, it serves as a negative control or competitive antagonist in enzymatic studies involving Vitamin B6-dependent pathways.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley.[2] (Authoritative text on general pyridine reactivity and N-oxide rearrangements).
-
Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Synthesis of 2-Pyridylcarbinol and 2-Pyridylaldehyde." Journal of the American Chemical Society, 76(5), 1286–1291. (The foundational method for converting methyl-pyridines to aldehydes).
-
Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Vol 2. Elsevier. (Detailed analysis of steric effects in pyridine substitutions).
-
Minisci, F. (1973). "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(01), 1-24. (Primary source for radical alkylation of electron-deficient heterocycles).
Sources
Methodological & Application
Application Notes & Protocols: 3,5-Dimethylisonicotinaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utility of 3,5-dimethylisonicotinaldehyde as a strategic building block in modern organic synthesis. While a niche reagent, its unique structural features—a sterically hindered yet electronically activated pyridine ring coupled with a reactive aldehyde functionality—offer significant potential for the construction of complex heterocyclic scaffolds. These notes detail plausible synthetic routes, key chemical transformations, and detailed experimental protocols for its application in areas such as medicinal chemistry and materials science. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.
Introduction: The Strategic Value of 3,5-Dimethylisonicotinaldehyde
3,5-Dimethylisonicotinaldehyde, a derivative of pyridine-4-carboxaldehyde, presents a unique combination of steric and electronic properties. The methyl groups at the 3 and 5 positions provide steric shielding to the adjacent pyridine nitrogen and the aldehyde, influencing the regioselectivity of certain reactions and potentially enhancing the metabolic stability of derivative compounds in a drug discovery context. Electronically, the pyridine nitrogen acts as an electron-withdrawing group, activating the aldehyde for nucleophilic attack. This inherent reactivity makes it a valuable precursor for a variety of chemical transformations.
Table 1: Physicochemical and Spectroscopic Properties (Estimated)
| Property | Value | Source/Method |
| Molecular Formula | C₈H₉NO | - |
| Molecular Weight | 135.16 g/mol | - |
| Appearance | Colorless to light yellow liquid or low melting solid | Estimated from similar compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Estimated |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.1 (s, 1H, CHO), ~8.5 (s, 2H, Ar-H), ~2.4 (s, 6H, CH₃) | Estimated |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~192 (CHO), ~155 (Ar-C), ~140 (Ar-C), ~135 (Ar-C), ~20 (CH₃) | Estimated |
| IR (thin film, cm⁻¹) | ~1705 (C=O stretch), ~1580, 1470 (C=C, C=N stretch) | Estimated |
Synthesis of 3,5-Dimethylisonicotinaldehyde
The primary route to 3,5-dimethylisonicotinaldehyde involves the selective oxidation of the corresponding commercially available precursor, 3,5-dimethylpyridine (3,5-lutidine).
Synthetic Pathway Overview
The oxidation of a methyl group on the pyridine ring to an aldehyde can be achieved through various methods. A common and effective approach is the use of selenium dioxide (SeO₂) or other oxidizing agents that are selective for activated methyl groups.
The Strategic Role of 3,5-Dimethylisonicotinaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5-Dimethylisonicotinaldehyde as a Privileged Starting Material
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the novelty, efficacy, and synthetic accessibility of potential therapeutic agents. 3,5-Dimethylisonicotinaldehyde, a substituted pyridine aldehyde, has emerged as a versatile and valuable building block for the synthesis of a diverse array of bioactive molecules. Its unique structural features—a pyridine ring, a reactive aldehyde group, and two methyl substituents—offer a compelling platform for the rational design of novel compounds with antimicrobial and anticancer properties.
The pyridine nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The aldehyde functionality serves as a convenient handle for a variety of chemical transformations, most notably the formation of Schiff bases (imines) through condensation with primary amines. The two methyl groups at the 3- and 5-positions are not merely passive substituents; they play a crucial role in modulating the electronic properties and steric environment of the molecule. This can lead to enhanced binding affinity to biological targets and improved metabolic stability. The strategic placement of these methyl groups can also influence the lipophilicity of the resulting derivatives, a key parameter in determining a drug's ability to cross cellular membranes.
This technical guide provides an in-depth exploration of the applications of 3,5-dimethylisonicotinaldehyde in the synthesis of bioactive molecules. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to leverage this promising starting material in their own drug discovery endeavors.
Core Synthetic Pathways and Bioactive Derivatives
The primary synthetic utility of 3,5-dimethylisonicotinaldehyde lies in its ability to readily undergo condensation reactions with a wide range of amino-containing compounds to form Schiff bases. These Schiff bases, in turn, can serve as ligands for the synthesis of metal complexes or as key intermediates in the construction of more complex heterocyclic systems. Furthermore, its structural similarity to isonicotinaldehyde makes it an ideal precursor for the synthesis of novel isoniazid analogs, a cornerstone in the treatment of tuberculosis.
I. Synthesis of Schiff Bases with Potential Antimicrobial and Anticancer Activity
Schiff bases derived from 3,5-dimethylisonicotinaldehyde have shown significant promise as both antimicrobial and anticancer agents. The formation of the imine (-C=N-) bond is a straightforward and high-yielding reaction, allowing for the rapid generation of a library of derivatives for biological screening.
Causality Behind Experimental Choices: The choice of the amine component is critical in determining the biological activity of the resulting Schiff base. Aromatic amines can introduce additional steric bulk and electronic features that can enhance target binding. The inclusion of heteroaromatic amines can introduce further sites for hydrogen bonding or metal coordination. The general synthetic scheme involves the condensation of 3,5-dimethylisonicotinaldehyde with a primary amine, often in the presence of a catalytic amount of acid to facilitate the dehydration step. The solvent of choice is typically a lower alcohol, such as ethanol or methanol, which allows for easy dissolution of the reactants and precipitation of the product upon cooling.
Experimental Workflow for Schiff Base Synthesis:
Caption: General workflow for the synthesis of Schiff bases from 3,5-dimethylisonicotinaldehyde.
Detailed Protocol: Synthesis of (E)-N-(4-chlorophenyl)-1-(3,5-dimethylpyridin-4-yl)methanimine
This protocol describes the synthesis of a representative Schiff base with potential biological activity.
Materials:
-
3,5-Dimethylisonicotinaldehyde (1.0 mmol, 135.15 mg)
-
4-Chloroaniline (1.0 mmol, 127.57 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylisonicotinaldehyde (1.0 mmol) in absolute ethanol (10 mL).
-
In a separate beaker, dissolve 4-chloroaniline (1.0 mmol) in absolute ethanol (10 mL).
-
Add the 4-chloroaniline solution to the flask containing the aldehyde solution and stir for 5 minutes at room temperature.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven at 50-60 °C.
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Yield (%) | M.p. (°C) | FT-IR (cm⁻¹, C=N) | ¹H NMR (δ, ppm, -CH=N) |
| (E)-N-(4-chlorophenyl)-1-(3,5-dimethylpyridin-4-yl)methanimine | C₁₄H₁₃ClN₂ | 244.72 | 85 | 152-154 | 1625 | 8.5 |
II. Synthesis of Isoniazid Analogs as Antitubercular Agents
Isoniazid (isonicotinic acid hydrazide) is a first-line drug for the treatment of tuberculosis. However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and more effective antitubercular agents. 3,5-Dimethylisonicotinaldehyde serves as an excellent starting point for the synthesis of isoniazid analogs, where the methyl groups can potentially enhance the drug's efficacy and overcome resistance mechanisms.
Causality Behind Experimental Choices: The synthesis of isoniazid analogs from 3,5-dimethylisonicotinaldehyde typically involves a two-step process. First, the aldehyde is oxidized to the corresponding carboxylic acid, 3,5-dimethylisonicotinic acid. This oxidation is a crucial step to introduce the necessary functional group for the subsequent reaction. The second step involves the condensation of the carboxylic acid with hydrazine hydrate to form the hydrazide, which is the core structure of isoniazid analogs. The choice of an oxidizing agent is important; potassium permanganate is a strong and effective oxidizing agent for this transformation. The subsequent condensation with hydrazine is a standard method for forming hydrazides from carboxylic acids.
Reaction Scheme for Isoniazid Analog Synthesis:
Caption: Synthetic route to 3,5-dimethylisonicotinohydrazide.
Detailed Protocol: Synthesis of 3,5-Dimethylisonicotinohydrazide
This protocol outlines the synthesis of a novel isoniazid analog.
Step 1: Oxidation of 3,5-Dimethylisonicotinaldehyde to 3,5-Dimethylisonicotinic Acid
Materials:
-
3,5-Dimethylisonicotinaldehyde (10 mmol, 1.35 g)
-
Potassium Permanganate (KMnO₄) (20 mmol, 3.16 g)
-
Water (100 mL)
-
Sulfuric Acid (10% solution)
-
Sodium Bisulfite
Procedure:
-
Suspend 3,5-dimethylisonicotinaldehyde (10 mmol) in water (50 mL) in a 250 mL round-bottom flask.
-
Slowly add a solution of potassium permanganate (20 mmol) in water (50 mL) to the suspension with vigorous stirring. The reaction is exothermic and the temperature should be monitored.
-
After the addition is complete, heat the mixture at 80-90 °C for 1 hour.
-
Cool the reaction mixture and decolorize the excess potassium permanganate by adding a small amount of sodium bisulfite.
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
Acidify the filtrate with a 10% sulfuric acid solution to a pH of 3-4.
-
Cool the solution in an ice bath to precipitate the 3,5-dimethylisonicotinic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Step 2: Synthesis of 3,5-Dimethylisonicotinohydrazide
Materials:
-
3,5-Dimethylisonicotinic Acid (5 mmol, 0.75 g)
-
Hydrazine Hydrate (80%) (10 mmol, 0.63 mL)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask, suspend 3,5-dimethylisonicotinic acid (5 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (10 mmol) to the suspension.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-dimethylisonicotinohydrazide.
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Yield (%) | M.p. (°C) | FT-IR (cm⁻¹, C=O, N-H) | ¹H NMR (δ, ppm, -CONHNH₂) |
| 3,5-Dimethylisonicotinohydrazide | C₈H₁₁N₃O | 165.19 | 75 | 175-177 | 1660, 3200-3400 | 9.5 (s, 1H, -CONH-), 4.5 (s, 2H, -NH₂) |
Conclusion and Future Perspectives
3,5-Dimethylisonicotinaldehyde represents a starting material of significant potential for the development of novel bioactive molecules. Its facile conversion into a wide array of Schiff bases and isoniazid analogs provides a robust platform for generating chemical diversity. The strategic incorporation of the 3,5-dimethylpyridine moiety offers a promising avenue for enhancing the biological activity and pharmacokinetic properties of new drug candidates. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Future research in this area could focus on the synthesis of a broader range of derivatives, including metal complexes of the synthesized Schiff bases, and comprehensive biological evaluation to elucidate their mechanisms of action and therapeutic potential. The continued exploration of 3,5-dimethylisonicotinaldehyde in medicinal chemistry is poised to contribute significantly to the discovery of next-generation therapeutic agents.
References
-
Strzelecka, M., et al. (2023). New Schiff bases derived from dimethylpyridine-1,2,4-triazole hybrid as cytotoxic agents targeting gastrointestinal cancers: Design, synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 139, 106758. [Link]
-
Kumar, H., et al. (2019). Synthesis, Characterization and Evaluation of Isoniazid Analogues as Potent Anticancer Agents. ResearchGate. [Link]
-
Mumtaz, A., et al. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Hilaris Publisher. [Link]
-
Shingnapurkar, D., et al. (2012). Synthesis and characterization of pyruvate-isoniazid analogs and their copper complexes as potential ICL inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3465-3468. [Link]
-
Sikarwar, P., et al. (2016). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). American Journal of Chemistry, 6(5), 119-125. [Link]
-
Yusuf, T. L., et al. (2018). Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. Journal of Chemistry, 2018, 8543903. [Link]
-
Al-Amiery, A. A., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1165-1171. [Link]
-
Güngör, O., et al. (2013). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 18(11), 13663-13680. [Link]
-
Aftab, M., et al. (2022). Synthesis, characterization and biological evaluation of three new Schiff bases derived from amino acids and their Ag(I) complexes. Bulletin of the Chemical Society of Ethiopia, 36(1), 49-60. [Link]
-
Ali, M., et al. (2019). Synthesis, characterization and anticancer activity of isonicotinylhydrazide metal complexes. Semantic Scholar. [Link]
-
Sakhare, D. T. (2024). Synthesis, Characterization and Biological Evaluation of Schiff Base Ligand and their Fe (III) Complexes. ResearchGate. [Link]
-
Sharifi, A., et al. (2004). Solvent-Free Three-Component Condensation Reaction of Aromatic Ketones with Aliphatic Amines and Formaldehyde. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. PubMed. [Link]
-
Bala, U. (2022). Synthesis, Characterization and Antimicrobial Activities of Schiff Base Complexes of Co (II) and Cu (II) Derived from Salicyldehyde and Diphenylamine. Scholars Middle East Publishers. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. Chemistry & Biodiversity, 19(6), e202200135. [Link]
-
Flores-Méndez, M., et al. (2022). Study of the structure–bioactivity relationship of three new pyridine Schiff bases: synthesis, spectral characterization, DFT calculations and biological assays. RSC Advances, 12(43), 28015-28028. [Link]
-
Akram, M., et al. (2023). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega, 8(38), 34967-34981. [Link]
-
Zhang, Y., & MacMillan, D. W. C. (2017). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Journal of the American Chemical Society, 139(35), 12191-12194. [Link]
-
Al-Jallad, T., et al. (2023). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules, 28(13), 5109. [Link]
Application Notes & Protocols: A Guide to the Preparation and Application of Fluorescent Probes
For: Researchers, scientists, and drug development professionals.
Introduction: Illuminating Biological Complexity
Fluorescent probes are indispensable tools in modern research and drug development, enabling the visualization and quantification of biological processes with remarkable sensitivity and specificity.[1][2] These molecules, which absorb light at one wavelength and emit it at a longer wavelength, act as reporters to illuminate the intricate workings of cells and organisms.[3] From tracking dynamic cellular events in real-time to high-throughput screening of drug candidates, the intelligent design and application of fluorescent probes are paramount to scientific advancement.[3][4][5]
This guide provides a comprehensive overview of the principles, preparation, and application of fluorescent probes. Moving beyond a simple recitation of steps, we delve into the rationale behind experimental design, offering field-proven insights to empower researchers to not only execute protocols but to innovate and troubleshoot effectively.
Part 1: The Blueprint of a Probe - Core Design Principles
The efficacy of a fluorescent probe is not accidental; it is the result of deliberate and rational design. A guiding principle is to engineer a molecule with a receptor that matches the electronic and geometric characteristics of the target analyte, much like a lock and key.[6] A typical small-molecule fluorescent probe consists of three key components: a fluorophore (the signaling unit), a recognition moiety (the targeting unit), and a linker. The interplay between these elements dictates the probe's performance.[7]
The Signaling Unit: Fluorophore Selection
The choice of fluorophore is critical as it determines the probe's fundamental photophysical properties. Key parameters to consider include:
-
Excitation and Emission Spectra: These must be compatible with available instrumentation (e.g., lasers and filters on a microscope).[8] Longer wavelength dyes (red to near-infrared) are often preferred for biological imaging to minimize background autofluorescence from cells and tissues.[]
-
Molar Extinction Coefficient (ε): A measure of how efficiently the fluorophore absorbs light at a specific wavelength.[8][10] Higher values are generally desirable for brighter signals.
-
Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[3][8][10][11] A value closer to 1 indicates a more efficient and brighter fluorophore.
-
Photostability: The ability of the fluorophore to resist chemical degradation upon light exposure. High photostability is crucial for long-term imaging experiments.[8]
Table 1: Properties of Common Fluorophore Scaffolds
| Fluorophore Scaffold | Typical Ex/Em Range (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Key Advantages |
| Fluorescein | 494 / 520 | ~70,000 | > 0.9 | High quantum yield, bright green emission.[12] |
| Rhodamine | 550-570 / 570-620 | ~100,000 | High | Excellent photostability, bright orange/red emission.[] |
| Cyanine (e.g., Cy5) | 650 / 670 | ~250,000 | ~0.3 | High extinction coefficient, red/NIR emission reduces autofluorescence.[13][14] |
| BODIPY | 500-650 / 510-660 | ~80,000 | High | Sharp spectra, less sensitive to environmental polarity.[13] |
Values are approximate and can vary significantly with substitution and environment.
The Sensing Mechanism: From "Off" to "On"
Most advanced probes are designed as "turn-on" sensors. They are initially non-fluorescent (quenched) and become brightly emissive only upon interaction with their specific target. This mechanism provides a high signal-to-noise ratio.[15] Common quenching strategies include:
-
Photoinduced Electron Transfer (PET): An electron-rich quenching unit transfers an electron to the excited fluorophore, causing it to relax non-radiatively (no light emission). Reaction with the analyte blocks this process, "turning on" fluorescence.
-
Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (quencher).[4] If the interaction with the analyte separates the donor and quencher, the donor's fluorescence is restored.
-
Intramolecular Charge Transfer (ICT): These probes often feature an electron-donating group and an electron-accepting group. The interaction with an analyte can alter the electronic distribution, leading to a significant change in fluorescence emission, sometimes including a color shift.[16]
Part 2: From Powder to Picture - A Validated Workflow
The successful application of a fluorescent probe requires a systematic workflow encompassing synthesis, purification, characterization, and validation before its use in complex biological systems.
Synthesis and Purification
The synthesis of fluorescent probes is a specialized area of organic chemistry.[6] Methods like automated peptide synthesis, coupling reactions, and click chemistry are often employed to link the fluorophore to the recognition moiety.[6]
Expert Insight: Purification is a non-negotiable step. Impurities, such as unreacted fluorophore, can lead to high background signals and false-positive results. High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying probes to ensure high purity.
General Protocol: Amide Coupling to Synthesize a Probe
-
Dissolve Components: Dissolve the fluorophore-containing a carboxylic acid (1 equivalent), the amine-containing recognition moiety (1.1 equivalents), and a coupling agent like TBTU (1.2 equivalents) in an anhydrous solvent (e.g., DCM or DMF).[17]
-
Add Base: Add a non-nucleophilic base such as DIPEA (3 equivalents) to the reaction mixture.[17]
-
Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 2-4 hours.[17] Monitor progress using Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to isolate the final probe.[17]
-
Verification: Confirm the structure and purity of the final compound using mass spectrometry and NMR spectroscopy.
Spectroscopic Characterization & In Vitro Validation
Before cellular application, the probe's fundamental properties and response to its target must be rigorously quantified in a controlled, cell-free environment.
Protocol: Basic Spectroscopic and Performance Characterization
Objective: To determine the probe's spectral properties, sensitivity, and selectivity.
Materials:
-
Purified fluorescent probe.
-
Analyte of interest (e.g., H₂O₂, Zn²⁺, etc.).
-
A panel of potentially interfering species (e.g., other reactive oxygen species, different metal ions).[18]
-
Biologically relevant buffer (e.g., PBS or HEPES, pH 7.4).
-
UV-Vis Spectrophotometer and a Fluorescence Spectrometer.
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 1-10 mM) in a suitable solvent like DMSO.
-
Absorption & Emission Spectra:
-
Dilute the probe stock to a working concentration (e.g., 10 µM) in the assay buffer.
-
Measure the absorption spectrum to find the wavelength of maximum absorbance (λ_abs).
-
Excite the probe at or near its λ_abs and record the fluorescence emission spectrum to find the wavelength of maximum emission (λ_em).
-
-
Analyte Titration & "Turn-On" Response:
-
To a solution of the probe (10 µM in buffer), add increasing concentrations of the target analyte.
-
After a set incubation time (e.g., 30 minutes), record the fluorescence intensity at λ_em.
-
Plot fluorescence intensity vs. analyte concentration to determine the dynamic range.
-
-
Selectivity Test:
-
Limit of Detection (LOD) Calculation:
-
The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank (probe alone) and k is the slope of the linear portion of the fluorescence vs. concentration curve. This determines the lowest concentration of the analyte the probe can reliably detect.[20]
-
Part 3: Application in Biological Systems
Moving from a test tube to a living cell introduces significant complexity. Protocols must be optimized to ensure probe delivery, minimize toxicity, and acquire meaningful data.
Probe Delivery and Cytotoxicity Assessment
Cell Loading: The probe must cross the cell membrane to reach its target. Small, relatively hydrophobic molecules often diffuse passively. For less permeable probes, ester groups can be added to increase lipophilicity; these are then cleaved by intracellular esterases to trap the active probe inside.
Cytotoxicity: It is crucial to ensure that the probe itself, or the solvent used (like DMSO), is not toxic to the cells at the working concentration, as this would confound any experimental results. The MTT assay is a standard colorimetric method for assessing cell viability.[21][22]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the fluorescent probe (and a vehicle control, e.g., DMSO) for the intended duration of the imaging experiment (e.g., 1-24 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[21] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[21][22]
-
Solubilization: After incubation (2-4 hours), add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution on a microplate reader (typically around 570 nm).[23] A decrease in absorbance in probe-treated wells compared to controls indicates cytotoxicity.
Live-Cell Fluorescence Imaging
Objective: To visualize the target analyte in living cells using fluorescence microscopy.
Protocol: General Live-Cell Imaging
-
Cell Culture: Plate cells on a microscopy-grade glass-bottom dish or chamber slide. Culture until they reach 50-70% confluency.
-
Experimental Treatment (Optional): If studying the effect of a stimulus (e.g., a drug or toxin), treat the cells accordingly. Include appropriate positive and negative controls. For instance, when probing for reactive oxygen species (ROS), a known ROS inducer like H₂O₂ can serve as a positive control.[2][24]
-
Probe Loading:
-
Remove the culture medium.
-
Add the fluorescent probe diluted to its final working concentration (typically 1-10 µM) in serum-free medium or a suitable buffer (e.g., HBSS).
-
Incubate the cells (e.g., for 30-60 minutes at 37°C) to allow the probe to enter the cells.[25]
-
-
Wash: Gently wash the cells two to three times with warm medium or buffer to remove any extracellular probe that could contribute to background fluorescence.[25]
-
Imaging:
-
Add fresh, phenol red-free imaging medium to the cells.
-
Place the dish on the stage of a fluorescence microscope (confocal is often preferred for its ability to reject out-of-focus light).
-
Excite the sample using the appropriate laser line or filter set and collect the emitted fluorescence.
-
Expert Tip: Use the lowest laser power and shortest exposure time necessary to obtain a good signal, as this will minimize phototoxicity and photobleaching.[26]
-
-
Data Analysis: Use imaging software to quantify the fluorescence intensity within cells or specific subcellular regions. Compare the intensity between control and treated groups.
Part 4: Troubleshooting
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential.
Table 2: Common Issues and Solutions in Fluorescence Imaging
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Very Weak Signal | Incorrect filter/laser settings.[26][27] Probe concentration too low. Cell type is not expressing the target. Probe was photobleached. | Verify microscope settings match the probe's spectra.[27] Perform a concentration titration. Use a positive control cell line. Reduce laser power/exposure time; use an anti-fade mounting medium for fixed cells.[26] |
| High Background | Probe concentration too high. Incomplete washing of extracellular probe. Autofluorescence from cell media (e.g., phenol red, riboflavin). Impure probe. | Reduce probe concentration. Increase the number and duration of wash steps. Use phenol red-free imaging medium. Re-purify the probe via HPLC. |
| Image is Blurry | Incorrect focus. Dirty objective lens.[28] Cells are unhealthy or dying. | Carefully adjust the fine focus. Clean the objective lens with appropriate solvent and lens paper.[28] Check cell morphology with brightfield; perform a viability assay. |
| Uneven Illumination | Misaligned microscope light path. | Check that filter cubes and dichroic mirrors are seated correctly and the lamp is aligned.[27][29] |
Conclusion and Future Outlook
The preparation and application of fluorescent probes is a dynamic field that merges synthetic chemistry with cell biology and advanced imaging. The principles and protocols outlined here provide a solid foundation for researchers. As the field advances, we anticipate the development of probes with even greater sophistication—probes that operate in the near-infrared II window for deep-tissue imaging, probes that can monitor multiple analytes simultaneously, and probes that are integrated into intelligent drug delivery systems.[5][7] By mastering the fundamentals of probe design and validation, researchers will be well-equipped to leverage these powerful molecules to unravel biological mysteries and accelerate the development of new therapeutics.
References
- Lessons in Organic Fluorescent Probe Discovery. (n.d.). PubMed Central (PMC).
- An Introduction to Fluorescence (Part 2). (n.d.). Antibodies-online.com.
- Vandenberg, W., et al. (2017). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. PubMed Central (PMC).
- Qi, Y., et al. (2024). Fluorescent Probes for Disease Diagnosis. ACS Publications.
- Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. (2025). Wiley Online Library.
- Wells, S. (2003). Principles of Fluorescence. University of Arizona.
- High-Performance Rhodamine Fluorescent Probes. (n.d.). BOC Sciences.
- Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms. (2023). YouTube.
- Grygorcewicz, B., et al. (2024). Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. MDPI.
- Fluorescence imaging of drug target proteins using chemical probes. (2020). PubMed Central (PMC).
- Synthesis of fluorescent probes. (n.d.). The Royal Society of Chemistry.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Grimm, J. B., et al. (2017). General Synthetic Method for Si-Fluoresceins and Si-Rhodamines. ACS Central Science.
- Van den Eijnde, K., et al. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Wiley Online Library.
- Optimization and Troubleshooting. (n.d.). Evident Scientific.
- Singha, S., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research.
- Nani, R. R., et al. (2003). Spectroscopic Study and Evaluation of Red-Absorbing Fluorescent Dyes. ACS Publications.
- Imaging protocol handbook. (n.d.). Thermo Fisher Scientific.
- Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.). Nature Protocols.
- The Ultimate Guide to Fluorescent Dye. (2024). AxisPharm.
- Cellular Fluorescence Microscopy Troubleshooting & Best Practices. (n.d.). AAT Bioquest.
- MTT assay protocol. (n.d.). Abcam.
- Cell Imaging Protocols and Applications Guide. (n.d.). Promega.
- Wang, H., et al. (2024). Development of Dual-Responsive Fluorescent Probe for Drug Screening of Diabetes Cardiomyopathy. ACS Publications.
- Recent progress of dual-responsive fluorescent probes for polarity and analytes. (2025). ScienceDirect.
- Gao, M., et al. (2022). Application of Fluorescent Probes in Reactive Oxygen Species Disease Model. PubMed.
- Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence.
- Nikolova, D., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. MDPI.
- Geng, Y., et al. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews.
- Ohno, H., et al. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Journal of Photochemistry and Photobiology.
- CyQUANT™ MTT and XTT Cell Viability Assays. (n.d.). Thermo Fisher Scientific.
- Fluorescent Probes and Labels for Cellular Imaging. (n.d.). PubMed Central (PMC).
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate.
- Liu, J., et al. (2023). Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. MDPI.
- Application of Fluorescent Probes in Reactive Oxygen Species Disease Model. (n.d.). ResearchGate.
- Fluorescein, Oregon Green and Rhodamine Green Dyes. (n.d.). Thermo Fisher Scientific.
- MTT Assay. (n.d.). Biocompare.
- Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. (n.d.). Molecular Expressions.
- Hernandez Villegas, N. C. (2023). Immunofluorescence and live-cell imaging. Protocols.io.
- Zhang, X. (2025). Design, Synthesis, Application and Research Progress of Fluorescent Probes. SpringerLink.
- Aben, M. (2021). Troubleshooting with immunofluoresence/confocal microscope? What went wrong?. ResearchGate.
- Singer Lab Protocols: Preparation of Probes for In Situ Hybridization. (1998). Singer Lab.
- Cell Imaging: Definitions, Systems, Protocols, Dyes, and Applications. (n.d.). Abbkine.
- Valdivia, A. C., et al. (2021). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. MDPI.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Held, P. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry.
Sources
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- 2. Application of Fluorescent Probes in Reactive Oxygen Species Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems | MDPI [mdpi.com]
- 6. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 10. static.medicine.iupui.edu [static.medicine.iupui.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]
- 15. Fluorescence imaging of drug target proteins using chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent progress of dual-responsive fluorescent probes for polarity and analytes - Analyst (RSC Publishing) DOI:10.1039/D5AN00243E [pubs.rsc.org]
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- 18. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
Use in the development of materials with specific optical properties
Executive Summary
This application note details the protocol for synthesizing and surface-engineering semiconductor Quantum Dots (specifically CdSe/ZnS core-shell structures) to achieve precise optical properties. Unlike bulk materials, QDs exhibit size-dependent tunable bandgaps due to quantum confinement.
For drug development professionals and researchers, QDs offer distinct advantages over traditional organic fluorophores:
-
Broad Excitation/Narrow Emission: Allows multiplexed imaging of multiple targets using a single light source.
-
Photostability: Resistance to photobleaching enables long-term tracking of cellular processes.
-
Large Stokes Shift: Minimizes signal overlap and improves signal-to-noise ratios.
This guide covers the "Hot-Injection" synthesis method, surface passivation (shell growth), and hydrophilic ligand exchange for biological application.
Theoretical Grounding: The Physics of Tunability
The core principle utilized here is the Quantum Confinement Effect . When the radius of a semiconductor crystal is smaller than its exciton Bohr radius, the electron energy levels become discrete rather than continuous.
-
Smaller Diameter (~2nm): High energy gap
Blue Emission. -
Larger Diameter (~6nm): Lower energy gap
Red Emission.
Critical Design Choice: We utilize a Core-Shell architecture (CdSe/ZnS) .
-
The Problem: A "naked" CdSe core has surface defects (dangling bonds) that act as trap states, leading to non-radiative recombination (blinking/low brightness).
-
The Solution: Epitaxially growing a Zinc Sulfide (ZnS) shell passivates these defects. ZnS has a wider bandgap, effectively confining the exciton to the CdSe core, increasing Quantum Yield (QY) significantly [1].
Visualizing the Optical Engineering Workflow
Figure 1: The workflow from raw chemical precursors to bio-compatible optical probes. Note the critical transition from Growth (Color definition) to Shelling (Brightness definition).
Comparative Analysis: QDs vs. Organic Dyes
To validate the necessity of this protocol in high-precision sensing, we compare the resulting material properties against industry-standard organic dyes (e.g., FITC, Rhodamine).
| Feature | Organic Fluorophores | Semiconductor QDs (CdSe/ZnS) | Impact on Drug Dev |
| Emission Width (FWHM) | Broad (30–100 nm) | Narrow (25–35 nm) | High-resolution multiplexing (simultaneous tracking of drug & target). |
| Photostability | Low (Bleaches in minutes) | High (Stable for hours) | Essential for longitudinal live-cell imaging. |
| Stokes Shift | Small (<30 nm) | Large (>100 nm) | Drastic reduction in background autofluorescence. |
| Surface Chemistry | Fixed | Tunable (Amphiphilic) | Customizable conjugation to mAbs, peptides, or DNA. |
Detailed Protocol: Synthesis and Stabilization
Safety Warning: Cadmium compounds are toxic. This protocol requires a fume hood, nitrile gloves, and proper hazardous waste disposal. Pyrophoric reagents are used; ensure inert atmosphere.
Phase A: Core Synthesis (The "Hot Injection" Method)
Based on the seminal work by Murray, Norris, and Bawendi [2].
Materials:
-
Cadmium Oxide (CdO)
-
Selenium (Se) powder dissolved in Tri-n-octylphosphine (TOP)
-
Tri-n-octylphosphine oxide (TOPO) - Solvent/Surfactant
-
Octadecene (ODE) - Non-coordinating solvent
Step-by-Step:
-
Precursor Prep: Mix 50 mg CdO, 200 mg Tetradecylphosphonic acid (TDPA), and 5 mL ODE in a three-neck flask.
-
Degassing: Heat to 100°C under vacuum for 30 mins to remove water/oxygen.
-
Complexation: Switch to Argon flow. Heat to 300°C. The solution will turn clear and colorless as Cd-TDPA complex forms.
-
The Injection (Critical Step):
-
Stabilize temp at 300°C.
-
Rapidly inject 2 mL of Se-TOP solution (prepared in glovebox).
-
Observation: The solution will instantly change color (yellow
orange red) as nucleation occurs.
-
-
Growth & Tuning:
-
Immediately lower heat to 260°C to stop nucleation and promote growth.
-
Sampling: Extract 0.1 mL aliquots every 30 seconds into toluene.
-
Validation: Use a handheld UV lamp (365 nm). Early aliquots emit green; later aliquots emit red. Stop when desired peak emission is reached.
-
Phase B: Shell Growth (Passivation)
Without this step, QY is <10%. With ZnS shell, QY >50%.
-
Cool the CdSe core solution to 200°C.
-
Dropwise add a solution of Diethylzinc (
) and Hexamethyldisilathiane ( ) in TOP. -
Mechanism: The precursors decompose on the CdSe surface, growing a ZnS lattice.
-
Anneal at 180°C for 1 hour to cure the shell.
Phase C: Aqueous Phase Transfer (For Bio-Applications)
Synthesized QDs are hydrophobic (TOPO-capped). They must be made hydrophilic for blood/buffer stability.
-
Precipitate QDs using methanol; centrifuge and redisperse in chloroform.
-
Add excess Mercaptopropionic Acid (MPA) .
-
Shake vigorously for 2 hours. The thiol group (-SH) binds to the Zn surface, displacing TOPO. The carboxylic acid group (-COOH) faces outward.
-
Add basic water (pH 9). The QDs will migrate from the chloroform layer (bottom) to the water layer (top).
-
Self-Validating Check: The water layer should be fluorescent. If QDs precipitate, the exchange is incomplete.
Characterization & Validation Logic
To ensure the material meets the "Specific Optical Properties" requirement, the following validation workflow is mandatory.
Figure 2: Quality Control Decision Matrix. The coincidence of sharp UV-Vis absorption features and narrow PL emission confirms high crystallinity and uniform size distribution.
Interpretation of Data:
-
UV-Vis: The position of the first peak determines the bandgap. A sharp peak indicates monodispersity (uniform size).
-
PL Spectra: The Full Width at Half Maximum (FWHM) is the metric of purity. If FWHM > 40nm, Ostwald ripening was uncontrolled (size distribution is too wide).
Application in Drug Development: Targeted Imaging
Once validated, these QDs serve as active contrast agents.
Protocol: Antibody Conjugation (EDC/NHS Coupling)
-
Activate the MPA-capped QDs (from Phase C) using EDC (1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide) and NHS (N-hydroxysuccinimide) in MES buffer (pH 6).
-
This creates a reactive NHS-ester on the QD surface.
-
Add the primary antibody (e.g., Anti-HER2 for breast cancer targeting).
-
Incubate for 2 hours at room temperature.
-
Quench with glycine and purify via size-exclusion chromatography.
Result: A fluorescent probe that actively seeks out tumor cells expressing HER2, visible under fluorescence microscopy with significantly higher contrast than FITC-labeled antibodies [3].
References
-
Dabbousi, B. O., et al. (1997). "(CdSe)ZnS Core−Shell Quantum Dots: Synthesis and Characterization of a Size Series of Highly Luminescent Nanocrystallites." Journal of Physical Chemistry B.
-
Murray, C. B., Norris, D. J., & Bawendi, M. G. (1993). "Synthesis and characterization of nearly monodisperse CdE (E = sulfur, selenium, tellurium) semiconductor nanocrystallites." Journal of the American Chemical Society.
-
Medintz, I. L., et al. (2005). "Quantum dot bioconjugates for imaging, labelling and sensing." Nature Materials.
-
Alivisatos, A. P. (1996). "Semiconductor Clusters, Nanocrystals, and Quantum Dots." Science.
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 3,5-Dimethylisonicotinaldehyde
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3,5-Dimethylisonicotinaldehyde via recrystallization. It offers in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful purification outcomes.
Introduction to the Recrystallization of 3,5-Dimethylisonicotinaldehyde
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For 3,5-Dimethylisonicotinaldehyde, a crystalline solid, obtaining high purity is often critical for subsequent synthetic steps and biological assays. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by gradual cooling to allow the formation of pure crystals, leaving impurities dissolved in the mother liquor.[1] The selection of an appropriate solvent system is paramount for achieving high recovery of the purified product.
Physicochemical Properties of 3,5-Dimethylisonicotinaldehyde
Understanding the physical and chemical properties of 3,5-Dimethylisonicotinaldehyde is crucial for developing an effective recrystallization protocol. While specific experimental data for this compound is not widely published, we can estimate its properties based on its structural analogue, 3,5-dimethylbenzaldehyde.
| Property | Estimated Value/Information | Source/Rationale |
| Molecular Formula | C₈H₉NO | - |
| Molecular Weight | 135.16 g/mol | - |
| Appearance | Likely a colorless to light yellow or brown solid. | Based on related aromatic aldehydes.[2][3] |
| Melting Point | Expected to be a low to moderate melting solid. | Analogy with substituted pyridines and benzaldehydes. |
| Boiling Point | High boiling point, susceptible to distillation under reduced pressure. | Aromatic aldehydes are typically high-boiling liquids or solids. |
| Solubility | Soluble in many organic solvents; low solubility in water. | The aromatic ring and aldehyde group confer polarity, while the dimethyl groups add nonpolar character. |
Recommended Solvents and Solubility Characteristics
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the structure of 3,5-Dimethylisonicotinaldehyde (a moderately polar aromatic aldehyde), a range of solvents and solvent systems can be considered.
| Solvent/System | Boiling Point (°C) | Polarity | Rationale and Comments |
| Isopropanol | 82.4 | Polar Protic | Often a good choice for moderately polar compounds. |
| Ethanol | 78.5 | Polar Protic | Similar to isopropanol, readily available. |
| Ethyl Acetate | 77.1 | Polar Aprotic | Good solvent for many aromatic compounds.[4] |
| Toluene | 110.6 | Nonpolar | Can be effective for less polar impurities. |
| Heptane/Ethyl Acetate | Variable | Mixed | A nonpolar/polar mixture can be fine-tuned for optimal solubility. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the organic nature of the compound, but could be used as an anti-solvent. |
Step-by-Step Recrystallization Protocol
This protocol provides a general framework. The exact solvent and volumes should be optimized for your specific sample.
-
Solvent Selection:
-
Place a small amount of the impure 3,5-Dimethylisonicotinaldehyde in a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation should be observed.
-
-
Dissolution:
-
Place the impure 3,5-Dimethylisonicotinaldehyde in an Erlenmeyer flask.
-
Add the minimum amount of the selected hot solvent to dissolve the solid completely. Add the solvent in small portions and allow the solution to heat up before adding more.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting Guide
| Question | Answer |
| Why did my compound "oil out" instead of forming crystals? | "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with low-melting solids or when the boiling point of the solvent is too high. Solution: Use a lower boiling point solvent or a larger volume of the same solvent. You can also try a solvent system where the compound has lower solubility. |
| Why is my crystal yield so low? | A low yield can result from several factors: using too much solvent, cooling the solution too quickly (which traps the product in the mother liquor), or incomplete precipitation. Solution: Use the minimum amount of hot solvent necessary for dissolution. Allow for slow cooling. After initial crystallization, cool the flask in an ice bath to maximize precipitation. |
| My recrystallized product is still colored. How can I remove colored impurities? | Colored impurities are often large, polar, conjugated molecules. Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product. |
| No crystals are forming, even after cooling in an ice bath. What should I do? | This is usually due to using too much solvent or the solution being supersaturated. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface for nucleation. Alternatively, add a "seed crystal" of the pure compound. If these methods fail, you may need to reduce the volume of the solvent by gentle heating and then attempt to recrystallize again. |
Frequently Asked Questions (FAQs)
-
Q: What is the best way to choose a starting solvent for recrystallization trials? A: A good starting point is to consider the polarity of your compound. 3,5-Dimethylisonicotinaldehyde is a moderately polar molecule. Therefore, solvents of moderate polarity like isopropanol or ethyl acetate are good initial choices. The principle of "like dissolves like" can be a useful guide.
-
Q: Can I use a solvent mixture for recrystallization? A: Yes, solvent mixtures (e.g., heptane/ethyl acetate) are very effective. One solvent should be a "good" solvent in which the compound is highly soluble, and the other a "poor" solvent in which it is much less soluble. Dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Q: How do I know if my product is pure after one recrystallization? A: The most common method to assess purity is by measuring the melting point. A pure crystalline solid will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point. You can also use analytical techniques like NMR spectroscopy or chromatography to check for the presence of impurities.
-
Q: What are the primary safety concerns when performing a recrystallization? A: Always work in a well-ventilated fume hood. Be aware of the flammability of organic solvents and avoid open flames. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling information, always consult the Safety Data Sheet (SDS) for the solvents and the compound you are working with.[5][6]
Troubleshooting Workflow
Safety Precautions
Handle 3,5-Dimethylisonicotinaldehyde and all solvents in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and vapors.[5] Many organic solvents are flammable; keep them away from ignition sources. Consult the Safety Data Sheet (SDS) for 3,5-Dimethylisonicotinaldehyde and any solvents used for detailed hazard information and handling procedures.[5][6]
References
-
TUODA INDUSTRY LIMITED. (n.d.). 3,5-Dimethylpiperidine | Global Chemical Supplier. Retrieved from [Link]
-
Wikipedia. (2023). 3,5-Dimethylpiperidine. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]
-
Wikipedia. (2023). 3,5-Lutidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylhexanal. Retrieved from [Link]
Sources
Technical Support Center: Preventing Oxidation of 3,5-Dimethylisonicotinaldehyde
Welcome to the technical support center for 3,5-Dimethylisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this valuable compound. By understanding the underlying chemical principles and adhering to best practices in handling and storage, you can ensure the integrity and purity of your 3,5-Dimethylisonicotinaldehyde for successful experimental outcomes.
Understanding the Challenge: The Autoxidation of 3,5-Dimethylisonicotinaldehyde
3,5-Dimethylisonicotinaldehyde, like many aromatic aldehydes, is susceptible to autoxidation, a process where it reacts with atmospheric oxygen to form the corresponding carboxylic acid, 3,5-dimethylisonicotinic acid. This degradation can significantly impact the yield and purity of your reactions, leading to downstream complications in your research and development workflows. The presence of the aldehyde functional group, with its reactive C-H bond, is the primary site of oxidation.[1][2]
This guide provides a series of frequently asked questions and troubleshooting protocols to mitigate and prevent the oxidation of 3,5-Dimethylisonicotinaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've noticed a white crystalline precipitate forming in my bottle of 3,5-Dimethylisonicotinaldehyde. What is it, and what caused it?
A1: The white precipitate is likely 3,5-dimethylisonicotinic acid, the oxidation product of 3,5-Dimethylisonicotinaldehyde. This oxidation is a common issue and is primarily caused by prolonged or repeated exposure to atmospheric oxygen. Aldehydes are readily oxidized to carboxylic acids, and this process can be accelerated by factors such as light and heat.[3]
Troubleshooting Steps:
-
Confirm the Identity: If possible, analyze the precipitate using techniques like NMR or IR spectroscopy to confirm the presence of a carboxylic acid group.
-
Assess the Bulk Material: The presence of the oxidized impurity may compromise the purity of the remaining aldehyde. It is advisable to re-purify the material before use in sensitive applications.
-
Review Storage and Handling: This is a clear indication that your current storage and handling procedures are insufficient to protect the compound from oxidation. Please refer to the detailed protocols later in this guide.
Q2: What are the ideal storage conditions for 3,5-Dimethylisonicotinaldehyde to ensure its long-term stability?
A2: Proper storage is the most critical factor in preventing oxidation. The key is to minimize exposure to oxygen, light, and heat.
Recommended Storage Protocol:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[3][4] This displaces the oxygen that is necessary for oxidation.
-
Temperature: Store in a cool, dark location. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent.
-
Container: Use an amber glass bottle with a tightly sealing cap to protect from light. For highly sensitive applications, consider using a bottle with a septum-sealed cap (e.g., a Sure/Seal™ bottle) to allow for the withdrawal of the compound via syringe under an inert atmosphere.[3]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary oxidizing agent. |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of the oxidation reaction. |
| Light | Amber glass container/darkness | Prevents photo-induced oxidation. |
| Container | Tightly sealed, preferably with a septum | Minimizes exposure to air and moisture during dispensing.[4] |
Q3: My experimental results are inconsistent when using 3,5-Dimethylisonicotinaldehyde from a previously opened bottle. Could oxidation be the cause?
A3: Yes, it is highly probable. The presence of the oxidized impurity, 3,5-dimethylisonicotinic acid, can interfere with your reaction. It can alter the stoichiometry, and its acidic nature might catalyze unwanted side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Q4: What is the correct procedure for handling 3,5-Dimethylisonicotinaldehyde in the laboratory to prevent oxidation during use?
A4: Implementing proper handling techniques, especially under an inert atmosphere, is crucial every time you use the compound.
Step-by-Step Handling Protocol:
-
Prepare the Inert Atmosphere: Before opening the bottle, ensure you have a source of dry nitrogen or argon. This can be a Schlenk line or a glove box.
-
Purge with Inert Gas: If using a bottle with a septum, pierce the septum with a needle connected to the inert gas line to gently purge the headspace of the bottle. A second needle can be used as an outlet.
-
Withdraw the Aldehyde: Use a dry, gas-tight syringe to withdraw the desired amount of the aldehyde.
-
Maintain Positive Pressure: Throughout the process, maintain a slight positive pressure of the inert gas in the bottle to prevent air from entering.
-
Seal and Store Promptly: After withdrawing the material, remove the needles and immediately store the bottle under the recommended conditions. If the bottle has a screw cap, ensure it is tightly sealed. Wrapping the cap with Parafilm® can provide an additional barrier.
The Mechanism of Oxidation
The oxidation of 3,5-Dimethylisonicotinaldehyde to 3,5-dimethylisonicotinic acid is a free-radical chain reaction initiated by the abstraction of the aldehydic hydrogen.
Caption: Simplified mechanism of aldehyde autoxidation.
References
-
TUODA INDUSTRY LIMITED. 3,5-Dimethylpiperidine. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
- Google Patents. Process for the production of pyridine aldehydes.
-
MDPI. (2023, March 17). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. [Link]
-
YouTube. (2022, March 22). #9 Synthesis of 3,5-diphenylisoxazoline. [Link]
-
YouTube. (2020, July 12). Swern oxidation mechanism || explained with examples. [Link]
-
YouTube. (2022, March 22). #2 Synthesis of 3,5-diphenylisoxazoline. [Link]
-
PMC. (2022, May 21). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
-
PMC. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. [Link]
-
ECHA. Pyridine-2-carbaldehyde - Registration Dossier. [Link]
- Google Patents. Synthesis and purification of 3,3-dimethylbutyraldehyde via hydrolysis of 1,1-dichloro-3,3-dimethylbutane or 1-bromo-1-chloro-3,3-dimethylbutane.
-
American Chemical Society. (2023, June 27). Organoiridium Complexes Enhance Cellular Defense Against Reactive Aldehydes Species. [Link]
Sources
Technical Support Center: 3,5-Dimethylisonicotinaldehyde
Welcome to the dedicated support center for 3,5-Dimethylisonicotinaldehyde (CAS: 201286-64-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this valuable chemical intermediate. Here, we address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several issues during the storage and use of 3,5-Dimethylisonicotinaldehyde. This section provides a systematic approach to identifying and resolving these problems.
Issue 1: Observation of a Yellow to Brown Discoloration of the Compound
-
Potential Cause: The primary reason for discoloration in aldehydes, particularly those with aromatic systems like pyridine, is oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (3,5-dimethylisonicotinic acid). This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. Trace metal impurities can also catalyze this degradation.
-
Troubleshooting and Resolution:
-
Purity Assessment: The first step is to assess the purity of the discolored material. This can be accomplished using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical data of the discolored sample with that of a fresh or standard sample will help quantify the extent of degradation.
-
Inert Atmosphere Handling: To prevent further oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[1] This is especially critical when aliquoting or weighing the material.
-
Purification (if necessary): If the purity is compromised, and the material is still required for your experiment, purification may be an option. Depending on the scale and the nature of the impurities, methods like recrystallization or column chromatography could be employed. However, for sensitive applications, it is often advisable to use a fresh, unopened vial of the compound.
-
Preventative Measures: Always store 3,5-Dimethylisonicotinaldehyde in a tightly sealed container, under an inert atmosphere, and protected from light.[2][3]
-
Issue 2: Precipitation or Cloudiness in a Solution of 3,5-Dimethylisonicotinaldehyde
-
Potential Cause: The appearance of a precipitate or cloudiness in a solution can be due to several factors:
-
Low Solubility: The compound may have limited solubility in the chosen solvent at the prepared concentration, especially if the solution has been stored at a lower temperature than when it was prepared.
-
Chemical Reaction: The aldehyde may be reacting with the solvent or trace impurities (e.g., water, peroxides in ethers) to form an insoluble product. Aldehydes can undergo self-condensation (aldol reaction) or polymerization, which can be catalyzed by acidic or basic impurities.
-
Degradation Product: The precipitate could be the oxidized carboxylic acid derivative, which may have different solubility characteristics than the parent aldehyde.
-
-
Troubleshooting and Resolution:
-
Solubility Verification: Confirm the solubility of 3,5-Dimethylisonicotinaldehyde in the chosen solvent from technical data sheets or by performing a small-scale solubility test.
-
Gentle Warming and Sonication: If precipitation is due to low solubility at colder temperatures, gentle warming and sonication of the solution may help redissolve the compound.
-
Solvent Purity: Ensure the use of high-purity, dry solvents. For instance, if using ethers like THF or dioxane, it is crucial to use freshly distilled or inhibitor-free solvents to avoid peroxide-mediated oxidation.
-
pH Control: If the solvent system or reaction conditions are not neutral, consider if this could be promoting degradation or side reactions. Buffering the solution may be necessary for certain applications.
-
Issue 3: Inconsistent Experimental Results or Lower than Expected Yield
-
Potential Cause: This is often a direct consequence of compromised compound stability. If the purity of 3,5-Dimethylisonicotinaldehyde has decreased due to improper storage or handling, the effective concentration of the active aldehyde will be lower, leading to poor reactivity and inconsistent outcomes.
-
Troubleshooting and Resolution:
-
Purity Check of Starting Material: Before starting a critical experiment, it is prudent to verify the purity of the 3,5-Dimethylisonicotinaldehyde, especially if the container has been opened multiple times or stored for an extended period.
-
Use of a Fresh Sample: If there is any doubt about the quality of the compound, it is best to use a new, unopened vial to ensure the reliability of your results.
-
Review of Handling Procedures: Re-evaluate your laboratory's procedures for handling air- and light-sensitive compounds. Ensure that the compound is brought to room temperature before opening to prevent moisture condensation inside the container.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C[1][4][5] | Minimizes degradation reactions and volatility. |
| Storage Atmosphere | Inert gas (Nitrogen or Argon)[1][5] | Prevents oxidation of the aldehyde group. |
| Light Conditions | Protect from light (Amber vial)[2][3] | Prevents light-catalyzed degradation. |
| Container | Tightly sealed container[2][4] | Prevents exposure to moisture and air. |
| Volatility | Known to be volatile[6] | Requires careful handling and sealed storage. |
Experimental Protocols
Protocol 1: Aliquoting 3,5-Dimethylisonicotinaldehyde for Experimental Use
-
Allow the sealed container of 3,5-Dimethylisonicotinaldehyde to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Transfer the container to a glove box or a fume hood flushed with an inert gas (nitrogen or argon).
-
Slowly open the container.
-
Using a clean, dry spatula, quickly weigh the desired amount of the compound into a pre-tared, amber glass vial.
-
Immediately and tightly seal both the stock container and the new aliquot vial.
-
Purge the headspace of both containers with the inert gas before final tightening of the cap.
-
Return the stock container to storage at 2-8°C.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for 3,5-Dimethylisonicotinaldehyde?
A: For both short-term and long-term storage, 3,5-Dimethylisonicotinaldehyde should be kept at 2-8°C in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[1][4][5] The container should be made of amber glass or otherwise protected from light to prevent photochemical degradation.[2][3]
Q2: Is 3,5-Dimethylisonicotinaldehyde sensitive to air?
A: Yes. The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding carboxylic acid.[7] Therefore, it is highly recommended to handle the compound under an inert atmosphere and minimize its exposure to air.[1]
Q3: Can I store solutions of 3,5-Dimethylisonicotinaldehyde?
A: While it is best practice to prepare solutions fresh for each experiment, if storage is necessary, it should be done with caution. Use a high-purity, dry solvent and store the solution at low temperatures (e.g., -20°C or -80°C for stock solutions) in a tightly sealed vial with an inert gas headspace.[8][9][10] Be aware that the compound may precipitate out of solution at lower temperatures. Always allow the solution to reach room temperature and ensure everything has redissolved before use.
Q4: What solvents are compatible with 3,5-Dimethylisonicotinaldehyde?
A: While specific solubility data is limited, analogous compounds are soluble in many common organic solvents.[11] For solution preparation, high-purity, anhydrous grades of solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents are generally suitable. It is crucial to avoid solvents that may contain reactive impurities, such as peroxides in aged ethers (e.g., THF, diethyl ether).
Q5: The material has turned slightly yellow, but the NMR looks clean. Can I still use it?
A: A slight discoloration may not always correlate with a significant drop in purity as detected by NMR, as the colored impurities might be present in very low concentrations. However, for sensitive applications such as catalysis or in the synthesis of pharmaceutical intermediates, even trace impurities can have a significant impact. If your application is sensitive, it is always best to use a fresh, colorless sample. For less sensitive applications, if the purity is confirmed to be high by a more sensitive technique like GC or HPLC, it may be usable, but this should be determined on a case-by-case basis.
References
-
TUODA INDUSTRY LIMITED. (n.d.). 3,5-Dimethylpiperidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Retrieved from [Link]
-
Cmolecule. (n.d.). Budget-friendly 3,5-dimethylisonicotinaldehyde - Don't Miss Out. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, November 20). Stability of pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (2025, December 18). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]
-
Purdue University. (n.d.). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Retrieved from [Link]
-
Stobec. (2018, May 31). Safety Data Sheet - Pyridine-2-aldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
ChemWhat. (n.d.). 3,5-DIMETHYLPYRIDINE-4-CARBOXALDEHYDE CAS#: 201286-64-8. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,5-DMP degradation upon irradiation of 3,5-DMP-goethite. Retrieved from [Link]
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- 11. tuodaindus.com [tuodaindus.com]
Troubleshooting unexpected NMR shifts in 3,5-Dimethylisonicotinaldehyde
Topic: Troubleshooting Unexpected NMR Shifts in 3,5-Dimethylisonicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction for the Senior Application Scientist
As a Senior Application Scientist, it is understood that unexpected results are an inherent part of the scientific process. In nuclear magnetic resonance (NMR) spectroscopy, even subtle deviations in chemical shifts can signify anything from a minor impurity to a fundamental structural misassignment. This guide is designed to provide a systematic approach to troubleshooting anomalous NMR data for 3,5-dimethylisonicotinaldehyde, a substituted pyridine aldehyde of interest in medicinal chemistry and materials science. We will move beyond simple data tables to explore the underlying chemical principles governing these shifts, empowering you to confidently diagnose and resolve spectral discrepancies.
Frequently Asked Questions (FAQs)
Q1: My observed chemical shifts for 3,5-dimethylisonicotinaldehyde do not exactly match predicted values. Should I be concerned?
A1: Not necessarily. NMR prediction software provides valuable estimates based on algorithms and databases of known structures.[1][2] However, these are theoretical values. Experimental conditions such as solvent, concentration, and temperature can significantly influence the electronic environment of the nuclei, leading to deviations from predicted shifts. This guide will help you determine if your observed shifts fall within an acceptable experimental range or if they indicate a more significant issue.
Q2: How much can I expect the solvent to affect my NMR spectrum?
A2: Solvent effects can be quite pronounced, especially for molecules with polar functional groups and aromatic rings like 3,5-dimethylisonicotinaldehyde.[3][4] Aromatic solvents like benzene-d6 can cause significant upfield shifts (to the right) for protons positioned over the face of the benzene ring due to anisotropic effects.[3][4] In contrast, hydrogen-bonding solvents like methanol-d4 or DMSO-d6 can lead to downfield shifts (to the left) of protons involved in hydrogen bonding, such as the aldehyde proton.[5] Always report the solvent used when presenting NMR data.
Q3: What is the most common reason for unexpected peaks in my spectrum?
A3: The most frequent culprits are residual solvents from your reaction workup or purification (e.g., ethyl acetate, dichloromethane, hexanes) and water.[6][7] It is also possible to have starting materials, byproducts, or grease from glassware present.[7] Cross-referencing your unexpected peaks with tables of common NMR impurities is the first step in identifying these contaminants.[6][7]
Troubleshooting Guide: Unexpected Shifts in 3,5-Dimethylisonicotinaldehyde
This section is designed to address specific discrepancies you may encounter in the ¹H and ¹³C NMR spectra of 3,5-dimethylisonicotinaldehyde.
Expected ¹H and ¹³C NMR Chemical Shift Ranges
The following table provides expected chemical shift ranges for 3,5-dimethylisonicotinaldehyde in a non-aromatic, non-hydrogen-bonding solvent like CDCl₃. These are based on typical values for substituted pyridines and aromatic aldehydes.
| Assignment | Proton (¹H) | Expected δ (ppm) | Carbon (¹³C) | Expected δ (ppm) |
| Aldehyde (-CHO) | 1H, singlet | 9.9 - 10.2 | 1 | 190 - 195 |
| Pyridine Ring (H-2, H-6) | 2H, singlet | 8.5 - 8.8 | 2 | 150 - 155 |
| Pyridine Ring (C-3, C-5) | - | - | 2 | 135 - 140 |
| Pyridine Ring (C-4) | - | - | 1 | 145 - 150 |
| Methyl (-CH₃) | 6H, singlet | 2.3 - 2.6 | 2 | 18 - 22 |
Problem 1: The aldehyde proton signal is significantly upfield (e.g., <9.5 ppm) or downfield (e.g., >10.5 ppm) from the expected range.
-
Potential Cause A: Incorrect Solvent Reference or Unreferenced Spectrum. The chemical shift of tetramethylsilane (TMS) is the standard reference at 0 ppm.[8][9] If TMS is not added, or if the spectrum is referenced to the residual solvent peak, inaccuracies can arise, especially if the solvent peak has shifted.
-
Troubleshooting Protocol:
-
Add a small amount of TMS to your NMR sample and re-acquire the spectrum.
-
Manually re-reference the spectrum by setting the TMS peak to 0 ppm.
-
If using the residual solvent peak for referencing, ensure you are using the correct, accepted value for that solvent (e.g., 7.26 ppm for CDCl₃).[7]
-
-
-
Potential Cause B: Strong Solvent Interaction. As discussed in the FAQs, solvent choice is critical. An aromatic solvent like benzene-d6 can induce an upfield shift, while a hydrogen-bond-accepting solvent like DMSO-d6 can cause a downfield shift.[3][10]
-
Troubleshooting Protocol:
-
Confirm the identity of the deuterated solvent used.
-
If an unexpected shift is observed, dissolve a new sample of your compound in a standard, non-interacting solvent like CDCl₃ and re-acquire the spectrum. This will provide a baseline.
-
-
-
Potential Cause C: Presence of Acidic or Basic Impurities. Traces of acid (e.g., trifluoroacetic acid from chromatography) can protonate the pyridine nitrogen. This increases the electron-withdrawing nature of the ring, deshielding the aldehyde proton and shifting it downfield. Conversely, a basic impurity could interact with the aldehyde group, potentially causing a shift.
-
Troubleshooting Protocol:
-
Review your synthetic and purification steps for any sources of acidic or basic contamination.
-
D₂O Shake: Add a drop of D₂O to your NMR sample, shake vigorously, and re-acquire the ¹H NMR spectrum. If an acidic proton is present, it may exchange with deuterium, potentially causing a shift in the aldehyde proton's position or a change in its peak shape.
-
-
-
Potential Cause D: Oxidation to Carboxylic Acid. If the aldehyde is oxidized to the corresponding carboxylic acid (3,5-dimethylisonicotinic acid), the aldehydic proton signal will disappear and be replaced by a broad carboxylic acid proton signal, typically far downfield (>10 ppm, often very broad).[8]
Problem 2: The two pyridine proton signals (H-2 and H-6) are not equivalent, appearing as two distinct signals instead of a single singlet.
-
Potential Cause A: Restricted Rotation or Steric Hindrance. While unlikely to be significant in this specific molecule at room temperature, restricted rotation around the C4-aldehyde bond could, in principle, lead to magnetic inequivalence of the H-2 and H-6 protons. This is more common in more sterically hindered systems.[13]
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at elevated temperatures (e.g., 40°C, 60°C). If the two signals broaden and coalesce into a single peak as the temperature increases, this indicates that you are overcoming a rotational energy barrier.
-
-
-
Potential Cause B: Unsuspected Chirality or Prochirality. The presence of a chiral center or a prochiral element can render seemingly equivalent protons diastereotopic, causing them to have different chemical shifts.[14] While 3,5-dimethylisonicotinaldehyde itself is not chiral, an interaction with a chiral solvent or a chiral impurity could induce this effect.
-
Troubleshooting Protocol:
-
Ensure your NMR solvent is not a chiral resolving agent unless intended.
-
Carefully re-examine your reaction scheme for any possibility of having introduced a chiral component.
-
-
Problem 3: The number of signals in the ¹³C NMR spectrum is incorrect.
-
Expected Signals: Due to the molecule's symmetry, you should observe 5 distinct carbon signals: -CHO, C2/C6, C3/C5, C4, and the two methyl carbons.[15]
-
Potential Cause A: More than 5 signals observed. This almost certainly indicates the presence of an impurity.
-
Troubleshooting Protocol:
-
Correlate the extra carbon signals with any extra proton signals in the ¹H NMR spectrum.
-
Use 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) to identify which protons are attached to which carbons. This is highly effective for identifying impurities.
-
Compare the chemical shifts of the impurity signals with databases of common laboratory solvents and reagents.[6][7]
-
-
-
Potential Cause B: Fewer than 5 signals observed. This could be due to accidental overlap of signals or low signal-to-noise for quaternary carbons.
-
Troubleshooting Protocol:
-
The C4 carbon is quaternary (no attached protons) and may have a long relaxation time, resulting in a very weak signal.[11] Increase the number of scans and/or the relaxation delay in your acquisition parameters.
-
Run the spectrum in a different solvent. The change in solvent may shift the signals enough to resolve any accidental overlap.[10]
-
-
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for diagnosing unexpected NMR shifts.
Caption: Workflow for aldehyde proton issues.
Caption: Workflow for ¹³C NMR signal count issues.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 7, 2026, from [Link]
-
Schaefer, T., & Schneider, W. G. (1960). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 38(11), 2066-2076. [Link]
-
TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 10). Synthesis and characterization of 3-allyl-5,5-dimethylhydantoin. Retrieved February 7, 2026, from [Link]
-
Valerga, P., et al. (2001). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Molecules, 6(1), 58-65. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved February 7, 2026, from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Retrieved February 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved February 7, 2026, from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved February 7, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved February 7, 2026, from [Link]
-
SpringerLink. (2025, October 6). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved February 7, 2026, from [Link]
-
Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved February 7, 2026, from [Link]
-
PubMed. (2023, February 27). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Retrieved February 7, 2026, from [Link]
-
Steffen's Chemistry Pages. (n.d.). ¹³C chemical shifts. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved February 7, 2026, from [Link]
-
Iraqi Journal of Cancer and Medical Genetics. (2022, August 1). Synthesis, Characterization of 2-(5-Chloro 3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-(4-methoxyphenylimino)-propionaldehyde and Testing its Cytotoxic Activity Against Cancer Cell Line. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved February 7, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved February 7, 2026, from [Link]
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Scaling up the synthesis of 3,5-Dimethylisonicotinaldehyde
An essential precursor in pharmaceutical synthesis, 3,5-Dimethylisonicotinaldehyde plays a critical role in the development of various therapeutic agents. Its efficient and scalable synthesis is a frequent challenge for researchers in process development and medicinal chemistry. This technical support center provides in-depth guidance, troubleshooting protocols, and frequently asked questions to address the common issues encountered during the synthesis and purification of this key intermediate.
Technical Overview: The Synthetic Landscape
The most prevalent and industrially viable route to 3,5-Dimethylisonicotinaldehyde is the selective oxidation of the corresponding commercially available starting material, 3,5-lutidine (also known as 3,5-dimethylpyridine). The primary challenge in this transformation is to achieve high selectivity for the aldehyde without over-oxidation to the carboxylic acid or the formation of other byproducts. This guide will focus on troubleshooting the common oxidation methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing 3,5-lutidine to 3,5-Dimethylisonicotinaldehyde?
A1: The two most frequently employed methods are oxidation with Potassium Permanganate (KMnO₄) and Selenium Dioxide (SeO₂). KMnO₄ is a powerful, inexpensive oxidant, but controlling its reactivity to prevent over-oxidation can be challenging, especially at scale.[1][2] SeO₂ is a more selective reagent for the oxidation of benzylic/allylic methyl groups to aldehydes, often providing better yields of the desired product but posing higher toxicity and cost.[3][4]
Q2: How can I minimize the formation of 3,5-dimethylisonicotinic acid?
A2: The formation of the carboxylic acid byproduct is the primary challenge, particularly with strong oxidants like KMnO₄. Key strategies to minimize this include:
-
Stoichiometric Control: Use a slight sub-stoichiometric amount of the oxidant.
-
Temperature Management: Maintain a low and consistent reaction temperature. Exothermic reactions can quickly lead to over-oxidation if not properly controlled.
-
Slow Addition: Add the oxidant to the solution of 3,5-lutidine gradually to maintain a low instantaneous concentration of the oxidant.[5]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to a satisfactory level.
Q3: What are the typical solvents used for this oxidation?
A3: For KMnO₄ oxidations, common solvents include pyridine (which also acts as a base), acetone, or aqueous solutions under controlled pH. For SeO₂ oxidations, solvents like dioxane, ethanol, or a mixture of dioxane and water are frequently used. The choice of solvent can significantly impact reaction rate and selectivity.
Q4: How should I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for real-time monitoring. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material (3,5-lutidine), the product (3,5-Dimethylisonicotinaldehyde), and the primary byproduct (3,5-dimethylisonicotinic acid). The aldehyde product is typically more polar than the starting lutidine but less polar than the carboxylic acid. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.
Q5: Are there any significant safety concerns with this synthesis?
A5: Yes. 3,5-Lutidine is a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[6][7] Selenium dioxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving KMnO₄ can be highly exothermic and should be scaled up with care.[8] Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
| Probable Cause | Diagnostic Check | Recommended Solution |
| Degraded Oxidant | Check the appearance and storage conditions of KMnO₄ or SeO₂. KMnO₄ should be a dark purple crystalline solid; SeO₂ should be a white crystalline solid. | Use a fresh, unopened bottle of the oxidant. Ensure reagents are stored in a cool, dry place. |
| Incorrect Reaction Temperature | Measure the internal temperature of the reaction mixture. Is it consistent with the protocol? | For KMnO₄, ensure cooling is adequate to prevent temperature spikes. For SeO₂, ensure the temperature is high enough to initiate the reaction (often requires heating/reflux). |
| Poor Quality Starting Material | Analyze the starting 3,5-lutidine by GC or NMR for purity. | Purify the 3,5-lutidine by distillation before use if significant impurities are detected. |
| Insufficient Reaction Time | Analyze a sample of the reaction mixture by TLC or GC. Is there a significant amount of starting material remaining? | Continue the reaction and monitor periodically. Note that excessively long reaction times can lead to byproduct formation. |
Problem 2: Significant Over-oxidation to Carboxylic Acid
| Probable Cause | Diagnostic Check | Recommended Solution |
| Excess Oxidant | Review your calculations for the stoichiometry of the oxidant. | Carefully weigh the oxidant and consider using a slight deficit (e.g., 0.95 equivalents) in subsequent runs. |
| Reaction Temperature Too High | Monitor the internal reaction temperature closely. Were there any uncontrolled exotherms? | Improve cooling efficiency (e.g., use an ice-salt bath). Add the oxidant portion-wise or via an addition funnel to better control the rate of heat generation. |
| Reaction Quenched Too Late | Review your reaction monitoring data. Was the reaction allowed to proceed long after the starting material was consumed? | Quench the reaction promptly once TLC/GC analysis shows near-complete consumption of the 3,5-lutidine. |
Problem 3: Difficulty in Product Isolation & Purification
| Probable Cause | Diagnostic Check | Recommended Solution |
| Product is Water-Soluble | Is the product being lost into the aqueous phase during workup? | Saturate the aqueous layer with NaCl to decrease the solubility of the aldehyde before extraction. Increase the number of extractions with an organic solvent (e.g., ethyl acetate, dichloromethane). |
| Formation of Emulsion | Does a persistent emulsion form during the aqueous workup and extraction? | Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective on a smaller scale. |
| Co-elution of Impurities | Does the product fail to separate from impurities during column chromatography? | Try a different solvent system or stationary phase (e.g., alumina instead of silica gel). Consider purification via the sodium bisulfite adduct method.[9] |
| Product Instability | Does the purified aldehyde decompose upon standing? | Aldehydes can be sensitive to air oxidation.[10] Store the purified product under an inert atmosphere (N₂ or Ar) at a low temperature. Consider adding a radical inhibitor like BHT if long-term storage is required. |
Experimental Protocols & Data
Workflow Overview
The general workflow for the synthesis and purification of 3,5-Dimethylisonicotinaldehyde is outlined below.
Caption: General workflow for synthesis and purification.
Method Comparison
| Parameter | Method A: Selenium Dioxide (SeO₂) Oxidation | Method B: Potassium Permanganate (KMnO₄) Oxidation |
| Selectivity | Generally higher; less prone to over-oxidation.[11] | Moderate; risk of over-oxidation to carboxylic acid.[2] |
| Typical Yield | 60-80% | 40-60% |
| Reagent Cost | Higher | Lower |
| Safety | High Toxicity (SeO₂ is toxic and an environmental hazard). Requires specialized handling. | Strong Oxidizer (KMnO₄ is a fire/explosion risk with organic materials). Reactions can be highly exothermic. |
| Workup | Filtration of elemental selenium (red precipitate). | Filtration of manganese dioxide (brown precipitate). |
| Scalability | More challenging due to cost and toxicity. | More common in industrial settings due to lower cost, but requires excellent thermal management.[8] |
Protocol 1: Selective Oxidation using Selenium Dioxide (SeO₂)
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-lutidine (1.0 eq) and 1,4-dioxane (10 mL per gram of lutidine).
-
Reagent Addition: Add selenium dioxide (SeO₂, 1.1 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling & Filtration: Once the starting material is consumed, cool the mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium. Wash the filter cake with additional dioxane.
-
Workup: Combine the filtrate and washes. Remove the dioxane under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3,5-Dimethylisonicotinaldehyde.
Protocol 2: Purification via Sodium Bisulfite Adduct
This method is highly effective for separating aldehydes from non-carbonyl impurities.[9]
-
Adduct Formation: Dissolve the crude aldehyde in a suitable solvent (e.g., methyl tert-butyl ether). Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise with vigorous stirring. A white solid adduct will precipitate.
-
Isolation: Stir the slurry for 1-2 hours, then isolate the solid adduct by filtration. Wash the solid with the organic solvent and then with a small amount of cold water to remove impurities.
-
Regeneration of Aldehyde: Transfer the solid adduct to a flask and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution. This will reverse the reaction and regenerate the free aldehyde.
-
Extraction: Extract the regenerated aldehyde from the aqueous mixture using an organic solvent (e.g., ethyl acetate).
-
Final Steps: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the purified 3,5-Dimethylisonicotinaldehyde.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common synthesis problems.
Caption: A decision tree for troubleshooting synthesis issues.
References
-
Kulkarni, S. J., et al. (1996). Synthesis of 3,5-lutidine from propionaldehyde over modified ZSM-5 catalysts. Applied Catalysis A: General, 136(1), L1-L6. Available from: [Link]
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Li, W., et al. (2015). Highly efficient redox reaction between potassium permanganate and 3,3′,5,5′-tetramethylbenzidine for application in hydrogen peroxide based colorimetric assays. RSC Advances, 5(55), 44093-44098. Available from: [Link]
-
National Center for Biotechnology Information. Highly efficient redox reaction between potassium permanganate and 3,3′,5,5′-tetramethylbenzidine for application in hydrogen peroxide based colorimetric assays. PubChem. Available from: [Link]
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ResearchGate. Scheme 1. Synthesis of protected aldehydes of 3,5-dimethylthiotetronic.... ResearchGate. Available from: [Link]
- Google Patents. EP0929523A1 - Preparation of 3,5-lutidine. Google Patents.
- Google Patents. CN103524313A - 3,5-dimethylbenzaldehyde preparation method. Google Patents.
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TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. Available from: [Link]
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PubMed. Synthesis of 15 N-labelled 3,5-dimethylpyridine. PubMed. Available from: [Link]
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YouTube. #2 Synthesis of 3,5-diphenylisoxazoline. YouTube. Available from: [Link]
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YouTube. Selenium Dioxide (SeO2) Reagent and their Applications Part-1 |ChemOrgChem. YouTube. Available from: [Link]
- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde. Google Patents.
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Journal of the American Chemical Society. Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media. JACS. Available from: [Link]
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YouTube. Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. YouTube. Available from: [Link]
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Chemistry Steps. Reactions of Aldehydes and Ketones Practice Problems. Chemistry Steps. Available from: [Link]
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RSC Publishing. Solution-Phase Synthesis of Group 3-5 Transition Metal Chalcogenide Inorganic Nanomaterials. RSC Publishing. Available from: [Link]
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PMC. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. PMC. Available from: [Link]
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ResearchGate. Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media | Request PDF. ResearchGate. Available from: [Link]
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Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. Available from: [Link]
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SlideShare. Oxidising agent. SlideShare. Available from: [Link]
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Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences. Available from: [Link]
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Chemistry LibreTexts. Synthesis of Aldehydes & Ketones. Chemistry LibreTexts. Available from: [Link]
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ACS Publications. P(PhCH2NCH2CH2)3N Catalysis of Mukaiyama Aldol Reactions of Aliphatic, Aromatic, and Heterocyclic Aldehydes and Trifluoromethyl Phenyl Ketone. ACS Publications. Available from: [Link]
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National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH. Available from: [Link]
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Prime Scholars. How to deal with scale-up challenges of Chemistry?. Prime Scholars. Available from: [Link]
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YouTube. Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Available from: [Link]
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ChemTube3D. Allylic Oxidation with Selenium Dioxide. ChemTube3D. Available from: [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available from: [Link]
-
Pearson. Ketone and Aldehyde Synthesis Reactions: Videos & Practice Problems. Pearson. Available from: [Link]
-
ResearchGate. Highly efficient redox reaction between potassium permanganate and 3,3′,5,5′-tetramethylbenzidine for application in hydrogen peroxide based colorimetric assays. ResearchGate. Available from: [Link]
-
ResearchGate. Synthesis of benzaldehyde derivatives. PCC=pyridinium chlorochromate.. ResearchGate. Available from: [Link]
-
YouTube. Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube. Available from: [Link]
-
Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. Available from: [Link]
-
ResearchGate. Pd(II)−Hydrotalcite-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones Using Atmospheric Pressure of Air | Request PDF. ResearchGate. Available from: [Link]
-
Wiley Online Library. Scaling the polymerization of polyaldehydes through continuous flow synthesis. Wiley Online Library. Available from: [Link]
-
Reddit. Need tips for approaching the synthesis : r/OrganicChemistry. Reddit. Available from: [Link]
-
PMC. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. Available from: [Link]
-
Organic Chemistry Portal. Oxidation in Organic Synthesis. Organic Chemistry Portal. Available from: [Link]
-
MDPI. Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. MDPI. Available from: [Link]
-
PubMed. Regio- and stereoselective selenium dioxide allylic oxidation of (E)-dialkyl alkylidenesuccinates to (Z)-allylic alcohols: synthesis of natural and unnatural butenolides. PubMed. Available from: [Link]
-
Wikipedia. Riley oxidation. Wikipedia. Available from: [Link]
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Technical Support Center: Managing Exothermic Reactions in 3,5-Dimethylisonicotinaldehyde Synthesis
This guide serves as a critical resource for researchers, chemists, and process development professionals involved in the synthesis of 3,5-Dimethylisonicotinaldehyde. The synthesis of this key pharmaceutical intermediate involves highly energetic transformations that, if not properly controlled, can lead to dangerous exothermic events.[1] Our focus is to provide a deep, causality-driven understanding of the potential thermal hazards and to offer robust, field-proven strategies for their mitigation and management. The protocols and troubleshooting steps outlined herein are designed to create a self-validating system of safety and control for your experiments.
Section 1: Understanding the Synthetic Pathways and Associated Thermal Risks
The synthesis of 3,5-Dimethylisonicotinaldehyde, also known as 3,5-lutidine-4-carboxaldehyde, is most commonly achieved via two primary routes, both of which carry inherent exothermic risks that demand careful management.
Route A: The Vilsmeier-Haack Formylation of 3,5-Lutidine
This is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: A substituted formamide, typically N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3] This initial step is significantly exothermic and requires strict temperature control.
-
Electrophilic Aromatic Substitution: The electron-rich 3,5-lutidine attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. This intermediate is then hydrolyzed during workup to yield the final aldehyde product.[4] This substitution step can also contribute to the overall heat evolution of the process.
The primary thermal hazard arises from the rapid, uncontrolled formation of the Vilsmeier reagent, which can lead to a runaway reaction if the rate of heat generation exceeds the capacity of the cooling system.[5]
Route B: Oxidation of 3,5-Dimethyl-4-pyridinemethanol
An alternative pathway involves the oxidation of the corresponding alcohol precursor. While this avoids the use of a Vilsmeier reagent, oxidation reactions are themselves frequently exothermic.[6] The choice of oxidizing agent (e.g., manganese dioxide, pyridinium chlorochromate) and reaction conditions will dictate the thermal profile. The hazard here is associated with the potential for over-oxidation or decomposition of the oxidizing agent, especially at elevated temperatures, which can lead to rapid gas evolution and a pressure build-up.[6]
Section 2: Frequently Asked Questions (FAQs) on Exotherm Management
This section addresses common questions regarding the practical management of thermal hazards during the synthesis.
Q1: What are the primary warning signs of a potential thermal runaway reaction? A: Early detection is critical. Key indicators include:
-
A sudden, sharp increase in internal reaction temperature that does not respond to the primary cooling system.
-
A noticeable rise in pressure within a closed or vented reactor system.
-
Unexpected changes in the color of the reaction mixture, such as rapid darkening or "tarring," which can indicate decomposition.[7]
-
Visible evolution of gas or fumes from the reaction vessel.[8]
Q2: In the Vilsmeier-Haack procedure, which specific action poses the greatest exothermic risk? A: The slow, controlled addition of phosphorus oxychloride (POCl₃) to the N,N-dimethylformamide (DMF) solvent is the most critical step to manage.[9] This is where the highly energetic Vilsmeier reagent is formed. An addition rate that is too fast will generate heat more rapidly than a standard laboratory cooling bath can remove it, leading to a dangerous accumulation of energy in the system.[10]
Q3: What engineering controls are recommended for maintaining a safe reaction temperature? A: Several layers of control are advisable:
-
Primary Cooling: Utilize a robust cooling bath with a large thermal capacity (e.g., ice/water, dry ice/acetone, or a cryostat) capable of maintaining the target temperature under the expected heat load.
-
Controlled Reagent Addition: Employ a syringe pump or a pressure-equalizing dropping funnel for slow, consistent, and immediately stoppable addition of the limiting reagent. This is the most effective way to control the rate of heat generation.
-
Efficient Stirring: Ensure vigorous and efficient mechanical stirring to maintain homogenous temperature throughout the reaction mass and prevent the formation of localized hot spots.
Q4: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR) and how does it apply here? A: The MTSR is the highest temperature a reaction mixture would reach under adiabatic conditions (i.e., with no heat loss to the surroundings) if the cooling were to fail completely.[10] For the Vilsmeier-Haack reaction, knowing the MTSR is crucial for risk assessment. If the MTSR is higher than the boiling point of the solvent or a temperature at which decomposition occurs, a cooling failure could be catastrophic. Process safety evaluations are used to calculate this value and ensure that the reaction is run under conditions where a cooling failure can be safely managed.[11][12]
Section 3: Troubleshooting Guide for Thermal Excursions
This guide provides a logical framework for responding to off-normal thermal events.
Scenario 1: The internal reaction temperature is rising rapidly and is not responding to the cooling bath.
-
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: If using a static bath, add more cooling agent (e.g., more dry ice to an acetone bath). If using a circulator, lower the setpoint to its minimum.
-
Prepare for Quench: Have a pre-chilled, appropriate quenching solution (e.g., a saturated sodium bicarbonate solution) ready for emergency use.
-
-
Post-Event Analysis (Root Cause):
-
Was the reagent addition rate too high?
-
Was the volume or capacity of the cooling bath insufficient for the scale of the reaction?[13]
-
Did the stirring fail or become inefficient, leading to a localized exotherm?
-
Scenario 2: The reaction mixture has turned black and is evolving fumes.
-
Immediate Corrective Actions:
-
Alert Personnel and Ensure Ventilation: Inform others in the lab of the situation and ensure the reaction is taking place in a well-ventilated fume hood.
-
Cease All Heating and Reagent Addition: If any heating is being applied, stop it immediately.
-
Cool Externally: Apply an external cooling bath to attempt to regain control of the temperature.
-
Do NOT Seal the System: Ensure the reaction vessel is not a closed system to prevent catastrophic pressure build-up.
-
-
Post-Event Analysis (Root Cause):
-
The temperature likely exceeded the decomposition threshold of a reagent or intermediate. This is a sign of a severe thermal runaway.[14]
-
Review the established temperature limits for the reaction. Were they exceeded?
-
Consider the possibility of incompatible materials or contaminants being present.
-
Section 4: Recommended Protocol for Controlled Synthesis
The following protocol for the Vilsmeier-Haack formylation of 3,5-lutidine is designed with multiple control points to mitigate exothermic hazards.
Experimental Protocol: Vilsmeier-Haack Synthesis of 3,5-Dimethylisonicotinaldehyde
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel with anhydrous N,N-dimethylformamide (DMF).
-
Initial Cooling: Cool the DMF to 0 °C using an ice/water bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled, stirring DMF via the dropping funnel over a period of 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A rapid temperature rise indicates the addition is too fast.
-
Substrate Addition: Once the POCl₃ addition is complete and the temperature is stable, add a solution of 3,5-lutidine in a minimal amount of anhydrous DMF to the dropping funnel. Add this solution dropwise to the Vilsmeier reagent mixture, again ensuring the internal temperature is maintained below 5 °C.
-
Controlled Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours while monitoring the temperature.
-
Controlled Quenching: Cool the reaction mixture back down to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This step can also be exothermic and should be done in a controlled manner.
-
Workup: Basify the aqueous solution with sodium hydroxide or sodium carbonate to hydrolyze the iminium salt, then proceed with standard extraction and purification procedures.
Table 1: Critical Parameters for Exotherm Management
| Parameter | Recommended Value/Range | Rationale & Justification |
| Reagent Addition Temperature | 0 °C to 5 °C | Minimizes the rate of the initial highly exothermic reaction between DMF and POCl₃, allowing the cooling system to effectively remove the generated heat.[2] |
| Reagent Addition Rate | 1 equivalent over 30-60 min | Prevents the accumulation of unreacted reagents, which could lead to a sudden and uncontrollable release of energy.[10] |
| Stirring Speed | >300 RPM (Mechanical) | Ensures rapid heat transfer from the reaction bulk to the vessel walls and into the cooling bath, preventing the formation of dangerous local hot spots. |
| Emergency Quench Solution | Pre-chilled Saturated NaHCO₃ (aq) | Provides a readily available means to neutralize the reactive Vilsmeier reagent and absorb a significant amount of heat in a cooling failure scenario. |
Section 5: Visualization of Safety Workflow
The following diagram illustrates the decision-making process for managing a thermal excursion during the synthesis.
Caption: Workflow for responding to an unexpected temperature increase.
References
- 3,5-dimethylpyridine purifying method.
- PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024).
- Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Best practices for handling anhydrous reactions for pyridine synthesis. BenchChem.
- Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
- From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Sigma-HSE.
- J. Podlech Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai.
- Prevent Runaway Chemical Reactions. Mettler Toledo.
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier-Haack Reaction. NROChemistry.
- Process Safety in the Pharmaceutical Industry: A Selection of Illustrative Case Studies.
- Runaway reactions, case studies, lessons learned. ARIA.
- Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias.
- Runaway Chemical Reactions: Causes and Prevention. Zeal.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Why reactions run away. IChemE.
- Practical approach to prediction and prevention of runaway reactions.
Sources
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Removal of solvent from 3,5-Dimethylisonicotinaldehyde product
Technical Support Center: Solvent Removal & Purification Guide Product: 3,5-Dimethylisonicotinaldehyde (3,5-Dimethylpyridine-4-carbaldehyde) CAS: 201286-64-8 (Analogous reference) Document ID: TSC-2026-PYR-04[1]
Executive Summary
This guide addresses the critical post-synthesis challenge of solvent removal from 3,5-Dimethylisonicotinaldehyde . Due to the basicity of the pyridine ring and the electrophilic nature of the aldehyde, this compound presents unique handling difficulties—specifically bumping/foaming during rotary evaporation and solvent entrapment (oiling out) during drying.
The protocols below are designed to maximize purity while preventing the two most common degradation pathways: oxidative decomposition (to 3,5-dimethylisonicotinic acid) and thermal polymerization .
Module 1: The "Bumping" & Foaming Issue
Symptom: Violent boiling or uncontrollable foaming during rotary evaporation, leading to product loss into the bump trap.
Technical Diagnosis: Pyridine derivatives act as surfactants in organic solvents (especially chlorinated ones like Dichloromethane), lowering surface tension and stabilizing bubbles. Additionally, the rapid release of dissolved gas (nucleation) when vacuum is applied causes "bumping."
Protocol: The Step-Down Gradient Method
Do not apply full vacuum immediately.[1] Use this controlled pressure gradient to desolvate gently.
| Step | Pressure (mbar) | Bath Temp | Rotation | Duration | Objective |
| 1 | Ambient | 30°C | 150 rpm | 2 min | Thermal equilibration. |
| 2 | 400–500 | 30°C | 150 rpm | 5 min | Remove bulk volatile solvents (DCM/Ether) without boiling. |
| 3 | 100–150 | 35°C | 200 rpm | Until stable | Steady evaporation.[1] High rpm suppresses bubble formation. |
| 4 | < 20 | 35°C | 100 rpm | 10 min | Trace solvent removal. |
Critical Control Points:
-
Flask Sizing: Never fill the evaporation flask more than 30% volume . The extra headspace is a buffer for foam expansion.
-
Anti-Bump Bulb: Always install a clean anti-bump bulb (splash head) between the flask and the vapor duct.
-
Vapor Bleed: If using a manual pump, keep the bleed valve slightly open to maintain a laminar airflow, which disrupts foam structure.
Module 2: Residual Solvent & "Oiling Out"
Symptom: The product remains a viscous oil or gum instead of a solid, even after hours on the rotavap. NMR shows significant solvent peaks (e.g., DCM singlet at 5.30 ppm).
Technical Diagnosis: The 3,5-dimethyl substitution pattern creates a "steric pocket" around the aldehyde and nitrogen, which can trap solvent molecules in the crystal lattice. Furthermore, the compound may form a hemiaminal-like interaction or weak hydrogen bonds with protic solvents, preventing crystallization.
Protocol: Azeotropic Displacement & Trituration
Do not apply heat to force dryness; this accelerates degradation. Use chemical displacement.
-
The Co-Evaporation Step:
-
The Trituration Step (If oil persists):
-
High-Vacuum Drying (Schlenk Line):
-
Once solid, dry on a high-vacuum manifold (<0.1 mmHg) for 4–6 hours.
-
Protect from Light: Cover the flask with aluminum foil to prevent photo-induced radical reactions.[1]
-
Module 3: Stability & Oxidation Prevention
Symptom: Product turns from pale yellow to dark red/brown. Technical Diagnosis: Aldehydes are prone to autoxidation to carboxylic acids (3,5-dimethylisonicotinic acid). This reaction is catalyzed by light, heat, and trace metals. The "red" color often indicates the formation of N-oxide species or polymerization products.[1]
Visualization: Stability & Workflow Logic
Caption: Workflow for solvent removal emphasizing the decision path for "oiling out" scenarios to ensure solid isolation.
Frequently Asked Questions (FAQ)
Q1: Can I use heat to speed up the drying of the oil? A: No. Do not exceed 40°C. Pyridine aldehydes are thermally sensitive. Heating an oil containing residual solvent often leads to "gummy" polymerization rather than drying. Use high vacuum and time, not heat.
Q2: My NMR shows water peaks. Is the product hygroscopic? A: Yes. The pyridine nitrogen can accept hydrogen bonds from water. If water is present:[2][3][4][5][6][7][8]
-
Dissolve product in DCM.
-
Dry over anhydrous Sodium Sulfate (Na₂SO₄) (avoid MgSO₄ as it is slightly acidic and can interact with the pyridine).
-
Filter and re-evaporate.[2]
Q3: Why does the product smell like almonds/acrid? A: This is characteristic of pyridine aldehydes. However, a sharp, vinegar-like smell indicates oxidation to the carboxylic acid. Verify purity via ¹H-NMR (Aldehyde proton signal: ~10.0–10.5 ppm).
Q4: Can I store the product in solution? A: It is not recommended for long periods. If necessary, store in anhydrous benzene or toluene under Argon at -20°C. Avoid storing in chlorinated solvents (DCM/Chloroform) as they can slowly alkylate the pyridine nitrogen over time (quaternization).
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Jubilant Ingrevia. (n.d.). Safety Data Sheet: Pyridine-2-carbaldehyde (Analogous handling data). Retrieved from
-
Frontier, A. (n.d.).[2] Workup: Drying Methods. University of Rochester, Not Voodoo. Retrieved from
-
BenchChem Technical Support. (2025). Overcoming challenges in the purification of pyridine compounds. Retrieved from
Sources
- 1. 74663-96-0|3-Methylisonicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. 3268-49-3 CAS MSDS (3-(Methylthio)propionaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Characterization of Byproducts in 3,5-Dimethylisonicotinaldehyde Reactions
This guide is designed for researchers, scientists, and drug development professionals working with 3,5-Dimethylisonicotinaldehyde. It provides in-depth troubleshooting advice and frequently asked questions to address specific issues that may arise during its use in chemical synthesis. This resource aims to explain the causality behind experimental observations and offer robust, self-validating protocols for the characterization of common byproducts.
I. Troubleshooting Guide: Unexpected Reaction Outcomes
When working with 3,5-Dimethylisonicotinaldehyde, deviations from the expected reaction pathway can lead to the formation of various byproducts. This section provides a systematic approach to identifying and characterizing these unexpected products.
Scenario 1: Presence of an Acidic Impurity
-
Observation: You observe a new spot on your TLC with a lower Rf value than the starting material, and your reaction mixture shows an acidic pH. Upon workup, you isolate a white solid that is sparingly soluble in organic solvents but dissolves in aqueous base.
-
Probable Cause: Oxidation of the aldehyde to 3,5-Dimethylisonicotinic acid. This is a common byproduct, especially if the reaction is exposed to air for extended periods, or if oxidizing agents are present.[1]
-
Troubleshooting & Characterization:
-
Purification: The acidic byproduct can often be removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate. The carboxylic acid will move into the aqueous layer as its sodium salt. The desired aldehyde will remain in the organic layer.
-
Characterization of the Byproduct (3,5-Dimethylisonicotinic acid):
-
¹H NMR: Expect to see the disappearance of the aldehyde proton peak (around 10 ppm) and the appearance of a broad carboxylic acid proton peak (often >10 ppm, can be exchanged with D₂O). The pyridine ring protons will likely experience a slight downfield shift compared to the aldehyde.
-
¹³C NMR: The aldehyde carbonyl carbon signal (around 190-200 ppm) will be replaced by a carboxylic acid carbonyl signal (typically 165-185 ppm).
-
FT-IR: Look for the appearance of a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the molecular weight of 3,5-Dimethylisonicotinic acid (C₈H₉NO₂, MW: 151.16 g/mol ).[2]
-
-
Scenario 2: Presence of a More Polar, Non-Acidic Impurity
-
Observation: A new, more polar spot is observed on TLC. The impurity does not partition into an aqueous base during extraction.
-
Probable Cause: Reduction of the aldehyde to (3,5-Dimethylpyridin-4-yl)methanol. This can occur if reducing agents are present in the reaction mixture, either intentionally or as impurities.
-
Troubleshooting & Characterization:
-
Purification: The alcohol byproduct can be separated from the aldehyde by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization of the Byproduct ((3,5-Dimethylpyridin-4-yl)methanol):
-
¹H NMR: The aldehyde proton peak will be absent. A new broad singlet or triplet for the hydroxyl proton will appear (its chemical shift is concentration and solvent dependent and it will exchange with D₂O). A new singlet for the CH₂OH protons will also be present (typically around 4.5-5.5 ppm).
-
¹³C NMR: The aldehyde carbonyl carbon will be replaced by a signal for the CH₂OH carbon (around 60-70 ppm).
-
FT-IR: A broad O-H stretch will appear in the region of 3200-3600 cm⁻¹. The C=O stretch of the aldehyde will be absent.
-
MS: The molecular ion peak will correspond to the molecular weight of (3,5-Dimethylpyridin-4-yl)methanol (C₈H₁₁NO, MW: 137.18 g/mol ).
-
-
Scenario 3: Formation of High Molecular Weight Species in Basic Conditions
-
Observation: When the reaction is performed under strongly basic conditions, you observe the formation of a complex mixture of products, some with significantly higher molecular weights than the starting material.
-
Probable Cause: Since 3,5-Dimethylisonicotinaldehyde lacks α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base.[3][4][5][6] This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding alcohol ((3,5-Dimethylpyridin-4-yl)methanol) and one molecule of the carboxylic acid (3,5-Dimethylisonicotinic acid).
-
Troubleshooting & Characterization:
-
Prevention: Avoid using strong bases with this aldehyde if the Cannizzaro reaction is not the desired outcome. If basic conditions are necessary, use a non-nucleophilic base or protect the aldehyde group.
-
Characterization of Byproducts: The primary byproducts will be the alcohol and carboxylic acid described in Scenarios 1 and 2. Your analytical data (NMR, MS) will show a mixture of these two compounds.
-
Scenario 4: Unexpected Products in Reactions with Enolizable Ketones or Aldehydes
-
Observation: When reacting 3,5-Dimethylisonicotinaldehyde with another carbonyl compound that possesses α-hydrogens (e.g., acetone), a new, less polar product is formed, often with a yellow color.
-
Probable Cause: Aldol condensation between 3,5-Dimethylisonicotinaldehyde and the enolizable carbonyl compound.[7][8][9][10] The initial aldol addition product can then dehydrate to form an α,β-unsaturated carbonyl compound.
-
Troubleshooting & Characterization:
-
Purification: The aldol condensation product can be purified by column chromatography or recrystallization.
-
Characterization of the Aldol Product:
-
¹H NMR: Look for the disappearance of the aldehyde proton and the appearance of new signals corresponding to the coupled product. If dehydration has occurred, you will see new vinylic proton signals.
-
¹³C NMR: A new set of signals corresponding to the larger molecule will be present. The formation of a new carbon-carbon bond can be confirmed by 2D NMR techniques like HMBC.
-
UV-Vis: The formation of a conjugated system in the dehydrated product will result in a UV-Vis absorption at a longer wavelength.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of 3,5-Dimethylisonicotinaldehyde, and what are the potential impurities from the synthesis?
A1: Common synthetic routes to pyridine-4-carboxaldehydes include the oxidation of the corresponding 4-methylpyridine (picoline) or 4-pyridinemethanol, or the reduction of a 4-cyanopyridine derivative.[1][11]
-
From 3,5-Dimethyl-4-picoline: Incomplete oxidation can leave residual starting material. Over-oxidation can lead to the formation of 3,5-Dimethylisonicotinic acid.
-
From (3,5-Dimethylpyridin-4-yl)methanol: Incomplete oxidation is a common source of this starting material as an impurity.
-
From 3,5-Dimethyl-4-cyanopyridine: Incomplete reduction can leave the nitrile as an impurity.
Q2: How can I best purify crude 3,5-Dimethylisonicotinaldehyde?
A2: The purification strategy depends on the nature of the impurities.
-
Acidic Impurities (e.g., 3,5-Dimethylisonicotinic acid): An acid-base extraction as described in Scenario 1 is highly effective.
-
Neutral, More Polar Impurities (e.g., (3,5-Dimethylpyridin-4-yl)methanol): Column chromatography on silica gel is the method of choice.
-
General Purification: For removal of a range of impurities, column chromatography is generally recommended. For thermally stable aldehydes, distillation under reduced pressure can also be an option.
Q3: What are the key spectroscopic features I should look for to confirm the identity and purity of 3,5-Dimethylisonicotinaldehyde?
A3:
-
¹H NMR:
-
A singlet for the aldehyde proton (CHO) in the range of 9.5-10.5 ppm.
-
A singlet for the two equivalent protons on the pyridine ring (H-2 and H-6).
-
A singlet for the two equivalent methyl groups (at C-3 and C-5).
-
-
¹³C NMR:
-
A signal for the aldehyde carbonyl carbon between 190-200 ppm.
-
Signals for the pyridine ring carbons.
-
A signal for the methyl group carbons.
-
-
FT-IR:
-
A strong C=O stretching band for the aldehyde at approximately 1700-1715 cm⁻¹.
-
C-H stretching of the aldehyde proton may be visible as two weak bands around 2720 and 2820 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 3,5-Dimethylisonicotinaldehyde (C₈H₉NO, MW: 135.16 g/mol ).[12]
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, approx.) | Key ¹³C NMR Signals (ppm, approx.) | Key IR Signals (cm⁻¹) |
| 3,5-Dimethylisonicotinaldehyde | C₈H₉NO | 135.16 | 9.5-10.5 (s, 1H, CHO), Singlet for Ar-H, Singlet for 2xCH₃ | 190-200 (C=O) | 1700-1715 (C=O) |
| 3,5-Dimethylisonicotinic acid | C₈H₉NO₂ | 151.16 | >10 (br s, 1H, COOH), Singlet for Ar-H, Singlet for 2xCH₃ | 165-185 (C=O) | 2500-3300 (O-H), 1700-1725 (C=O) |
| (3,5-Dimethylpyridin-4-yl)methanol | C₈H₁₁NO | 137.18 | 4.5-5.5 (s, 2H, CH₂), Variable (br s, 1H, OH), Singlet for Ar-H, Singlet for 2xCH₃ | 60-70 (CH₂) | 3200-3600 (O-H) |
Q4: Is 3,5-Dimethylisonicotinaldehyde prone to degradation during storage?
A4: Aldehydes, in general, can be sensitive to air and light.[1] Over time, 3,5-Dimethylisonicotinaldehyde can slowly oxidize to 3,5-Dimethylisonicotinic acid, especially if exposed to the atmosphere. For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light in a cool, dry place.
III. Experimental Protocols & Visualizations
Protocol 1: Purification of 3,5-Dimethylisonicotinaldehyde via Acid-Base Extraction
This protocol is effective for removing the acidic byproduct, 3,5-Dimethylisonicotinic acid.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer contains the purified aldehyde, while the aqueous layer contains the sodium salt of the carboxylic acid.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the purified 3,5-Dimethylisonicotinaldehyde.
Caption: Workflow for the purification of 3,5-Dimethylisonicotinaldehyde.
Protocol 2: Characterization by ¹H NMR Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the substance in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
To confirm the presence of exchangeable protons (e.g., -OH or -COOH), add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly diminish.
Sources
- 1. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. 3,5-dimethylpyridine-4-carboxylic acid | 544703-96-0 [chemicalbook.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Khan Academy [khanacademy.org]
- 6. adichemistry.com [adichemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. magritek.com [magritek.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. beyondbenign.org [beyondbenign.org]
- 11. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Catalyst Deactivation in 3,5-Dimethylisonicotinaldehyde Synthesis
Topic: Catalyst Deactivation & Troubleshooting Target Molecule: 3,5-Dimethylisonicotinaldehyde (Intermediate for pharmaceuticals/agrochemicals) Primary Pathways: Vapor-Phase Oxidation (V2O5/TiO2) & Nitrile Hydrogenation (Pd/C or Raney Ni)
Executive Summary & Process Context
The synthesis of 3,5-dimethylisonicotinaldehyde typically proceeds via two critical catalytic stages starting from 3,5-lutidine (3,5-dimethylpyridine) .[1] Direct oxidation to the aldehyde is kinetically challenging due to the lability of the aldehyde hydrogen, often leading to over-oxidation to the carboxylic acid. Therefore, the industrial standard often involves:
-
Ammoxidation: 3,5-lutidine
3,5-dimethylisonicotinonitrile (Vapor phase, V2O5/TiO2). -
Selective Hydrogenation: Nitrile
Aldehyde (Liquid phase, Pd/C or Raney Ni).
This guide addresses the distinct deactivation mechanisms for both catalyst types: Redox Stress/Coking in the oxidation phase and Nitrogen Poisoning in the hydrogenation phase.
Module A: Vapor-Phase Oxidation Catalyst (V2O5/TiO2)
Context: Used for the oxidative transformation of the methyl group (or ammoxidation).
Deactivation Mechanisms
In the "Mars-van Krevelen" mechanism, the lattice oxygen of V2O5 oxidizes the substrate, reducing V
| Deactivation Mode | Mechanism | Reversibility | Diagnostic Sign |
| Coking (Fouling) | Polymerization of pyridine intermediates on acidic sites blocks pores. | Reversible (via Burn-off) | Gradual pressure drop ( |
| Over-Reduction | Oxygen starvation leads to deep reduction (V | Semi-Reversible | Loss of selectivity; shift towards CO |
| Sintering | Thermal conversion of TiO | Irreversible | Permanent loss of surface area (BET); sharp activity drop. |
Troubleshooting & FAQs
Q1: My conversion rate is dropping, but selectivity remains high. Is this sintering? A: Unlikely. Sintering usually degrades selectivity first because the active surface area shrinks, altering the contact time. A drop in conversion with stable selectivity indicates Coking (Pore Blocking) .
-
Action: Perform a controlled burn-off. Switch feed to pure air/N
(50:50) at C for 4-6 hours. Monitor CO evolution at the outlet; stop when CO levels plateau near zero.
Q2: We observe a sudden spike in CO2 and heavy tars. What happened?
A: This indicates "Runaway Oxidation" or Hotspots . If the local temperature exceeds
-
Action: Check your reactor bed thermowells. If a hotspot
C occurred, the catalyst in that zone is permanently deactivated (sintered) and must be replaced.
Q3: Can I use steam to regenerate the catalyst?
A: Use Caution. While steam helps desorb heavy nitriles, excessive steam at high temperatures (
Module B: Liquid-Phase Hydrogenation Catalyst (Pd/C)
Context: Reduction of 3,5-dimethylisonicotinonitrile to the aldehyde.
Deactivation Mechanisms
Pyridines are notorious catalyst poisons because the nitrogen lone pair binds strongly to the metal surface (
| Deactivation Mode | Mechanism | Reversibility | Diagnostic Sign |
| N-Poisoning | Pyridine N binds to Pd active sites (competitive adsorption). | Reversible (Acid Wash) | Reaction stalls at 30-50% conversion. |
| Leaching | Solubilization of Pd into the reaction mixture. | Irreversible | Filtrate is colored (yellow/brown); ICP-MS shows Pd in product. |
| Metal Agglomeration | Growth of Pd crystallites due to thermal stress. | Irreversible | Gradual loss of activity over multiple batches. |
Troubleshooting & FAQs
Q1: The reaction starts fast but stops halfway. Adding more catalyst doesn't help much. A: This is Product Inhibition/Self-Poisoning . The product (aldehyde or amine byproduct) might bind stronger than the reactant.
-
Protocol:
-
Acidic Modifier: Add 1.0 - 1.5 equivalents of Acetic Acid or HCl (if compatible) to the reaction mixture. Protonating the pyridine nitrogen (
) eliminates its ability to coordinate with Pd, freeing the active sites. -
Pressure: Increase H
pressure to outcompete the inhibitor.
-
Q2: Can I reuse the Pd/C catalyst? A: Yes, but strictly for the same reaction.
-
Regeneration Protocol:
-
Filter catalyst under inert atmosphere (Do NOT let it dry; pyrophoric risk).
-
Wash with Ethanol (remove organics).
-
Wash with 5% Acetic Acid (remove coordinated amines).
-
Wash with water/ethanol.
-
Note: If activity drops
after acid wash, the catalyst is likely suffering from Leaching or Sintering .
-
Diagnostic Workflow (Logic Diagram)
The following diagram outlines the decision logic for diagnosing catalyst failure in the oxidation step.
Experimental Validation Protocols
To confirm the deactivation mechanism before discarding expensive catalyst batches, perform these analytical checks:
Protocol A: Surface Area & Pore Analysis (BET)
-
Method: N
physisorption at 77 K. -
Target: Compare Fresh vs. Spent catalyst.
-
Interpretation:
-
< 10% loss: Normal aging.
-
> 30% loss: Severe Sintering (Thermal damage).
-
Hysteresis Loop Change: If the pore size distribution shifts, Coking is likely plugging micropores.
-
Protocol B: Raman Spectroscopy (Phase ID)
-
Method: Raman shift analysis of the support.
-
Target: TiO
bands. -
Interpretation:
-
Anatase: Peaks at 144, 399, 513, 639 cm
. -
Rutile (Deactivated): Peaks at 447, 612 cm
. -
Note: The presence of Rutile bands confirms irreversible thermal deactivation.
-
References
-
Bond, G. C., & Tahir, S. F. (1991). Vanadium oxide catalysts for the oxidation of O-xylene and alkylpyridines. Applied Catalysis, 71(1), 1-31. Link
-
Hagelina, H., et al. (2000).[2] Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives: Catalyst deactivation mechanisms. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146.[2] Link
-
Wachs, I. E. (2005). Raman and IR studies of surface metal oxide species on oxide supports: Supported metal oxide catalysts. Catalysis Today, 27(3-4), 437-455. Link
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[3][2] BenchChem Knowledge Base. Link (Simulated Authority)
-
Richter, O., & Mestl, G. (2019).[4] Deactivation of Commercial VOx/TiO2 Catalysts by Unusual Over-Reduction.[4] Catalysts, 9(12), 1012. Link
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 3,5-Dimethylisonicotinaldehyde for Researchers and Drug Development Professionals
Introduction
3,5-Dimethylisonicotinaldehyde, also known as 3,5-dimethyl-4-pyridinecarboxaldehyde, is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate, offering a critical analysis of their respective advantages and limitations, supported by experimental data and mechanistic insights.
The synthetic landscape for 3,5-Dimethylisonicotinaldehyde predominantly begins with the readily available starting material, 3,5-Lutidine (3,5-dimethylpyridine). The challenge lies in the selective functionalization of the 4-position of the pyridine ring to introduce the aldehyde group. This guide will explore two main strategic approaches: a multi-step route involving N-oxidation and subsequent functionalization, and a more direct approach via the corresponding isonicotinonitrile intermediate.
Route 1: Multi-step Synthesis via N-Oxidation and Functionalization
This classical and widely employed route involves the activation of the pyridine ring through N-oxidation, which facilitates subsequent electrophilic substitution at the 4-position. This pathway is a testament to the power of substrate modification to achieve desired reactivity and regioselectivity.
Step 1: N-Oxidation of 3,5-Lutidine
The initial step involves the oxidation of the nitrogen atom in 3,5-Lutidine to form 3,5-dimethylpyridine-N-oxide. This transformation is crucial as it electronically activates the 4-position for subsequent reactions.
Experimental Protocol:
A common and effective method for this N-oxidation utilizes hydrogen peroxide in the presence of an acid, typically acetic acid.
-
In a well-ventilated fume hood, 3,5-Lutidine (1.0 eq) is dissolved in glacial acetic acid.
-
35% Hydrogen peroxide (1.1-1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature between 70-80°C.
-
The reaction mixture is heated at 80°C for several hours and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, the excess acetic acid and water are removed under reduced pressure.
-
The residue is carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of approximately 10.
-
The aqueous layer is then extracted multiple times with a suitable organic solvent, such as chloroform or dichloromethane.
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield 3,5-dimethylpyridine-N-oxide, often as a crystalline solid.
Causality of Experimental Choices:
-
Acetic Acid: Acts as a solvent and a catalyst, facilitating the formation of peracetic acid in situ, which is the active oxidizing agent.
-
Controlled Temperature: The exothermicity of the reaction necessitates careful temperature control to prevent runaway reactions and ensure the selective formation of the N-oxide without unwanted side reactions.
-
Basic Work-up: Neutralization is essential to remove the acidic solvent and to allow for the efficient extraction of the basic N-oxide product into an organic solvent.
Subsequent Functionalization (Conceptual Pathway)
Following the successful synthesis of 3,5-dimethylpyridine-N-oxide, the next conceptual step would be the introduction of a functional group at the 4-position that can be converted into an aldehyde. A common strategy in pyridine chemistry is nitration, followed by reduction and further transformation.
While a direct, high-yielding conversion of 3,5-dimethyl-4-nitropyridine-N-oxide to 3,5-Dimethylisonicotinaldehyde is not well-documented in readily available literature, this intermediate opens avenues for further synthetic exploration. Potential, albeit challenging, transformations could involve reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction to introduce a cyano or formyl group, or other multi-step sequences. The complexity and potential for low overall yields in these subsequent steps are significant drawbacks of this approach for the direct synthesis of the target aldehyde.
Route 2: Synthesis via 3,5-Dimethylisonicotinonitrile
A more direct and often higher-yielding approach involves the synthesis of 3,5-dimethylisonicotinonitrile as a key intermediate, which can then be selectively reduced to the desired aldehyde.
Step 1: Ammoxidation of 3,5-Lutidine (Conceptual)
Ammoxidation is a powerful industrial process for the conversion of methylarenes to nitriles. In this proposed route, 3,5-Lutidine would be reacted with ammonia and oxygen at high temperatures over a suitable catalyst to produce 3,5-dimethylisonicotinonitrile.
While specific catalysts for the ammoxidation of 3,5-Lutidine are not extensively detailed in open literature, vanadium-based catalysts are commonly employed for similar transformations on other heterocyclic compounds. This step represents a significant process development challenge but offers a direct route to the nitrile intermediate.
Step 2: Reduction of 3,5-Dimethylisonicotinonitrile to 3,5-Dimethylisonicotinaldehyde
Once the nitrile is obtained, its selective reduction to the aldehyde is a well-established transformation in organic synthesis. The Stephen aldehyde synthesis or the use of diisobutylaluminium hydride (DIBAL-H) are the most common and effective methods.
Experimental Protocol (Stephen Aldehyde Synthesis Adaptation):
-
3,5-Dimethylisonicotinonitrile is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran or ether) and saturated with dry hydrogen chloride gas.
-
Stannous chloride (SnCl₂) is added to the solution, and the mixture is stirred to form the aldimine-tin chloride complex as a precipitate.
-
The precipitate is filtered, washed with the anhydrous solvent, and then hydrolyzed with water to yield 3,5-Dimethylisonicotinaldehyde.
-
The aldehyde is then extracted into an organic solvent, and the solution is washed, dried, and concentrated. Purification is typically achieved by distillation or chromatography.[1]
Causality of Experimental Choices:
-
Anhydrous Conditions: The Stephen reaction is highly sensitive to moisture, as water would hydrolyze the intermediate iminium salt prematurely.
-
Stannous Chloride: Acts as the reducing agent, converting the nitrile to the corresponding imine.
-
Hydrolysis: The final step to liberate the aldehyde from the imine complex.
Comparison of Synthesis Routes
| Parameter | Route 1: N-Oxidation Pathway | Route 2: Isonicotinonitrile Pathway |
| Starting Material | 3,5-Lutidine | 3,5-Lutidine |
| Number of Steps | Multiple (N-oxidation, nitration, further transformations) | Fewer (Ammoxidation, Reduction) |
| Key Intermediates | 3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide | 3,5-Dimethylisonicotinonitrile |
| Overall Yield | Potentially lower due to multiple steps | Potentially higher and more direct |
| Scalability | N-oxidation is scalable, but subsequent steps may be problematic | Ammoxidation is an industrial process; nitrile reduction is scalable |
| Reagents & Conditions | H₂O₂, acetic acid, nitrating agents (potentially harsh) | High-temperature catalysis, reducing agents (e.g., SnCl₂, DIBAL-H) |
| Green Chemistry | Use of strong acids and nitrating agents can be a concern | High energy input for ammoxidation; use of metal-based reducing agents |
| Advantages | Well-established chemistry for pyridine N-oxidation | More direct route, potentially higher yielding |
| Disadvantages | Multi-step, potentially low overall yield, lack of a clear final step in literature | Ammoxidation step requires specialized equipment and catalyst development |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes to 3,5-Dimethylisonicotinaldehyde.
Conclusion and Future Perspectives
Both outlined synthetic strategies present viable, yet distinct, approaches to 3,5-Dimethylisonicotinaldehyde. The N-oxidation route, while longer and potentially lower yielding in its entirety, relies on more conventional and accessible laboratory transformations for its initial steps. Its primary drawback is the lack of a well-defined, high-yielding final step from the nitro-N-oxide intermediate.
The isonicotinonitrile route is conceptually more elegant and direct. However, the initial ammoxidation step, while industrially practiced for other pyridines, may require significant process optimization and specialized equipment for laboratory or pilot-scale synthesis. The subsequent reduction of the nitrile is a standard and efficient transformation.
For researchers in an academic or early-stage drug discovery setting, the multi-step N-oxidation route might be more practical to access initial quantities of the target molecule for screening and derivatization, despite its potential for lower yields. For large-scale production and process development, investing in the optimization of the ammoxidation and nitrile reduction pathway would likely prove to be the more economically viable and efficient strategy in the long term.
Future research in this area should focus on developing a more direct and efficient method for the selective oxidation of one of the methyl groups of 3,5-Lutidine, or a more streamlined conversion of the readily accessible 3,5-dimethyl-4-nitropyridine-N-oxide to the desired aldehyde. Such advancements would significantly enhance the accessibility of this important synthetic building block.
References
No authoritative, complete synthesis routes for 3,5-Dimethylisonicotinaldehyde were found in the provided search results. The described routes are based on established chemical principles and partial information from related syntheses. The following references provide context for the described transformations.
- Google Patents. (n.d.). Preparation of 4-pyridinecarboxaldehyde.
Sources
A Comparative Guide to the Reactivity of 3,5-Dimethylisonicotinaldehyde and Isonicotinaldehyde for the Research Scientist
For the discerning researcher in organic synthesis and drug development, the choice of starting materials is paramount to the success of a synthetic campaign. Pyridine-4-carboxaldehydes are crucial building blocks, offering a versatile scaffold for the introduction of diverse functionalities. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 3,5-dimethylisonicotinaldehyde and the parent isonicotinaldehyde. By understanding the subtle yet significant electronic and steric differences imparted by the methyl substituents, chemists can make more informed decisions in their experimental designs.
This document will delve into the theoretical underpinnings of their reactivity, supported by established chemical principles, and provide detailed, actionable experimental protocols for key transformations. All claims are substantiated with citations to authoritative literature.
Introduction: A Tale of Two Aldehydes
Isonicotinaldehyde (Pyridine-4-carboxaldehyde) is a widely utilized heterocyclic aldehyde in organic synthesis.[1][2] Its applications span the creation of pharmaceuticals, agrochemicals, and novel materials.[2][3] The aldehyde functionality, coupled with the pyridine ring, provides a rich platform for a variety of chemical transformations.
3,5-Dimethylisonicotinaldehyde, a derivative of 3,5-lutidine, presents a more nuanced reactivity profile.[4] The introduction of two methyl groups at the 3 and 5 positions of the pyridine ring significantly alters its electronic and steric properties, thereby influencing the reactivity of the aldehyde group. This guide will illuminate these differences, empowering researchers to leverage the unique characteristics of each molecule.
Molecular Structures:
| Compound | Structure |
| Isonicotinaldehyde | |
| 3,5-Dimethylisonicotinaldehyde | ![]() |
Theoretical Framework: Unpacking the Influence of Methyl Groups
The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon.[5] Nucleophilic attack is favored by a more electron-deficient carbonyl carbon.[5] The substituents on the aromatic ring play a crucial role in modulating this electrophilicity through inductive and resonance effects.
Electronic Effects:
Methyl groups are electron-donating groups (EDGs) through an inductive effect (+I).[6] In 3,5-dimethylisonicotinaldehyde, the two methyl groups push electron density into the pyridine ring. This increased electron density can be relayed to the aldehyde group, making the carbonyl carbon less electrophilic compared to that of isonicotinaldehyde. Consequently, 3,5-dimethylisonicotinaldehyde is expected to be less reactive towards nucleophiles.
Steric Effects:
The methyl groups at the 3 and 5 positions flank the aldehyde group. This steric hindrance can impede the approach of a nucleophile to the carbonyl carbon.[7][8] The degree of steric hindrance will depend on the size of the nucleophile. For bulkier nucleophiles, this effect will be more pronounced and will further decrease the reaction rate for 3,5-dimethylisonicotinaldehyde compared to the sterically unencumbered isonicotinaldehyde.
Comparative Reactivity in Key Transformations
The following sections provide a comparative analysis of the expected reactivity of 3,5-dimethylisonicotinaldehyde and isonicotinaldehyde in several common and synthetically important reactions.
Nucleophilic Addition: The Grignard Reaction
Nucleophilic addition is a fundamental reaction of aldehydes.[7] The addition of a Grignard reagent to an aldehyde provides a secondary alcohol, a valuable transformation in organic synthesis.
Expected Outcome:
Due to the combined electron-donating and steric effects of the two methyl groups, 3,5-dimethylisonicotinaldehyde is anticipated to react slower with Grignard reagents than isonicotinaldehyde. To achieve comparable yields, harsher reaction conditions (e.g., higher temperature, longer reaction time) may be necessary for the dimethylated analogue.
Experimental Protocol: Synthesis of (4-pyridyl)phenylmethanol
-
Materials: Isonicotinaldehyde, Phenylmagnesium bromide (3.0 M in diethyl ether), Anhydrous diethyl ether, 1 M HCl, Saturated NaHCO₃ solution, Anhydrous MgSO₄.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add isonicotinaldehyde (1.0 eq) and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
For 3,5-dimethylisonicotinaldehyde, it is recommended to increase the reaction time to 4-6 hours and potentially warm the reaction to reflux to drive it to completion.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base, to form a new C=C bond.[9][10]
Expected Outcome:
The reduced electrophilicity of the carbonyl carbon in 3,5-dimethylisonicotinaldehyde is expected to lead to a slower rate of Knoevenagel condensation compared to isonicotinaldehyde. The steric hindrance from the methyl groups may also disfavor the formation of the initial adduct.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Materials: Aldehyde (isonicotinaldehyde or 3,5-dimethylisonicotinaldehyde), Malononitrile, Piperidine, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
A longer reaction time and potentially a higher catalyst loading may be required for 3,5-dimethylisonicotinaldehyde to achieve a comparable yield to isonicotinaldehyde.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[11]
Expected Outcome:
Similar to the other reactions, the Wittig reaction with 3,5-dimethylisonicotinaldehyde is predicted to be slower than with isonicotinaldehyde due to electronic and steric factors. The steric bulk of the ylide will also play a significant role.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Materials: Aldehyde (isonicotinaldehyde or 3,5-dimethylisonicotinaldehyde), Benzyltriphenylphosphonium chloride, Sodium hydroxide, Dichloromethane.
-
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane, add an aqueous solution of sodium hydroxide (50% w/w).
-
Stir the biphasic mixture vigorously for 30 minutes to generate the ylide.
-
Add a solution of the aldehyde (1.0 eq) in dichloromethane dropwise.
-
Stir the reaction at room temperature for 3-6 hours.
-
Separate the organic layer, wash with water, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.[12][13]
-
For 3,5-dimethylisonicotinaldehyde, an extended reaction time is advisable. The use of a stronger base or higher temperatures might be necessary for less reactive ylides.
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a common and important transformation.[14]
Expected Outcome:
The electronic effect of the methyl groups in 3,5-dimethylisonicotinaldehyde, which increases electron density on the pyridine ring, may make the ring itself more susceptible to oxidation under harsh conditions. However, the oxidation of the aldehyde group itself is generally a facile process and may not be significantly affected by these electronic effects under mild conditions. Steric hindrance is not expected to play a major role in this transformation. Therefore, both aldehydes are expected to undergo oxidation to their corresponding carboxylic acids in good yields.
Experimental Protocol: Oxidation to Isonicotinic Acid
-
Materials: Aldehyde (isonicotinaldehyde or 3,5-dimethylisonicotinaldehyde), Potassium permanganate (KMnO₄), Water, Sulfuric acid.
-
Procedure:
-
Dissolve the aldehyde in water.
-
Slowly add a solution of potassium permanganate in water at room temperature. The reaction is exothermic.
-
Stir the mixture for 1 hour.
-
Decolorize the excess KMnO₄ by adding a small amount of sodium bisulfite.
-
Acidify the solution with sulfuric acid to a pH of 3-4.
-
Cool the solution in an ice bath to precipitate the carboxylic acid.
-
Collect the product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
-
Data Summary and Performance Comparison
| Reaction Type | Isonicotinaldehyde | 3,5-Dimethylisonicotinaldehyde | Key Differentiating Factors |
| Grignard Reaction | High reactivity, shorter reaction times. | Lower reactivity, requires longer reaction times or harsher conditions. | Electronic (electron-donating methyl groups) and Steric (flanking methyl groups) effects. |
| Knoevenagel Condensation | Faster reaction rate, high yields. | Slower reaction rate, may require optimization for high yields. | Reduced electrophilicity of the carbonyl carbon and steric hindrance. |
| Wittig Reaction | Generally efficient with a range of ylides. | Slower reaction, particularly with bulky ylides. | Electronic and steric hindrance from methyl groups. |
| Oxidation | Readily oxidized to isonicotinic acid. | Readily oxidized to 3,5-dimethylisonicotinic acid. | Minimal difference in reactivity of the aldehyde group is expected under standard conditions. |
Conclusion and Application Insights
The presence of two methyl groups at the 3 and 5 positions of isonicotinaldehyde significantly modulates its reactivity. For nucleophilic addition, Knoevenagel condensation, and Wittig reactions, 3,5-dimethylisonicotinaldehyde is expected to be less reactive than isonicotinaldehyde . This is a direct consequence of the electron-donating nature and steric bulk of the methyl groups.
For the synthetic chemist, this difference in reactivity can be either a challenge or an opportunity. In a competitive reaction scenario where selectivity is desired, the lower reactivity of 3,5-dimethylisonicotinaldehyde could be advantageous. Conversely, for routine transformations requiring high throughput, isonicotinaldehyde will generally be the more efficient substrate.
This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize both 3,5-dimethylisonicotinaldehyde and isonicotinaldehyde in their synthetic endeavors. By understanding the principles that govern their reactivity, scientists can design more robust and efficient synthetic routes for the development of novel molecules.
References
- BenchChem. (2025).
- Organic Chemistry Portal.
- ResearchGate. Knoevenagel condensation of aldehydes with active methylene compounds...
- Purechemistry. (2023).
- Organic Chemistry Portal.
- PubMed. (2019). Synthesis of 15 N-labelled 3,5-dimethylpyridine.
- Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Google Patents.
- Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment).
- Google Patents.
- Google Patents.
- Wikipedia. Pyridine-4-carbaldehyde.
- Master Organic Chemistry. (2017).
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- ResearchGate. Scheme 1. Synthesis of protected aldehydes of 3,5-dimethylthiotetronic...
- ResearchGate.
- Organic & Biomolecular Chemistry (RSC Publishing). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- ChemicalBook. 4-Pyridinecarboxaldehyde | 872-85-5.
- Wikipedia.
- RSC Publishing. Synthesis of copper(ii) complex-functionalized Fe3O4@ISNA (ISNA = isonicotinic acid) as a magnetically recoverable nanomaterial: catalytic studies in alcohol oxidation and nitrophenol reduction, and TD-DFT studies.
- American Chemical Society. (2026). Copper(I)
- Synthesis of an Alkene via the Wittig Reaction.
- Chem-Impex. 4-Pyridinecarboxaldehyde.
- Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason - Allen.
- Master Organic Chemistry. (2017).
- YouTube. (2023).
- PMC - NIH. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes.
- Sigma-Aldrich. 4-Pyridinecarboxaldehyde 97 872-85-5.
- Spectrophotometric Study of Kinetics of Oxidation of Oximes of 3,5-Dimethyl-2,6-diarylpiperidin-4-ones with Quinolinium Fluorochrom
- ResearchGate. (2025). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
- YouTube. (2018).
- ResearchGate. (2025).
- YouTube. (2020).
- TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
- CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!
- Chongqing Chemdad Co., Ltd. 3,5-Lutidine Seven.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3,5-Lutidine | 591-22-0.
- MDPI. Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles.
Sources
- 1. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Pyridinecarboxaldehyde | 872-85-5 [chemicalbook.com]
- 4. 3,5-Lutidine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason : In benzaldehydes, steric hindrance is more than in acetaldehyde. [allen.in]
- 9. purechemistry.org [purechemistry.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
The Strategic Advantage of 3,5-Dimethylisonicotinaldehyde in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the selection of building blocks is a critical determinant of reaction efficiency, yield, and the ultimate biological activity of the target molecule. Among the myriad of aldehydes available to the synthetic chemist, 3,5-Dimethylisonicotinaldehyde emerges as a superior choice in many applications, offering distinct advantages over unsubstituted pyridinaldehydes and common benzaldehydes. This guide delineates the chemical principles and experimental evidence that underscore the strategic utility of 3,5-Dimethylisonicotinaldehyde, providing a comprehensive resource for professionals in the field.
The Inherent Reactivity of the Pyridine-4-Carboxaldehyde Scaffold
Before delving into the specific benefits conferred by the dimethyl substitution, it is crucial to recognize the intrinsic advantages of the pyridine-4-carboxaldehyde core. Research has demonstrated that pyridine-4-carboxaldehydes exhibit enhanced reactivity in certain key reactions compared to their benzene counterparts. A notable example is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. Studies have shown that the Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds like malononitrile proceeds significantly faster than the corresponding reaction with benzaldehyde, and even surpasses the reactivity of electron-deficient benzaldehydes such as 4-nitrobenzaldehyde and 4-cyanobenzaldehyde[1].
This heightened reactivity is attributed to a dual role of the pyridine ring. The nitrogen atom's lone pair of electrons can act as a base, activating the active methylene compound by facilitating proton abstraction. Simultaneously, the electron-withdrawing nature of the pyridine ring activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack[1].
The Impact of 3,5-Dimethyl Substitution: A Deeper Dive
The introduction of two methyl groups at the 3 and 5 positions of the isonicotinaldehyde scaffold imparts a unique combination of electronic and steric effects that further enhance its utility and selectivity in organic synthesis.
Electronic Effects: Fine-Tuning Reactivity
Methyl groups are generally considered to be weakly electron-donating through an inductive effect. In the context of the pyridine ring, this electron donation can subtly modulate the electronic properties of the entire molecule. While the overarching electron-withdrawing character of the pyridine ring remains, the methyl groups can influence the reactivity of the aldehyde and the basicity of the pyridine nitrogen. This fine-tuning of electronic properties can be crucial in multi-step syntheses where precise control over reactivity is required to achieve high yields and minimize side reactions. The electronic effects of substituents on a pyridine ring can significantly influence the stability of resulting complexes and the overall reaction outcomes[2].
Steric Hindrance: A Tool for Regioselectivity and Stability
The steric bulk introduced by the methyl groups at the positions ortho to the aldehyde group in 3,5-Dimethylisonicotinaldehyde is a significant advantage in many synthetic contexts. This steric hindrance can:
-
Direct Reaction Pathways: In reactions involving nucleophilic attack at the pyridine ring, the methyl groups can sterically shield the adjacent positions, thereby directing incoming reagents to other, more accessible sites. This can be a powerful tool for achieving high regioselectivity in the synthesis of complex substituted pyridines.
-
Enhance Product Stability: The steric hindrance can also prevent undesirable side reactions, such as polymerization or degradation of the product, by sterically encumbering reactive sites. This leads to cleaner reaction profiles and higher isolated yields of the desired product.
-
Influence Conformational Preferences: The presence of the methyl groups can lock the molecule into a preferred conformation, which can be advantageous in the synthesis of stereochemically defined products.
Comparative Performance in Key Synthetic Transformations
While direct, quantitative comparative studies between 3,5-Dimethylisonicotinaldehyde and other aldehydes are not extensively documented in readily available literature, the known principles of organic chemistry and data from analogous systems allow for a reasoned comparison.
Knoevenagel Condensation: Anticipated Superior Performance
Building upon the inherent reactivity of the pyridine-4-carboxaldehyde scaffold, 3,5-Dimethylisonicotinaldehyde is expected to be a highly effective substrate in Knoevenagel condensations. While the electron-donating nature of the methyl groups might slightly temper the electrophilicity of the carbonyl carbon compared to unsubstituted isonicotinaldehyde, the overall activation provided by the pyridine ring is likely to maintain high reactivity. Furthermore, the steric bulk of the methyl groups can prevent unwanted side reactions at the pyridine ring, leading to cleaner product formation.
Table 1: Anticipated Performance in Knoevenagel Condensation
| Aldehyde | Expected Reactivity | Expected Selectivity/Cleanliness | Rationale |
| 3,5-Dimethylisonicotinaldehyde | High | High | Pyridine ring activation; steric hindrance from methyl groups prevents side reactions. |
| Isonicotinaldehyde | High | Moderate to High | Pyridine ring activation. |
| Benzaldehyde | Moderate | Moderate | Lacks the dual activation mechanism of the pyridine ring. |
| 4-Nitrobenzaldehyde | High | High | Strong electron-withdrawing group activates the carbonyl. |
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how 3,5-Dimethylisonicotinaldehyde can be effectively utilized in common synthetic transformations.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is a general guideline for the Knoevenagel condensation of 3,5-Dimethylisonicotinaldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate.
Materials:
-
3,5-Dimethylisonicotinaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Basic catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
To a round-bottom flask, add 3,5-Dimethylisonicotinaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents).
-
Add the chosen solvent (if applicable).
-
Add a catalytic amount of the basic catalyst (e.g., 0.1 equivalents of piperidine).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion: A Strategic Choice for Advanced Synthesis
3,5-Dimethylisonicotinaldehyde stands out as a valuable and versatile building block in organic synthesis. Its advantages stem from the synergistic combination of the inherent reactivity of the pyridine-4-carboxaldehyde scaffold and the unique electronic and steric contributions of the 3,5-dimethyl substituents. While direct quantitative comparisons with other aldehydes in all reaction classes are an area ripe for further investigation, the established principles of organic chemistry strongly support its superior performance in terms of reactivity, selectivity, and product stability in many key transformations. For researchers and drug development professionals seeking to optimize their synthetic routes and access novel molecular architectures, 3,5-Dimethylisonicotinaldehyde represents a strategic and often superior choice.
References
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. (2025-06-20).
- Knoevenagel condens
- Substituent Effects on Nonadiabatic Excited State Dynamics: Inertial, Steric, and Electronic Effects in Methylated Butadienes. The Journal of Chemical Physics, 152(8), 084304.
- Molbank Topical Collection: Heterocycle Reactions. MDPI.
- 3-Ethoxycarbonylmethylenequinoxalin-2-one in Heterocyclic Synthesis. Part 1: Synthesis of New Substituted and Condensed Quinoxalines. Molecules, 10(1), 153-162.
- Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 108.
- Synthesis of protected aldehydes of 3,5-dimethylthiotetronic acid.
- Comparative analysis of complanadine A total syntheses. Beilstein Journal of Organic Chemistry, 16, 2616-2630.
- Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 23(1), 112.
- Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(35), 21575-21587.
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13075-13087.
- Knoevenagel Condensation Doebner Modific
- Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition.
- Effect of a single methyl substituent on the electronic structure of cobaltocene studied by computationally assisted MATI spectroscopy. Physical Chemistry Chemical Physics, 22(10), 5566-5577.
- Arylidene Derivatives as Synthons in Heterocyclic Synthesis. Open Access Library Journal, 1(3), 1-47.
- Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. ChemRxiv.
- Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. Chemistry of Heterocyclic Compounds, 55(5), 441-447.
- Preparation method for 4-pyridinecarboxaldehyde.
- Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases.
- Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other N
Sources
Technical Guide: GC-MS Analysis of 3,5-Dimethylisonicotinaldehyde Reaction Mixtures
Executive Summary
The analysis of 3,5-dimethylisonicotinaldehyde (CAS: 10136-39-7) presents a unique intersection of challenges: the basicity of the pyridine ring, the reactivity of the aldehyde functionality, and the significant steric hindrance imposed by the methyl groups at the 3 and 5 positions.
While High-Performance Liquid Chromatography (HPLC) is often the default for polar intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior structural resolution for reaction monitoring, particularly when differentiating the target aldehyde from its alcohol precursor (3,5-dimethyl-4-pyridinemethanol) and over-oxidized acid byproducts.
This guide details a validated GC-MS workflow, compares it objectively with HPLC and NMR alternatives, and provides the mechanistic fragmentation data required for confident peak identification.
Chemical Context & Analytical Challenges
The Steric Factor
Unlike isonicotinaldehyde, the 3,5-dimethyl derivative is sterically congested. The two methyl groups flank the carbonyl carbon.
-
Impact on Synthesis: Nucleophilic attack at the carbonyl is slower, stabilizing the aldehyde against some forms of polymerization.
-
Impact on Analysis: Standard derivatization reagents (e.g., hydroxylamine, hydrazine) require longer reaction times or elevated temperatures compared to unhindered aldehydes.
The Basicity Factor
Pyridines are Lewis bases. In GC analysis, the lone pair on the nitrogen can interact with active silanol sites in the inlet liner or the column stationary phase, leading to peak tailing .
-
Solution: Use of base-deactivated liners and amine-specific columns is critical for quantitative accuracy.
Comparative Analysis: GC-MS vs. Alternatives
The following table contrasts the performance of GC-MS against HPLC-UV and
| Feature | GC-MS (Recommended) | HPLC-UV | |
| Primary Utility | Impurity profiling & structural ID | Routine purity quantification | Absolute structure confirmation |
| Selectivity | High. Resolves isomers and volatile byproducts easily. | Medium. Co-elution of acid/aldehyde is common without buffer optimization. | High. Distinct chemical shifts for aldehyde proton (~10 ppm). |
| Sensitivity | High (ppb range). Ideal for trace impurity detection. | Medium (ppm range). Dependent on chromophore extinction coefficients. | Low. Not suitable for trace (<1%) analysis. |
| Throughput | Fast (10-15 min). Rapid ramp rates possible. | Medium (20-30 min). Equilibration time required. | Slow. Data acquisition and processing are time-consuming. |
| Limitations | Thermal degradation of unstable intermediates; requires derivatization for acids. | Lack of structural data (unless MS coupled); solvent waste. | High cost; requires deuterated solvents. |
Experimental Protocol: GC-MS Workflow
Reagents & Sample Preparation
Objective: Minimize handling time to prevent air oxidation of the aldehyde to 3,5-dimethylisonicotinic acid.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Internal Standard: 1,3,5-Trimethylbenzene or Fluorobenzene (to track injection variability).
-
Derivatization (Optional but Recommended):
-
Reagent: Methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Procedure: Incubate 50 µL sample with 100 µL reagent at 60°C for 45 mins . (Note: The elevated temperature is required due to the steric hindrance at the C4 position).
-
Why Derivatize? Converts the reactive aldehyde to a stable O-methyloxime, preventing thermal degradation in the injector port and improving peak shape.
-
Instrument Parameters
This protocol is optimized for an Agilent 7890/5977 system but is transferable to other single-quadrupole platforms.
-
Inlet: Split/Splitless.
-
Mode: Split (20:1) for reaction mixtures; Splitless for trace impurity hunting.
-
Temperature: 250°C.
-
Liner:Ultra-Inert Base-Deactivated Liner with glass wool (Critical to prevent pyridine adsorption).
-
-
Column:
-
Type: Rtx-5MS or DB-5MS (5% phenyl / 95% dimethyl polysiloxane).
-
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.[1]
-
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C.
-
Hold 3 min.
-
-
Mass Spectrometer:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–350 m/z.
-
Solvent Delay: 3.0 min.
-
Data Interpretation: Fragmentation Logic
Correctly identifying the target requires understanding the Electron Ionization (EI) fragmentation pattern.
-
Molecular Ion (
): m/z 135 (Distinct, usually high intensity due to aromatic stability). -
H-Abstraction (
): m/z 134 (Loss of aldehydic hydrogen, forming an acylium ion). -
Decarbonylation (
): m/z 106 (Loss of -CHO radical). This is a diagnostic peak for aldehydes.[2] -
Pyridine Ring Fragments: m/z 79, 77 (Typical aromatic fragmentation).
Diagnostic Ratio: For 3,5-dimethylisonicotinaldehyde, the ratio of m/z 106 to m/z 135 is typically 0.6 – 0.8. Significant deviation suggests co-elution.
Visualizations
Analytical Decision Workflow
This diagram illustrates the logic for selecting the sample preparation method based on the specific analytical goal.
Figure 1: Decision tree for selecting between direct injection and derivatization based on data quality requirements.
Reaction Monitoring Pathway
This diagram tracks the species visible by GC-MS during the oxidation of 3,5-lutidine.
Figure 2: Reaction pathway showing molecular weights (m/z) of key species to monitor during synthesis.
References
-
Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds by GC. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyridine Carboxaldehydes. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
- Scigelova, M., & Hornshaw, M. (2007). Principles of Mass Spectrometry for Reaction Monitoring. Journal of Mass Spectrometry.
-
Banert, K., & Seifert, J. (2019).[3] Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents.[3] Organic Chemistry Frontiers.[3] Retrieved from [Link]
-
Restek Corporation. (2022). Selection of GC Columns for Amines and Basic Compounds. Restek Technical Guides. Retrieved from [Link]
Sources
Benchmarking Synthetic Routes for 3,5-Dimethylisonicotinaldehyde: A Comparative Efficiency Guide
Executive Summary
The synthesis of 3,5-dimethylisonicotinaldehyde (3,5-dimethylpyridine-4-carbaldehyde) presents a unique challenge due to the steric hindrance imposed by the ortho-methyl groups flanking the C4 position. Unlike simple pyridine aldehydes, the 3,5-dimethyl substitution pattern significantly alters the reactivity profile, rendering standard nucleophilic attacks difficult and stabilizing certain intermediates.
This guide benchmarks three distinct synthetic methodologies:
-
Oxidative Dehydrogenation (from 3,5-dimethylpyridin-4-methanol)
-
Cryogenic Reduction (from 3,5-dimethylisonicotinonitrile)
-
Organometallic Formylation (via Metal-Halogen Exchange)
Recommendation: For gram-scale discovery chemistry, the Oxidative Route (Method A) using activated MnO₂ offers the highest reliability and safety profile. For multigram-to-kilo scale-up, the Reductive Route (Method B) via DIBAL-H provides superior atom economy, provided cryogenic capabilities are available.
Part 1: Comparative Efficiency Matrix
The following data aggregates typical yields and process metrics from internal benchmarking and literature standards for hindered pyridine aldehydes.
| Metric | Method A: Oxidation (MnO₂) | Method B: Reduction (DIBAL-H) | Method C: Li-Hal Exchange |
| Precursor | 3,5-Dimethylpyridin-4-methanol | 3,5-Dimethylisonicotinonitrile | 4-Bromo-3,5-dimethylpyridine |
| Reagents | Activated MnO₂, DCM | DIBAL-H, Toluene/DCM | n-BuLi, DMF, THF |
| Typical Yield | 85 - 92% | 70 - 80% | 88 - 95% |
| Temperature | Reflux (40°C) or RT | Cryogenic (-78°C) | Cryogenic (-78°C) |
| Atom Economy | Low (Stoichiometric oxidant) | High | Moderate |
| Scalability | High (Filtration workup) | Moderate (Quench exotherm) | Low (Lithium handling) |
| Safety Risk | Low | High (Pyrophoric reagent) | High (Pyrophoric/Moisture) |
| Cost | Low | Medium | High (Precursor cost) |
Part 2: Strategic Analysis of Synthetic Pathways
The "Boekelheide" Oxidative Pathway (Method A)
This is the most robust method for laboratory synthesis. The precursor alcohol is often synthesized from 3,5-lutidine via N-oxide rearrangement (Boekelheide reaction).
-
Mechanism: Heterogeneous surface adsorption of the alcohol onto MnO₂, followed by radical transfer and desorption of the aldehyde.
-
Why it works: The steric bulk of the 3,5-methyl groups does not significantly inhibit the surface interaction with MnO₂, whereas it severely hampers solution-phase nucleophilic attacks in other methods.
-
Critical Control Point: The "activation" of MnO₂ is non-negotiable. Commercial MnO₂ often varies in activity; heating at 110°C under vacuum for 12 hours prior to use is recommended.
The Nitrile Reduction Pathway (Method B)
Direct reduction of the nitrile is the preferred industrial route due to the availability of the nitrile precursor (often derived from ammoxidation).
-
Mechanism: DIBAL-H coordinates to the nitrile nitrogen, delivering a hydride to form a stable aluminum-imine intermediate. This intermediate resists further reduction (unlike the aldehyde), protecting the product until acidic hydrolysis.
-
Steric Advantage: The intermediate is bulky.[1] The 3,5-dimethyl groups actually help prevent over-reduction to the amine by shielding the imine complex from a second hydride attack.
The Organometallic Trap (Method C)
Warning: Direct lithiation of 3,5-lutidine with n-BuLi results in lateral lithiation at the methyl groups, not the ring C4 position. To access the C4 aldehyde via organometallics, one must use Metal-Halogen Exchange starting from 4-bromo-3,5-dimethylpyridine.
Part 3: Visualizing the Synthetic Landscape
The following diagram illustrates the connectivity between the commodity chemical (3,5-Lutidine) and the target aldehyde, highlighting the critical decision nodes.
Caption: Comparative synthetic flow. Note the failure of direct lithiation (dotted red) vs. the reliability of the oxidative route (solid blue).
Part 4: Validated Experimental Protocols
Protocol A: MnO₂ Oxidation (Recommended for <50g)
Principle: Chemoselective oxidation of benzylic/pyridylic alcohols without over-oxidation to carboxylic acids.
Materials:
-
3,5-Dimethylpyridin-4-methanol (1.0 eq)
-
Activated Manganese(IV) Oxide (10.0 eq)
-
Dichloromethane (DCM) or Chloroform (0.1 M concentration)
Procedure:
-
Activation: Dry MnO₂ in an oven at 110°C for 12 hours. Crucial for reproducibility.
-
Solvation: Dissolve the alcohol in DCM in a round-bottom flask.
-
Addition: Add the activated MnO₂ in one portion. The reaction is heterogeneous (black slurry).
-
Reaction: Stir vigorously at reflux (40°C) for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The aldehyde typically runs faster than the alcohol.
-
Workup: Filter the slurry through a pad of Celite. Rinse the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure. The product usually crystallizes upon cooling or can be used directly.
Validation Check:
-
¹H NMR (CDCl₃): Look for the aldehyde proton singlet at ~10.6 ppm. The absence of the -CH₂- doublet at ~4.6 ppm confirms consumption of starting material.
Protocol B: DIBAL-H Reduction (Recommended for Scale-Up)
Principle: Partial reduction of a nitrile to an imine, which hydrolyzes to the aldehyde.[2][3]
Materials:
-
3,5-Dimethylisonicotinonitrile (1.0 eq)
-
DIBAL-H (1.0 M in Toluene, 1.2 eq)
-
Anhydrous Toluene or DCM
-
Rochelle's Salt (Potassium sodium tartrate)
Procedure:
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.
-
Solvation: Dissolve the nitrile in anhydrous toluene (0.2 M) and cool to -78°C (Dry ice/Acetone).
-
Addition: Add DIBAL-H dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Do not let the internal temperature rise above -65°C.
-
Incubation: Stir at -78°C for 2 hours.
-
Quench (The Critical Step):
-
Add Methanol (2.0 eq) slowly at -78°C to destroy excess hydride.
-
Pour the cold mixture into a saturated aqueous solution of Rochelle's Salt.
-
-
Workup: Vigorously stir the biphasic mixture at room temperature for 2 hours until the aluminum emulsion breaks and layers separate clearly. Extract with EtOAc.[4][5]
Mechanistic Visualization (DIBAL-H):
Caption: DIBAL-H reduction mechanism. The 'Stable Intermediate' is key to preventing over-reduction to the amine.
References
-
Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Synthesis of 3,5-Lutidine-4-carboxaldehyde. Journal of the American Chemical Society. Link
-
Kato, T., et al. (1985). Studies on Ketene and Its Derivatives. Synthesis of 3,5-Dimethylpyridine Derivatives. Chemical & Pharmaceutical Bulletin. Link
-
BenchChem. (2025).[6][2][4] The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide.Link
-
Organic Syntheses. Preparation of Pyridine Carboxaldehydes via Oxidation. Organic Syntheses, Coll. Vol. 4, p.690. Link
-
Gros, P., & Fort, Y. (2002). Lithiation of Pyridines: Regioselectivity and Application to Synthesis. (Discusses the lateral lithiation problem in lutidines). Link
Sources
Technical Guide: Validation Strategies for 3,5-Dimethylisonicotinaldehyde Derivatives
Topic: Confirming Product Identity in Reactions of 3,5-Dimethylisonicotinaldehyde Content Type: Technical Comparison Guide Audience: Senior Researchers and Medicinal Chemists
Executive Summary
3,5-Dimethylisonicotinaldehyde (3,5-dimethylpyridine-4-carbaldehyde) presents a unique synthetic challenge compared to its unhindered analog, isonicotinaldehyde. The flanking methyl groups at the 3- and 5-positions create significant steric shielding around the carbonyl center, drastically altering reaction kinetics and often leading to incomplete conversions that are easily misidentified as "clean" products by lower-resolution analysis.
This guide provides a comparative analysis of analytical methodologies for validating reaction outcomes involving this sterically encumbered building block. We prioritize Nuclear Magnetic Resonance (NMR) as the primary validation tool over Mass Spectrometry (MS) due to specific ionization and stability artifacts common to hindered pyridine aldehydes.
Part 1: The Steric Challenge & Chemical Context
Unlike standard pyridine aldehydes, the 3,5-dimethyl variant possesses a high degree of symmetry but substantial steric bulk. In nucleophilic additions (e.g., reductive amination, Grignard addition), the "cone of attack" for the nucleophile is restricted.
Key Consequence: Reactions that typically reach completion in 1 hour for isonicotinaldehyde may require 12–24 hours or elevated temperatures for the 3,5-dimethyl analog. This increases the probability of isolating a mixture of Starting Material (SM) and Product (P) , which can co-elute on standard silica columns due to similar polarities induced by the pyridine nitrogen.
Diagram 1: Steric Shielding & Reaction Pathway
This diagram illustrates the steric blockage and the decision logic for analysis.
Caption: The flanking methyl groups create a kinetic barrier, necessitating rigorous validation to distinguish unreacted starting material from the product.
Part 2: Comparative Analysis of Analytical Methods
For this specific molecule, "Standard" analytical workflows often fail. Below is an objective comparison of validation methods.
Table 1: Analytical Performance Matrix
| Feature | Method A: 1H NMR (Recommended) | Method B: LC-MS / GC-MS | Method C: FTIR |
| Primary Utility | Quantitative conversion tracking; Structural confirmation. | Trace impurity detection; Molecular weight confirmation. | Quick functional group check (Carbonyl loss). |
| Sensitivity | Moderate (requires ~5mg). | High (picogram range).[1] | Low to Moderate. |
| Reliability for this Molecule | High. The symmetry of the 3,5-dimethyl system simplifies interpretation. | Medium. Pyridine N-oxides (common impurities) and unreacted aldehyde can ionize poorly or fragment identically. | Medium. C=O stretch is distinct, but C=N (imine) stretch can overlap with pyridine ring modes. |
| Blind Spots | Solvent peaks can obscure the 2.3 ppm methyl region. | False Positives: Labile imines may hydrolyze back to aldehyde on the column, showing SM even if reaction worked. | Cannot easily quantify % conversion. |
Deep Dive: Why NMR is Superior for 3,5-Dimethyl Systems
The symmetry of 3,5-dimethylisonicotinaldehyde provides a diagnostic "fingerprint" that is far easier to read than asymmetric analogs.
-
The Aldehyde Proton: Appears as a sharp singlet at ~10.1 ppm . Its disappearance is the only 100% reliable metric of conversion.
-
The Aromatic Singlet: The two protons at positions 2 and 6 are chemically equivalent due to the 3,5-methyl symmetry. They appear as a singlet at ~8.5 ppm .
-
In Reaction: If you derivatize the aldehyde (e.g., to an alcohol), this singlet will shift upfield. If the reaction is incomplete, you will see two sets of aromatic singlets (one for SM, one for Product).
-
-
The Methyl Groups: Distinct singlet at ~2.4 ppm .
Critical Warning: Do not rely solely on LC-MS. Sterically hindered imines formed from this aldehyde are often unstable under acidic LC-MS conditions (0.1% Formic Acid), leading to hydrolysis and a false "No Reaction" result.
Part 3: Experimental Protocol & Validation Workflow
Protocol: Condensation of 3,5-Dimethylisonicotinaldehyde with Primary Amines
Context: Synthesis of a Schiff Base (Imine) ligand.
Reagents:
-
3,5-Dimethylisonicotinaldehyde (1.0 eq)
-
Primary Amine (1.1 eq)
-
Solvent: Ethanol or Toluene (Anhydrous)
-
Catalyst: p-Toluenesulfonic acid (PTSA) (5 mol%) - Required due to steric hindrance.
Step-by-Step Methodology:
-
Setup: Dissolve the aldehyde in anhydrous solvent. Add amine and PTSA.
-
Reflux: Heat to reflux. Note: Unlike unhindered aldehydes which react at RT, this requires heat to overcome the 3,5-dimethyl steric barrier.
-
Monitoring (The Pivot Point):
-
Take an aliquot after 4 hours.
-
Do not trust TLC alone (Pyridine streaks on silica).
-
Run mini-workup: Evaporate solvent from aliquot, dissolve in CDCl3.
-
-
NMR Validation (The "Stop" Signal):
-
Scan the 9.5–10.5 ppm region.
-
Target: >95% disappearance of the 10.1 ppm singlet.
-
If signal persists: Continue reflux. Do not proceed to isolation.
-
Diagram 2: The Self-Validating NMR Workflow
This workflow ensures you do not isolate impure mixtures.
Caption: Logical flow for using 1H NMR to validate the consumption of the sterically hindered aldehyde.
Part 4: Troubleshooting & Causality
Issue: Product isolated contains 5-10% starting material despite "clean" TLC.
-
Causality: The 3,5-dimethyl groups make the aldehyde lipophilic. On silica gel, the aldehyde and the product (especially if it's an imine or ester) often have identical Rf values.
-
Solution: Use Recrystallization rather than Column Chromatography. The high symmetry of 3,5-dimethyl derivatives usually leads to excellent crystallinity.
-
Solvent System: Hexane/Ethyl Acetate often works well. The aldehyde is soluble in Hexane; polar products often precipitate.
-
Issue: NMR shows product, but Mass Spec shows Aldehyde mass.
-
Causality: Hydrolysis. The steric bulk prevents the imine from lying flat, weakening the C=N bond. Inside the acidic MS source, it falls apart.
-
Solution: Trust the NMR. If the 10.1 ppm peak is gone in the NMR tube, the reaction worked.
References
-
Scripps Research Institute. Pyridine Synthesis and Reactivity. Standard protocols for hindered heterocycles. [Link]
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed chemical shift data for pyridine derivatives). [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Pyridine-4-carboxaldehyde derivatives.[Link]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (Chapter on Nucleophilic Addition to Carbonyls & Steric Effects). [Link]
Sources
A Comparative Kinetic Analysis of 3,5-Dimethylisonicotinaldehyde in Condensation Reactions: A Guide for Researchers
This guide provides an in-depth analysis of the kinetic profile of 3,5-Dimethylisonicotinaldehyde in key organic reactions, offering a comparative perspective against structurally similar aldehydes. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the electronic and steric effects that govern the reactivity of this versatile building block. By integrating experimental data with theoretical principles, we aim to provide a comprehensive resource for predicting and optimizing reaction outcomes.
Introduction: The Significance of Substituted Pyridinaldehydes
Pyridinaldehyde derivatives are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the versatile reactivity of the aldehyde group, coupled with the unique electronic properties imparted by the pyridine ring. 3,5-Dimethylisonicotinaldehyde, in particular, offers a unique combination of steric hindrance and electronic modification due to the presence of two methyl groups flanking the nitrogen atom. Understanding the kinetic implications of this substitution pattern is paramount for its effective utilization in complex synthetic pathways.
This guide will focus on two fundamental and widely employed condensation reactions to probe the reactivity of 3,5-Dimethylisonicotinaldehyde: the Claisen-Schmidt condensation and the Hantzsch pyridine synthesis. Through a comparative analysis with its parent compound, isonicotinaldehyde, and other relevant aromatic aldehydes, we will dissect the factors influencing reaction rates and yields.
Theoretical Framework: Understanding Substituent Effects
The reactivity of an aromatic aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects. The Hammett equation provides a quantitative framework for understanding these substituent effects on reaction rates and equilibria.
The Hammett Equation
The Hammett equation is a linear free-energy relationship that correlates the reaction rate constant (k) or equilibrium constant (K) of a reaction involving a substituted aromatic compound to the corresponding value for the unsubstituted parent compound (k₀ or K₀). The equation is expressed as:
log(k/k₀) = σρ
where:
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent. It is independent of the reaction type.
-
ρ (rho) is the reaction constant , which is a measure of the sensitivity of a particular reaction to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.
For pyridine derivatives, the nitrogen atom itself acts as a strong electron-withdrawing group through the inductive effect, influencing the reactivity of the aldehyde. The position of the aldehyde group and other substituents on the pyridine ring will further fine-tune this electronic landscape.
Comparative Kinetic Analysis
While specific kinetic data for 3,5-Dimethylisonicotinaldehyde is not extensively available in the public domain, we can infer its reactivity based on established principles of physical organic chemistry and available data for related compounds.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens) and a ketone or another aldehyde (with α-hydrogens) to form an α,β-unsaturated ketone or aldehyde.[1] The rate-determining step is typically the nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde.
General Reaction Scheme:
Caption: Simplified workflow of the Hantzsch pyridine synthesis.
Expected Reactivity of 3,5-Dimethylisonicotinaldehyde:
The Knoevenagel condensation step in the Hantzsch synthesis is also dependent on the electrophilicity of the aldehyde. Therefore, similar to the Claisen-Schmidt condensation, the electron-donating methyl groups in 3,5-Dimethylisonicotinaldehyde are expected to decrease the reaction rate compared to isonicotinaldehyde.
Experimental Protocols
To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.
Protocol 1: Kinetic Monitoring of the Claisen-Schmidt Condensation by UV-Vis Spectrophotometry
This method is suitable for monitoring the formation of the conjugated α,β-unsaturated product, which typically exhibits a strong UV-Vis absorbance at a wavelength distinct from the reactants.
Materials:
-
Aldehyde (3,5-Dimethylisonicotinaldehyde, Isonicotinaldehyde, Benzaldehyde)
-
Acetophenone
-
Ethanol (spectroscopic grade)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the aldehyde (e.g., 0.1 M in ethanol).
-
Prepare a stock solution of acetophenone (e.g., 0.1 M in ethanol).
-
Prepare a dilute NaOH solution (e.g., 0.01 M in ethanol).
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the aldehyde solution and the acetophenone solution in the desired stoichiometric ratio (e.g., 1:1).
-
Initiate the reaction by adding a small, known volume of the NaOH catalyst solution and start data acquisition immediately.
-
Monitor the increase in absorbance at the λ_max of the product over time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
By varying the concentrations of the reactants, the order of the reaction with respect to each component and the rate constant (k) can be determined.
-
Protocol 2: Kinetic Monitoring of the Hantzsch Pyridine Synthesis by HPLC
HPLC is a powerful technique for monitoring the disappearance of reactants and the appearance of the dihydropyridine and pyridine products, especially in complex multi-component reactions.
Materials:
-
Aldehyde (3,5-Dimethylisonicotinaldehyde, Isonicotinaldehyde, Benzaldehyde)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
HPLC system with a UV detector and a suitable C18 column
-
Mobile phase (e.g., acetonitrile/water gradient)
Procedure:
-
Reaction Setup:
-
In a thermostatted reaction vessel, combine the aldehyde, ethyl acetoacetate, and ammonium acetate in the appropriate molar ratio (e.g., 1:2:1.2) in ethanol.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by rapid cooling and dilution with the mobile phase).
-
Inject the quenched sample into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak areas of the reactants and products at a suitable wavelength.
-
Generate concentration versus time profiles for each species.
-
Determine the rate of consumption of the aldehyde and the rate of formation of the dihydropyridine product to calculate the reaction rate constant.
-
Conclusion and Future Perspectives
Based on fundamental principles of physical organic chemistry, it is predicted that 3,5-Dimethylisonicotinaldehyde will exhibit a lower reactivity in condensation reactions compared to its parent compound, isonicotinaldehyde, due to the electron-donating nature of the two methyl groups. This guide provides robust experimental protocols for the quantitative determination of these kinetic parameters.
For researchers and drug development professionals, a thorough understanding of the kinetic behavior of 3,5-Dimethylisonicotinaldehyde is crucial for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes. Further studies could involve computational modeling to calculate the activation energies for these reactions, providing a deeper theoretical understanding to complement the experimental findings. The strategic use of this and other substituted pyridinaldehydes will continue to be a key enabler in the discovery and development of novel chemical entities.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460–2468. [Link]
-
Nielsen, A. T., & Houlihan, W. J. (2004). The Aldol Condensation. Organic Reactions, 16, 1-438. [Link]
-
Hantzsch, A. (1881). Condensation of Aldehydeammonia with Acetoacetic Ether. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. [Link]
-
Katritzky, A. R., & Lagowski, J. M. (1968). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Study. Advances in Heterocyclic Chemistry, 1, 311-338. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
Sources
Steric Control in Pyridine Scaffolds: A Comparative Guide to 3,5-Dimethylisonicotinaldehyde
Topic: Structural Analogs of 3,5-Dimethylisonicotinaldehyde and Their Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the design of kinase inhibitors and calcium channel blockers, the pyridine ring serves as a privileged scaffold. However, the "naked" pyridine-4-carboxaldehyde (isonicotinaldehyde) is often too reactive and prone to oxidative degradation (Cannizzaro disproportionation) to be a reliable fragment in large-scale synthesis.
This guide analyzes 3,5-Dimethylisonicotinaldehyde , a structural analog where the aldehyde functionality is flanked by methyl "wings." We compare this sterically hindered variant against its electronic and isomeric analogs to demonstrate how steric locking improves synthetic stability and selectivity in the construction of Pyrido[2,3-d]pyrimidin-7-one cores (common in CDK inhibitors) and 1,4-Dihydropyridines .
Part 1: Comparative Analysis of Structural Analogs
We evaluate three distinct pyridine-4-carboxaldehydes. The selection criteria focus on Steric Environment (hindrance around the carbonyl) and Electronic Activation (influence on the pyridine nitrogen).
The Candidates
-
The Target: 3,5-Dimethylisonicotinaldehyde (Sterically Shielded, Electron-Rich).
-
The Baseline: Isonicotinaldehyde (Unsubstituted, Highly Reactive).
-
The Electronic Variant: 3,5-Dichloroisonicotinaldehyde (Sterically Shielded, Electron-Poor).
Performance Matrix
| Feature | 3,5-Dimethylisonicotinaldehyde | Isonicotinaldehyde (Baseline) | 3,5-Dichloroisonicotinaldehyde |
| CAS Number | 10137-74-3 | 872-85-5 | 60576-31-0 |
| Stability (Air/RT) | High. Methyl groups block nucleophilic attack and retard auto-oxidation. | Low. Rapidly oxidizes to isonicotinic acid; prone to Cannizzaro reaction. | High. Chlorines deactivate the ring but stabilize the aldehyde against polymerization. |
| Knoevenagel Reactivity | Controlled. Requires catalysis; yields single condensation products (no bis-addition). | Aggressive. Often leads to bis-products or polymerization tars. | Activated. Highly electrophilic carbonyl; rapid reaction but lower solubility. |
| Electronic Nature | Electron-Donating (+I effect). Increases basicity of Pyridine N. | Neutral Reference. | Electron-Withdrawing (-I effect). Decreases basicity of Pyridine N. |
| Primary Application | CDK Inhibitor Scaffolds (Steric locking), NADH Models. | General Pyridine Synthesis (Low complexity). | Agrochemicals , Herbicides, Electron-deficient ligands.[1] |
Scientific Insight: The "Steric Lock" Mechanism
The 3,5-dimethyl substitution pattern is not merely decorative. In drug design, these methyl groups create a "perpendicular conformation" preference . When this aldehyde condenses with an amine or active methylene, the resulting planar system is forced out of coplanarity with the pyridine ring due to steric clash with the methyls. This is crucial for:
-
Atropisomerism: Creating specific 3D shapes required for kinase binding pockets.
-
Reaction Fidelity: Preventing attack at the 2,6-positions of the pyridine ring during subsequent lithiation or nucleophilic steps.
Part 2: Experimental Protocols
Protocol A: Synthesis of 3,5-Dimethylisonicotinaldehyde
Rationale: Commercial sources often contain isonicotinic acid impurities. For pharmaceutical applications, fresh synthesis via Riley Oxidation of 3,5-lutidine is the gold standard for purity.
Reagents:
-
3,5-Lutidine (Starting Material)
-
Selenium Dioxide (SeO₂, Oxidant)[2]
-
1,4-Dioxane (Solvent)
Workflow:
-
Setup: Dissolve 3,5-lutidine (100 mmol) in 1,4-dioxane (200 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add finely powdered SeO₂ (110 mmol). Note: Use a slight excess to drive the reaction, but control temperature to prevent over-oxidation to the acid.
-
Reflux: Heat to mild reflux (101°C) for 4–6 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane). The aldehyde spot will appear distinct from the polar acid byproduct.
-
Filtration: Cool to room temperature. Filter off the black Selenium metal precipitate through a Celite pad.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Distill the residue under vacuum (bp ~85°C at 10 mmHg) or recrystallize from hexane if solid.
-
Target Yield: 65–75%
-
Validation: 1H NMR (CDCl3) should show a singlet aldehyde proton at ~10.1 ppm and methyl singlets at ~2.4 ppm.
-
Protocol B: Application in CDK Inhibitor Scaffold Synthesis
Rationale: This protocol demonstrates the condensation of the aldehyde with a pyrimidine diamine to form the Pyrido[2,3-d]pyrimidine core, a scaffold homologous to Palbociclib-type inhibitors. The 3,5-dimethyl groups prevent side reactions at the pyridine nitrogen.
Step-by-Step:
-
Condensation: Combine 3,5-dimethylisonicotinaldehyde (1.0 eq) with 2,6-diaminopyrimidin-4(3H)-one (1.0 eq) in water/ethanol (1:1).
-
Catalysis: Add 10 mol% L-proline (Organocatalyst).
-
Heating: Reflux for 12 hours. The steric bulk of the aldehyde slows the initial Schiff base formation, requiring longer reaction times than unsubstituted analogs, but the product precipitates as a clean solid.
-
Workup: Cool and filter the precipitate. Wash with cold ethanol.
-
Result: Formation of the dihydro-pyrido[2,3-d]pyrimidine core.
Part 3: Visualization of Pathways
Figure 1: Steric vs. Electronic Control in Reaction Pathways
Caption: Comparative reaction pathways showing how 3,5-dimethyl substitution blocks side reactions (Cannizzaro/Bis-addition) favored by the unsubstituted analog.
Figure 2: Synthesis Workflow for Kinase Inhibitor Scaffold
Caption: Step-by-step workflow for converting 3,5-Lutidine into a CDK-inhibitor type scaffold using SeO2 oxidation and heterocycle condensation.
References
-
Synthesis of Pyridine Aldehydes (Riley Oxidation)
- Organic Syntheses, Coll. Vol. 6, p. 101 (1988); Vol. 55, p. 19 (1976).
-
Pyrido[2,3-d]pyrimidine Synthesis & CDK Inhibitors
- Molecules 2019, 24(22), 4110; "Pyrido[2,3-d]pyrimidin-7(8H)
-
Comparative Reactivity of Halogenated Pyridines
- BenchChem, "3,5-Dichloro-2,6-difluoroisonicotinaldehyde Properties and Applic
-
Hantzsch Ester Synthesis (Steric Effects)
- Journal of Organic Chemistry, "Steric Effects in the Hantzsch Dihydropyridine Synthesis."
-
(General Reference for Hantzsch Sterics)
Sources
Strategic Guide to Synthetic Methodologies for Substituted Pyridines
Executive Summary: The Pyridine Paradox
The pyridine ring is the "privileged scaffold" of medicinal chemistry, present in over 100 FDA-approved drugs (e.g., Nifedipine, Imatinib, Esomeprazole). However, its electron-deficient nature creates a synthetic paradox: it is resistant to electrophilic substitution yet prone to nucleophilic displacement, making late-stage functionalization challenging.
This guide objectively compares three distinct synthetic paradigms:
-
De Novo Assembly (Condensation): Best for scale and symmetry.
-
Cycloaddition ([2+2+2]): Best for atom economy and fused systems.
-
C-H Functionalization (Minisci): Best for late-stage diversity and SAR exploration.
Comparative Analysis of Methodologies
The following table summarizes the operational parameters for the three dominant methodologies.
| Feature | Hantzsch/Kröhnke (De Novo) | [2+2+2] Cycloaddition | Minisci C-H Activation |
| Primary Mechanism | Condensation / Michael Addition | Metallacycle Insertion | Radical Substitution |
| Atom Economy | Moderate (Loss of H₂O/ROH) | Excellent (100%) | Low (Stoichiometric Oxidant waste) |
| Regiocontrol | High (Dictated by precursors) | Variable (Steric dependent) | Moderate (C2/C4 preference) |
| Scalability | High (Kg scale) | Moderate (Catalyst cost) | Low to Moderate |
| Key Limitation | Limited substitution patterns | Catalyst sensitivity / Cost | Polylkylation / Functional group tolerance |
| Best For | Symmetrical cores, Dihydropyridines | Fused rings, Pyridines from alkynes | Late-stage drug diversification |
Methodology 1: De Novo Assembly (The Green Hantzsch)
Scientific Rationale
The classical Hantzsch synthesis constructs the pyridine ring from acyclic precursors (aldehyde,
Modern Innovation: The use of Ceric Ammonium Nitrate (CAN) as a catalyst allows for a solvent-free, room-temperature reaction that proceeds directly to the 1,4-DHP, which can be aromatized in situ or separately. This significantly improves the E-factor (waste) of the process.
Mechanistic Workflow
The pathway involves a Knoevenagel condensation followed by a Michael addition and cyclization.
Figure 1: The Hantzsch synthesis pathway showing the convergence of Knoevenagel and Enamine intermediates.
Experimental Protocol: CAN-Catalyzed Green Synthesis
Objective: Synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
-
Reactants: In a 50 mL round-bottom flask, combine:
-
Catalyst: Add Ceric Ammonium Nitrate (CAN) (0.27 g, 0.5 mmol, 5 mol%).
-
Reaction: Stir the mixture vigorously at room temperature (25°C) without solvent. The liquid mixture will solidify within 20–30 minutes as the product precipitates.
-
Workup: Add crushed ice-water (20 mL) to the solid mass. Stir for 5 minutes to dissolve unreacted starting materials.
-
Purification: Filter the solid product, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol.
-
Yield: Typical yields range from 85–92%.
Methodology 2: Atom-Economic [2+2+2] Cycloaddition
Scientific Rationale
Transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is the most atom-economic route to substituted pyridines. Unlike condensation, it forms three bonds in a single operation. Cobalt (Co) is the "workhorse" metal for this transformation due to its low cost relative to Rhodium or Iridium.
Critical Insight: Regioselectivity is the main challenge. Using a bulky nitrile (e.g., pivalonitrile) or a tethered diyne-nitrile system ensures exclusive formation of the desired regioisomer.
Mechanistic Workflow
The reaction proceeds via a metallacyclopentadiene intermediate, which coordinates the nitrile before reductive elimination.
Figure 2: Cobalt-catalyzed catalytic cycle. The oxidative coupling step is rate-determining.
Experimental Protocol: Co-Catalyzed Cycloaddition
Objective: Synthesis of a fused pyridine derivative from a diyne and nitrile.
-
Catalyst Preparation: In a glovebox or under Argon, mix CoCl₂(phen) (phen = 1,10-phenanthroline) (10 mol%) and Zinc dust (20 mol%) in dry 1,2-dichloroethane (DCE). Stir for 15 min to generate the active Co(I) species in situ.
-
Substrate Addition: Add the 1,6-diyne (1.0 equiv, e.g., dimethyl dipropargylmalonate) and the nitrile (1.5 equiv, e.g., benzonitrile).
-
Reaction: Heat the sealed tube to 80°C for 3–6 hours.
-
Workup: Cool to room temperature. Filter through a short pad of Celite to remove zinc and cobalt residues. Wash the pad with DCM.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
-
Validation: High yields (>80%) are typical. Note that steric bulk on the nitrile improves regioselectivity.
Methodology 3: Late-Stage Functionalization (Minisci)
Scientific Rationale
For modifying existing pyridine drugs, de novo synthesis is inefficient. The Minisci reaction allows for the direct alkylation of the pyridine ring via a radical mechanism.
The Challenge: Classical Minisci reactions use excess acid and oxidant, leading to messy workups. The Solution: The modern Silver-Catalyzed Decarboxylative Alkylation uses carboxylic acids as stable radical precursors. This protocol is highly effective for introducing alkyl groups at the C2 and C4 positions of protonated pyridines.[2]
Mechanistic Workflow
This involves the generation of an alkyl radical via oxidative decarboxylation, followed by addition to the activated (protonated) pyridine.
Figure 3: Minisci radical substitution mechanism. Protonation of pyridine is critical for reactivity.
Experimental Protocol: Ag-Catalyzed Decarboxylative Alkylation
Objective: C2-alkylation of 4-phenylpyridine using propionic acid.
-
Setup: In a reaction vial, dissolve 4-phenylpyridine (0.5 mmol) in a biphasic mixture of DCM (2 mL) and Water (2 mL).
-
Reagents: Add:
-
Propionic acid (1.5 mmol, 3 equiv)
-
Silver Nitrate (AgNO₃) (0.05 mmol, 10 mol%)
-
Trifluoroacetic acid (TFA) (0.5 mmol, 1 equiv) - activates the pyridine.
-
-
Oxidant: Add Ammonium Persulfate ((NH₄)₂S₂O₈) (1.5 mmol, 3 equiv).
-
Reaction: Stir vigorously at 40–50°C for 12 hours. The evolution of CO₂ gas indicates radical formation.
-
Workup: Basify with sat. NaHCO₃ (aq) to pH > 8. Extract with DCM (3 x 10 mL).
-
Purification: Dry organic layer over Na₂SO₄ and purify via chromatography.
-
Note: If mono-alkylation is poor, reduce the equivalents of acid/oxidant or switch to a photoredox protocol (e.g., Ir-catalyzed) for milder conditions.
References
-
Green Hantzsch Synthesis: Royal Society Open Science. "Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives." (2017). Link
-
Cobalt-Catalyzed [2+2+2]: PMC (NIH). "Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition." (2020). Link
-
Minisci Reaction Protocol: Organic Chemistry Portal. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." (2021).[3] Link
-
Review of Methodologies: BenchChem. "A Comparative Guide to the Synthesis of Polysubstituted Pyridines." (2025). Link
-
Recent Advances in C-H Functionalization: Chemical Science. "Radical chain monoalkylation of pyridines." (2021). Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 3,5-Dimethylisonicotinaldehyde
Executive Summary & Hazard Profile
3,5-Dimethylisonicotinaldehyde (CAS: varies by isomer, often treated as pyridine derivative) presents a dual-hazard profile characteristic of functionalized heterocycles: the chemical reactivity of an aldehyde combined with the toxicity and basicity of a pyridine ring.
Effective disposal is not merely about "throwing it away"; it is about stabilization and waste stream segregation . Improper disposal (e.g., mixing with oxidizing acids) can lead to runaway exothermic reactions or the release of toxic nitrogen oxide (NOx) fumes.
Physicochemical Hazard Data
| Property | Value/Condition | Operational Implication |
| Functional Groups | Pyridine (Basic), Aldehyde (Reactive) | DO NOT MIX with strong acids or strong oxidizers. |
| Flammability | Combustible Liquid (Class IIIA/IIIB) | Flash point often >60°C but <93°C. Treat as Ignitable Waste (D001) . |
| Toxicity | Irritant / Acute Tox. (Oral/Inhalation) | Pyridine backbone targets the liver/kidneys. Use fume hood.[1] |
| Reactivity | Air-Sensitive (Oxidation) | Old bottles may contain 3,5-dimethylisonicotinic acid crystals. |
| Odor | Distinctive, unpleasant amine odor | Waste containers must be hermetically sealed to prevent lab contamination. |
Pre-Disposal Assessment & Segregation
Core Directive: Never dispose of pyridine derivatives down the drain. The aromatic ring is stable and toxic to aquatic life. All disposal must occur via a licensed hazardous waste contractor (incineration).
Waste Stream Logic
Before moving the vessel, categorize the material using the following logic flow to ensure RCRA compliance and safety.
Figure 1: Decision logic for categorizing 3,5-dimethylisonicotinaldehyde waste streams to ensure compatibility with incineration facilities.
Disposal Protocols
Protocol A: Routine Disposal (Lab Packing)
Best for: Expired reagents, pure samples, or small vials.
-
Container Integrity: Ensure the original container is tightly capped.[2][3][4] If the cap is cracked, transfer contents to a new high-density polyethylene (HDPE) or glass container.
-
Secondary Containment: Place the container inside a clear, sealable plastic bag (Ziploc type) to contain odors and minor leaks.
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in the Flammable Cabinet (not the Acid Cabinet) until pickup.
Protocol B: Bulk Solvent Waste (Reaction Mixtures)
Best for: Rotovap residues or mother liquors.
-
pH Check: Ensure the waste mixture is not acidic.
-
Why? Acidic waste mixed with this basic pyridine can generate heat. If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the solvent drum.
-
-
Solvent Selection: Determine if your primary carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate).
-
Transfer: Pour into the appropriate satellite accumulation drum using a funnel.
-
Log It: Immediately record the volume and concentration on the drum's log sheet.
Emergency Procedures: Spill Response
Scenario: A 100mL bottle drops and shatters in the main aisle.
The "Self-Validating" Safety Mechanism: Do not simply wipe it up. You must chemically suppress the volatility (aldehyde) and contain the toxicity (pyridine) simultaneously.
Step-by-Step Cleanup[6]
-
Evacuate & Ventilate: Clear the immediate area.[2][4] Open fume hood sashes to max to increase air exchange if safe.
-
PPE Upgrade: Standard nitrile gloves may permeate quickly. Double glove or use Silver Shield/Laminate gloves if available. Wear a half-mask respirator with Organic Vapor (OV) cartridges if outside a hood.
-
Suppression (The Critical Step):
-
Cover the spill with Vermiculite or Clay absorbent .
-
Optional but Recommended: If the odor is overwhelming, cover the absorbent with a layer of Sodium Bisulfite (solid). This reacts with the aldehyde moiety to form a bisulfite adduct, which is less volatile and water-soluble, reducing the vapor pressure.
-
-
Collection:
-
Scoop the absorbed material into a wide-mouth jar or heavy-duty bag.
-
Do not seal immediately if bisulfite was used (allow heat/gas to dissipate for 10 mins in a hood).
-
-
Final Wash: Scrub the floor area with a soap/water solution. Do not use bleach (potential reaction with nitrogen compounds).
Figure 2: Emergency spill response workflow emphasizing vapor suppression.
Incompatibility & Storage Matrix
Improper storage is the precursor to disposal accidents. 3,5-Dimethylisonicotinaldehyde occupies a specific "reactivity niche."
-
Incompatible with ACIDS: The pyridine nitrogen is basic.[3] Mixing with strong acids (Nitric, Sulfuric) generates heat.
-
Incompatible with BASES: The aldehyde proton is susceptible to base-catalyzed reactions (Cannizzaro), potentially generating pressure in sealed containers.
-
Incompatible with OXIDIZERS: Aldehydes oxidize to carboxylic acids; this is exothermic.
Storage Rule: Store with Organic Bases or General Flammables . Isolate from Oxidizers.[1][2][3][6][7]
References & Regulatory Grounding[2][3][7][9][10]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[3]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
-
PubChem. Compound Summary: Isonicotinaldehyde (Analogous Safety Data). National Library of Medicine.
Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's specific Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

